molecular formula C7H10O3 B6236326 methyl 2-(2-oxocyclobutyl)acetate CAS No. 91057-27-1

methyl 2-(2-oxocyclobutyl)acetate

Cat. No.: B6236326
CAS No.: 91057-27-1
M. Wt: 142.15 g/mol
InChI Key: RNSYNAUEXPGPIT-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxocyclobutyl)acetate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95.
BenchChem offers high-quality methyl 2-(2-oxocyclobutyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-oxocyclobutyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91057-27-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-(2-oxocyclobutyl)acetate

InChI

InChI=1S/C7H10O3/c1-10-7(9)4-5-2-3-6(5)8/h5H,2-4H2,1H3

InChI Key

RNSYNAUEXPGPIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC1=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Methyl 2-(2-oxocyclobutyl)acetate: Structural Dynamics, Synthetic Utility, and Applications in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-oxocyclobutyl)acetate (CAS: 91057-27-1) is a highly specialized, bifunctional building block that has garnered significant attention in medicinal chemistry and organic synthesis. Characterized by a highly strained cyclobutanone core and a versatile methyl acetate appendage, this molecule serves as a premier scaffold for developing targeted covalent inhibitors (TCIs) and synthesizing complex natural product analogs. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic rationale in drug design, and field-proven synthetic protocols, ensuring researchers can leverage this compound with high scientific rigor.

Physicochemical Profile & Structural Analysis

The utility of methyl 2-(2-oxocyclobutyl)acetate is fundamentally rooted in its unique structural thermodynamics. The four-membered cyclobutane ring forces internal bond angles of approximately 90°. However, the


-hybridized carbonyl carbon prefers an ideal bond angle of 120°. This severe angle mismatch generates immense ring strain (~26 kcal/mol)[1].
Quantitative Data Summary
PropertyValueMethod / Note
Chemical Name Methyl 2-(2-oxocyclobutyl)acetateIUPAC Standard
CAS Registry Number 91057-27-1-
Molecular Formula C₇H₁₀O₃-
Molecular Weight 142.15 g/mol -
Boiling Point 205.7 ± 13.0 °CPredicted
Density 1.136 ± 0.06 g/cm³Predicted
SMILES String COC(=O)CC1CCC1=OComputational Modeling
IR Carbonyl Stretch ~1780 cm⁻¹High frequency due to ring strain

Thermodynamic Rationale in Targeted Drug Design

In drug discovery, the cyclobutanone motif is deployed as an electrophilic "warhead." Unlike traditional irreversible covalent modifiers (e.g., acrylamides, Michael acceptors), cyclobutanones act as reversible covalent inhibitors or transition-state analogs (TSAs) [2].

When a nucleophilic residue within an enzyme's active site (such as the catalytic Serine-OH in proteases or a metal-activated water molecule in metallohydrolases) attacks the cyclobutanone carbonyl, the carbon rehybridizes from


 to 

. This rehybridization relaxes the preferred bond angle from 120° to 109.5°, significantly relieving the inherent ring strain. This thermodynamic driving force creates a highly stable tetrahedral hemiketal, effectively mimicking the transition state of peptide bond hydrolysis.

Mechanism E Enzyme Active Site (e.g., Serine-OH) EI Michaelis Complex (Non-Covalent) E->EI I Cyclobutanone Warhead (sp2, High Ring Strain) I->EI T Tetrahedral Hemiketal (sp3, Strain Relieved) EI->T Nucleophilic Attack (Reversible Covalent Bond)

Thermodynamic driving force of cyclobutanone ring strain relief upon hemiketal formation.

Synthetic Utility & Experimental Workflows

The bifunctional nature of methyl 2-(2-oxocyclobutyl)acetate allows for orthogonal functionalization. The methyl ester can be derivatized to probe the S-subsites of an enzyme, while the cyclobutanone core can undergo ring-expansion to yield heavily functionalized γ-butyrolactones [3, 4].

SyntheticWorkflow A Methyl 2-(2-oxocyclobutyl)acetate (CAS: 91057-27-1) B 2-(2-oxocyclobutyl)acetic acid (Intermediate) A->B LiOH, THF/H2O (Saponification) D γ-Butyrolactone Derivative (Baeyer-Villiger Product) A->D mCPBA, CH2Cl2 (Oxidation) C N-Alkyl-2-(2-oxocyclobutyl)acetamide (Target Inhibitor) B->C R-NH2, HATU, DIPEA (Amidation)

Synthetic divergence of methyl 2-(2-oxocyclobutyl)acetate into inhibitors and lactones.

Protocol 1: Synthesis of Covalent Warheads via Amidation

To utilize this molecule in drug discovery, the methyl ester is typically converted into a functionalized amide to optimize target binding affinity.

Step-by-Step Methodology:

  • Saponification: Dissolve methyl 2-(2-oxocyclobutyl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.2 eq) portion-wise. Causality: Strict temperature control (0 °C) and the use of mild LiOH rather than NaOH are critical. Cyclobutanones are highly susceptible to base-catalyzed ring opening or aldol condensations. Mild conditions prevent the degradation of the strained ring.

  • Isolation: Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-(2-oxocyclobutyl)acetic acid.

  • Amide Coupling: Dissolve the crude acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq), followed by the desired primary amine (1.1 eq). Causality: HATU facilitates rapid coupling at near-neutral pH, avoiding the prolonged exposure to basic conditions that could compromise the cyclobutanone core.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Baeyer-Villiger Ring Expansion

Cyclobutanones undergo facile Baeyer-Villiger oxidation to yield γ-butyrolactones, which are ubiquitous motifs in natural products.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-(2-oxocyclobutyl)acetate (1.0 eq) in anhydrous CH₂Cl₂.

  • Buffering: Add solid NaHCO₃ (2.0 eq) to the suspension. Causality: This is a self-validating step. The oxidant (mCPBA) generates m-chlorobenzoic acid as a byproduct. Because the resulting γ-lactone can undergo acid-catalyzed polymerization or ring-opening, NaHCO₃ acts as an essential heterogeneous buffer to neutralize the acid as it forms, ensuring high yields.

  • Oxidation: Add mCPBA (1.5 eq, 77% max) portion-wise at 0 °C. Stir and allow to warm to room temperature over 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃, dry, and concentrate.

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, every synthetic transformation involving methyl 2-(2-oxocyclobutyl)acetate must be validated through orthogonal spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The starting cyclobutanone exhibits a highly characteristic, strain-shifted carbonyl stretch at ~1780 cm⁻¹ . Successful Baeyer-Villiger oxidation shifts this stretch to ~1770 cm⁻¹ (typical for γ-lactones), while amidation introduces a new peak at ~1650 cm⁻¹ without destroying the 1780 cm⁻¹ signal.

  • ¹³C NMR Tracking: The most definitive proof of the intact cyclobutanone ring is its ¹³C NMR resonance, which appears far downfield at ~210 ppm . If this peak disappears during synthesis, unintended ring-opening has occurred. In enzymatic assays, the conversion of this peak to a resonance at ~100 ppm confirms the formation of the target tetrahedral hemiketal within the active site [2].

References

  • Methyl 2-(2-oxocyclobutyl)acetate Compound Summary Source: PubChem URL:[Link]

  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: ACS Omega URL:[Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis Source: Chemical Reviews URL:[Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis Source: Accounts of Chemical Research URL:[Link]

Comprehensive Physicochemical and Analytical Profiling of 2-Oxocyclobutylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the physicochemical profiling, analytical characterization, and synthetic utility of 2-oxocyclobutylacetic acid methyl ester .

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), escaping the "flatland" of planar, sp2-hybridized aromatic rings is a critical objective[1]. 2-oxocyclobutylacetic acid methyl ester (IUPAC: Methyl 2-(2-oxocyclobutyl)acetate; CAS: 91057-27-1) has emerged as a highly versatile, sterically constrained 3D building block[2],.

At the core of its analytical and synthetic profiling is its molecular weight of 142.15 g/mol . This specific molecular weight heavily dictates its behavior in high-resolution mass spectrometry (HRMS), its stoichiometric application in complex syntheses, and its strict compliance with the "Rule of Three" (Ro3) for fragment libraries[1],. This whitepaper provides a rigorous breakdown of the compound's molecular weight derivation, mass spectrometric fragmentation pathways, and validated synthetic protocols.

Molecular Weight Derivation & Physicochemical Profiling

The molecular weight of methyl 2-(2-oxocyclobutyl)acetate dictates its volatility, chromatographic retention, and ionization efficiency. The compound consists of a strained, puckered cyclobutane ring (~30° dihedral angle) substituted with a ketone and a methyl acetate moiety[3].

The molecular formula C₇H₁₀O₃ is derived as follows[4]:

  • Cyclobutane core: 4 carbons, 5 hydrogens (accounting for substitutions).

  • Ketone group: 1 oxygen.

  • Methyl acetate sidechain: 3 carbons, 5 hydrogens, 2 oxygens.

  • Total: 7 Carbon, 10 Hydrogen, 3 Oxygen atoms.

Quantitative Data Summary

To ensure stoichiometric precision during library synthesis, the following physicochemical parameters must be utilized:

PropertyValueSignificance in Drug Discovery
Chemical Name Methyl 2-(2-oxocyclobutyl)acetateStandardized nomenclature for procurement.
CAS Number 91057-27-1Unique registry identifier.
Molecular Formula C₇H₁₀O₃Defines elemental composition[4].
Molecular Weight 142.15 g/mol Used for bulk stoichiometric calculations[2].
Monoisotopic Mass 142.06299 DaCritical for HRMS gating and exact mass ID[4].
H-Bond Donors/Acceptors 0 / 3Compliant with FBDD Rule of Three (Ro3)[1].
Rotatable Bonds 3Balances flexibility with the rigid cyclobutane core[3].

Mass Spectrometry (MS) & Analytical Characterization

In high-throughput screening, confirming the structural integrity of this building block relies on exact mass determination. Because the exact mass is 142.06299 Da, soft ionization techniques like Electrospray Ionization (ESI+) will predominantly yield an [M+H]⁺ adduct at m/z 143.0703 [4],[5].

Diagnostic Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), the molecular weight shifts predictably based on the functional groups:

  • Loss of Methanol (-32 Da): The methyl ester group is highly labile under CID, yielding a diagnostic fragment at m/z 111.04.

  • Loss of Carbon Monoxide (-28 Da): The strained cyclobutanone ring is prone to α-cleavage and subsequent CO extrusion, resulting in an m/z 115.07 fragment[5].

  • Ring Cleavage: Further fragmentation of the strained four-membered ring yields lower mass hydrocarbon fragments (e.g., m/z 87.04).

MS_Frag M [M+H]+ m/z 143.07 F1 Loss of CH3OH m/z 111.04 M->F1 -32 Da F2 Loss of CO m/z 115.07 M->F2 -28 Da F3 Ring Cleavage m/z 87.04 F1->F3 -24 Da

Proposed ESI+ MS/MS fragmentation pathway for m/z 143.07.

Protocol: LC-HRMS Structural Validation

This self-validating protocol ensures that the detected mass corresponds to the intact cyclobutane ester rather than a ring-opened isomer.

  • Sample Preparation: Dissolve the compound in 50:50 LC-MS grade Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode. Maintain a low capillary voltage (e.g., 2.5 kV) to prevent premature in-source fragmentation of the strained cyclobutane ring.

  • MS/MS Acquisition: Isolate the parent ion (m/z 143.07) and apply a normalized collision energy (NCE) of 15–25 eV.

  • Validation: The run is validated if the exact mass is within <5 ppm error of 143.0703 Da, and the MS/MS spectrum exhibits the diagnostic m/z 111.04 peak, confirming the ester connectivity.

Synthetic Workflow & Structural Integration

The synthesis of methyl 2-(2-oxocyclobutyl)acetate typically relies on the α-alkylation of cyclobutanone[6]. Because cyclobutanones are highly electrophilic and prone to ring-opening under harsh basic conditions, the choice of base and temperature is critical[7].

Protocol: Kinetic α-Alkylation of Cyclobutanone

Causality: Lithium diisopropylamide (LDA) is utilized as a sterically hindered, non-nucleophilic base to selectively deprotonate the α-carbon at -78°C. This prevents nucleophilic attack on the strained carbonyl carbon, which would otherwise lead to unwanted ring expansion or cleavage[6].

  • System Preparation: Purge a flame-dried Schlenk flask with inert Nitrogen (N₂).

  • Base Generation: Add anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 eq). Cool the mixture to -78°C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (n-BuLi, 1.05 eq) and stir for 15 minutes to generate LDA.

  • Enolate Formation: Slowly add cyclobutanone (1.0 eq) to the LDA solution at -78°C. Stir for 30 minutes to ensure complete formation of the kinetic enolate.

  • Alkylation: Introduce methyl bromoacetate (1.1 eq) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to 0°C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation: Monitor the reaction via TLC and LC-MS. The disappearance of the cyclobutanone precursor and the emergence of the target mass (MW 142.15 g/mol ) validates the successful formation of the C-C bond.

FBDD_Workflow A Cyclobutanone Precursor (2D/Flatland Escape) B Kinetic a-Alkylation (LDA, -78°C) A->B C Methyl 2-(2-oxocyclobutyl)acetate MW: 142.15 g/mol B->C D 3D Fragment Library (Rule of Three Compliant) C->D E Hit Identification (GPCRs, Kinases) D->E

Synthetic integration of the cyclobutane scaffold into FBDD workflows.

Strategic Advantage in Drug Discovery

The molecular weight of 142.15 g/mol places this compound in the optimal "sweet spot" for Fragment-Based Drug Discovery (FBDD)[1]. Traditional drug discovery has suffered from an overreliance on flat, 2D aromatic rings, which often lead to poor solubility and off-target toxicity[1].

By incorporating the 2-oxocyclobutylacetic acid methyl ester scaffold, medicinal chemists can achieve:

  • Enhanced 3D Character (sp³ enrichment): The cyclobutane ring locks the molecule into a rigid, puckered geometry, projecting the methyl ester into three-dimensional space to probe deep hydrophobic pockets[3],[8].

  • Target Selectivity: Cyclobutane derivatives have shown profound success in modulating difficult targets. For example, strategic substitutions on cyclobutane cores have yielded highly potent Janus kinase (JAK) inhibitors and selective Histamine H1 receptor antagonists[8],.

  • Metabolic Stability: The strained ring acts as a metabolically stable bioisostere for more flexible aliphatic chains, improving the pharmacokinetic (PK) half-life of the resulting Active Pharmaceutical Ingredient (API)[3],[8].

References

  • PubChemLite. "Methyl 2-(2-oxocyclobutyl)acetate (C7H10O3)." University of Luxembourg. Available at: [Link]

  • Vrije Universiteit Amsterdam. "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." VU Research Portal. Available at: [Link]

  • RSC Publishing. "Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor." Royal Society of Chemistry. Available at: [Link]

  • Chinese Chemical Society. "A Dipolar Cyclization/Fragmentation Strategy for the Catalytic Asymmetric Synthesis of Chiral Eight-Membered Lactams." CCS Chemistry. Available at: [Link]

  • California Institute of Technology. "Enantioselective Construction of Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation." Stoltz Group. Available at: [Link]

Sources

Divergent Reactivity and Pharmacological Utility of Cycloalkanone Acetates: A Comparative Analysis of Cyclobutyl and Cyclopentyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of cyclic scaffolds in organic synthesis and medicinal chemistry profoundly dictates both the chemical reactivity and the pharmacological profile of the resulting molecules. This technical guide provides an in-depth comparative analysis between methyl 2-(2-oxocyclobutyl)acetate and its higher homolog, methyl 2-(2-oxocyclopentyl)acetate . By examining the thermodynamic foundations of ring strain, conformational dynamics, and hybridization energetics, this whitepaper elucidates why these two seemingly similar beta-keto ester derivatives exhibit drastically different reactivity profiles and biological utilities.

Thermodynamic and Structural Foundations

The fundamental divergence in the chemical behavior of these two scaffolds is rooted in their carbocyclic ring strain and conformational flexibility.

Ring Strain and Conformational Dynamics

Cyclobutane rings possess an exceptionally high ring strain of approximately 26.3 kcal/mol[1]. This instability arises from a combination of angle strain (the compression of the ideal 109.5°


 bond angle to ~88°) and torsional strain caused by the eclipsing of adjacent C-H bonds. To minimize this torsional strain, the cyclobutane ring adopts a "puckered" conformation[2].

In contrast, the cyclopentane ring in3 has a significantly lower ring strain of ~6.2 kcal/mol[3]. It rapidly interconverts between "envelope" and "half-chair" conformations, allowing it to relieve nearly all torsional strain while maintaining internal bond angles very close to the ideal tetrahedral geometry[4].

Hybridization Energetics at the Carbonyl Center

When a ketone is introduced into these rings, the


 hybridized carbonyl carbon strongly prefers a 120° bond angle.
  • Cyclobutanone System: Forcing an

    
     carbon into the ~90° geometry of a 4-membered ring creates immense angle strain. Consequently, the carbonyl carbon in methyl 2-(2-oxocyclobutyl)acetate is highly electrophilic. Any reaction that re-hybridizes this carbon from 
    
    
    
    to
    
    
    (such as nucleophilic addition) is thermodynamically highly favored because it effectively releases a large portion of this severe angle strain[1].
  • Cyclopentanone System: The internal angles of a cyclopentane ring (~104-108°) are much closer to the 120° ideal of an

    
     center. Thus, the thermodynamic driving force for 
    
    
    
    re-hybridization is vastly reduced, resulting in standard, equilibrium-driven ketone reactivity.

G A Methyl 2-(2-oxocyclobutyl)acetate Ring Strain: ~26 kcal/mol C Severe sp2 Angle Strain (120° ideal vs ~90° actual) A->C B Methyl 2-(2-oxocyclopentyl)acetate Ring Strain: ~6 kcal/mol D Moderate sp2 Angle Strain (120° ideal vs ~108° actual) B->D E Rapid Nucleophilic Addition (Strain Relief to sp3) C->E F Equilibrium-Driven Addition (Minimal Strain Relief) D->F

Logical flow of ring strain dictating carbonyl reactivity.

Synthetic Reactivity Profiles

Baeyer-Villiger Oxidation (Ring Expansion)

Ring expansion is a hallmark of cyclobutanone chemistry. Treatment of 5 with peroxyacids (e.g., mCPBA) rapidly yields a


-butyrolactone derivative[5]. The reaction is kinetically accelerated by the release of ring strain during the formation of the less strained 5-membered lactone. The cyclopentyl analog undergoes a similar expansion to a 

-valerolactone, but the kinetic rate is markedly slower due to the lower initial ground-state energy of the cyclopentanone ring.
Enolate Chemistry and Ring-Opening

Under strongly basic conditions, the enolate of methyl 2-(2-oxocyclopentyl)acetate is stable and smoothly undergoes


-alkylation. However, generating the enolate of the cyclobutyl analog requires extreme caution. The high ring strain makes the cyclobutyl enolate highly susceptible to retro-Dieckmann-type ring cleavage, where the breaking of the C-C bond acts as a thermodynamic sink to relieve the 26 kcal/mol strain.

Medicinal Chemistry Implications

In modern drug discovery, replacing flexible aliphatic chains with cyclic scaffolds is an established strategy to reduce entropic penalties upon target binding.

  • Conformational Restriction & Exit Vectors: 6 that offer unique 3D exit vectors compared to cyclopentanes[6]. The puckered cyclobutane ring directs substituents in a highly specific trajectory, optimizing interactions within tight hydrophobic binding pockets.

  • Metabolic Stability: 2 against cytochrome P450-mediated oxidation compared to cyclopentyl rings[2]. The compressed internal C-C-C angles in cyclobutane force the external C-H bonds to adopt greater

    
    -character, which proportionally increases the C-H bond dissociation energy, rendering them less susceptible to metabolic hydrogen atom transfer (HAT).
    

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Properties
PropertyMethyl 2-(2-oxocyclobutyl)acetateMethyl 2-(2-oxocyclopentyl)acetate
CAS Number 91057-27-14934-95-6
Molecular Formula C₇H₁₀O₃C₈H₁₂O₃
Molecular Weight 142.15 g/mol 156.18 g/mol
Ring Size 4-membered5-membered
Est. Ring Strain ~26.3 kcal/mol~6.2 kcal/mol
Carbonyl IR Stretch ~1780 cm⁻¹~1745 cm⁻¹
Primary Conformation PuckeredEnvelope / Half-Chair
Table 2: Comparative Reactivity Profile
Reaction TypeMethyl 2-(2-oxocyclobutyl)acetateMethyl 2-(2-oxocyclopentyl)acetateMechanistic Divergence
Nucleophilic Addition (NaBH₄) Extremely Fast (< 5 min)Moderate (~30 min)Relief of severe angle strain (

) drives the cyclobutanone reaction.
Baeyer-Villiger Oxidation Fast, high yield of

-lactone
Slower, requires excess oxidantRing expansion relieves ~20 kcal/mol of strain in the 4-membered system.
Enolate Alkylation Prone to ring-opening side reactionsStable, high yield of

-alkylated product
High ring strain makes the cyclobutyl enolate susceptible to retro-Dieckmann cleavage.

Experimental Methodologies

Protocol 1: Comparative Baeyer-Villiger Oxidation Workflow

This protocol is designed as a self-validating system. The transformation from a ketone to a lactone can be definitively tracked in real-time via Infrared (IR) spectroscopy by monitoring the shift of the


 stretch from ~1780 cm⁻¹ (cyclobutanone) to ~1735 cm⁻¹ (

-butyrolactone).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the cycloalkanone acetate in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

    • Causality: DCM is chosen because it is inert to oxidation and solubilizes both the substrate and the peroxyacid effectively.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial oxidation step is highly exothermic. Cooling prevents thermal degradation of the highly strained cyclobutyl ring and suppresses unwanted transesterification side reactions.

  • Oxidant Addition: Add 1.2 mmol of meta-chloroperoxybenzoic acid (mCPBA) portion-wise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Causality: The cyclobutanone will consume the oxidant rapidly (typically < 1 hour), whereas the cyclopentanone may require 4-6 hours due to its lower ground-state energy.

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ safely reduces any unreacted mCPBA to m-chlorobenzoic acid, preventing explosive hazards during subsequent solvent evaporation.

  • Workup & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

G S1 1. Substrate in DCM (0 °C) S2 2. Add mCPBA (Oxidant) S1->S2 S3 3. Stir at RT (TLC Monitor) S2->S3 S4 4. Quench with Na2S2O3 S3->S4 S5 5. Flash Chromatography S4->S5

Step-by-step experimental workflow for Baeyer-Villiger oxidation.

Protocol 2: Enolate Generation and Alkylation (Cyclopentyl Scaffold)

Note: This protocol is highly efficient for methyl 2-(2-oxocyclopentyl)acetate but requires extensive optimization for the cyclobutyl analog to prevent ring-opening.

  • Base Preparation: Add 1.1 mmol of Lithium diisopropylamide (LDA) to 5 mL of anhydrous THF at -78 °C under an argon atmosphere.

    • Causality: A non-nucleophilic, bulky base like LDA at cryogenic temperatures ensures kinetic deprotonation without nucleophilic attack on the ester or ketone carbonyls.

  • Enolate Formation: Slowly add a solution of methyl 2-(2-oxocyclopentyl)acetate (1.0 mmol in 2 mL THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add 1.2 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise.

  • Thermal Gradient: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Causality: Warming provides the necessary activation energy for the

      
       alkylation step while maintaining a low enough temperature to prevent poly-alkylation.
      
  • Quenching: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and purify.

References

  • 1. Master Organic Chemistry.

  • 2. PMC / National Institutes of Health.

  • 6. American Chemical Society.

  • 4. Chemistry LibreTexts. 5.3. CymitQuimica. 6.5. ChemicalBook.

Sources

Technical Guide: Thermodynamic Stability & Conformational Dynamics of Methyl 2-(2-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Methyl 2-(2-oxocyclobutyl)acetate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Methyl 2-(2-oxocyclobutyl)acetate (M2OCA) represents a critical class of functionalized cyclobutanones, widely recognized as a pivotal intermediate in the synthesis of terpene pheromones (e.g., (


)-Grandisol ) and prostaglandin analogs. Its utility is defined by the high reactivity of the strained cyclobutane ring (~26.5 kcal/mol strain energy).

However, this reactivity introduces significant thermodynamic liabilities. The compound exhibits two primary stability challenges:

  • C2-Epimerization: The proton at the C2 position (

    
     to the ketone) is acidic, leading to rapid cis/trans equilibration under basic or thermal stress.
    
  • Ring Strain Release: The molecule is susceptible to thermal ring-opening and retro-[2+2] cycloaddition pathways.

This guide provides the theoretical framework and experimental protocols required to profile, monitor, and control the thermodynamic stability of M2OCA.

Structural Dynamics & Thermodynamic Profile

Conformational Analysis: The "Puckered" Ring

Unlike planar cyclopropanes, the cyclobutane ring of M2OCA adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain) caused by eclipsing hydrogens.

  • Pucker Angle: Typically

    
    .
    
  • Substituent Orientation: The acetate side chain (

    
    ) at C2 prefers an equatorial-like (pseudo-equatorial) orientation to minimize 1,3-transannular steric repulsion.
    
The Cis vs. Trans Equilibrium

The thermodynamic stability of 1,2-disubstituted cyclobutanes generally favors the trans isomer.

  • Kinetic Product: Synthetic routes involving [2+2] cycloadditions (e.g., dichloroketene + olefin) often yield the cis-fused system initially due to the specific orbital overlap requirements of the transition state.

  • Thermodynamic Product: Upon exposure to thermodynamic conditions (base/heat), the system equilibrates to the trans isomer.

  • Driving Force: The trans isomer minimizes steric clash between the carbonyl oxygen lone pairs and the acetate side chain, as well as reducing dipole-dipole repulsion.

Mechanism of Epimerization

The instability of the stereocenter at C2 is driven by the acidity of the


-proton. The low pKa (~20 in aprotic solvents, lower in protic) allows deprotonation by weak bases, forming a planar enolate intermediate. Reprotonation can occur from either face, eventually settling at the thermodynamic ratio 

.

Epimerization Cis Cis-Isomer (Kinetic Product) Enol Planar Enolate (Transition State) Cis->Enol Deprotonation (-H+) Enol->Cis +H+ (Face A) Trans Trans-Isomer (Thermodynamic Product) Enol->Trans +H+ (Face B) Trans->Enol -H+ (Slow)

Figure 1: Base-catalyzed epimerization pathway via the enolate intermediate. The equilibrium generally shifts toward the Trans-isomer.

Experimental Protocols: Stability Profiling

As a Senior Application Scientist, I recommend avoiding theoretical assumptions in favor of empirical data. The following protocols are self-validating systems to determine


 and degradation rates.
Protocol A: Determination of Thermodynamic Equilibrium ( )

Objective: Quantify the intrinsic thermodynamic ratio of cis vs. trans isomers.

Reagents:

  • M2OCA (pure or mixture)

  • Methanol-

    
     (Solvent)
    
  • Sodium Methoxide (NaOMe), 0.1 M solution (Catalyst)

Workflow:

  • Preparation: Dissolve 20 mg of M2OCA in 0.6 mL of MeOD in an NMR tube.

  • Initial Scan: Acquire a

    
    H-NMR spectrum (
    
    
    
    ) to establish the baseline ratio. Focus on the integration of the C2 methine proton (distinct shifts for cis vs trans).
  • Equilibration: Add 10

    
    L of 0.1 M NaOMe. Cap and invert.
    
  • Monitoring: Incubate at 25°C. Acquire spectra at 1h, 4h, and 24h intervals until the ratio of isomers remains constant (

    
    ).
    
  • Calculation:

    
    
    
    
    

Data Interpretation:

  • If

    
    , the trans isomer is thermodynamically preferred.
    
  • If degradation peaks (broad multiplets) appear, competing ring-opening is occurring.

Protocol B: Thermal Stress & Ring Integrity

Objective: Assess the activation energy required for thermal decomposition (ring opening).

Workflow:

  • Sample Prep: Prepare 5 sealed vials of M2OCA (neat, under

    
    ).
    
  • Stress: Incubate vials at

    
     for 4 hours.
    
  • Analysis: Analyze by GC-MS.

  • Target Analyte: Look for the disappearance of the parent ion and appearance of linear olefinic esters (result of retro-[2+2] or thermal cleavage).

Synthesis & Control Strategy

The synthesis of M2OCA often dictates the isomeric ratio. To maintain the integrity of the desired isomer (often the cis form for specific natural product targets), one must operate under Kinetic Control .

Kinetic vs. Thermodynamic Control Workflow

The following diagram illustrates the decision tree for handling M2OCA during synthesis.

StabilityWorkflow Start Synthesis Start ([2+2] Cycloaddition) Iso Isolate Crude (Kinetic Mix) Start->Iso Check Desired Isomer? Iso->Check Kinetic Maintain Kinetic Control (Low T, Neutral pH) Check->Kinetic Need Cis Thermo Thermodynamic Equilibration (Add Base/Heat) Check->Thermo Need Trans/Stable Purify Flash Chromatography (SiO2, Buffered) Kinetic->Purify Stable Stable Trans-Isomer Dominant Thermo->Stable Stable->Purify

Figure 2: Process flow for managing isomeric ratios. Kinetic control preserves the initial cycloaddition product, while thermodynamic conditions drive the system to the stable trans-isomer.

Handling Recommendations

To prevent unwanted epimerization or degradation:

  • pH Control: Avoid strong bases during workup. Use phosphate buffers (pH 6.5 - 7.0).

  • Chromatography: Use neutral silica or alumina. Acidic silica can catalyze rearrangement; basic alumina will induce epimerization.

  • Storage: Store neat at -20°C under Argon. Avoid protic solvents for long-term storage to prevent ester hydrolysis or ketal formation.

Summary Data Table: Stability Factors

ParameterStability ImpactRecommendation
Ring Strain High (~26 kcal/mol)Avoid T > 100°C; risk of explosive decomposition or ring opening.
C2 Acidity Moderate (

)
Sensitive to alkoxides, hydroxides, and amine bases (DBU/TEA).
Isomerism Trans > Cis (Thermodynamic)Equilibration occurs in minutes with catalytic base.
Hydrolysis Ester & Ketal riskAvoid aqueous acids; ketone is prone to hydration/ketalization.

References

  • Grandisol Synthesis & Cyclobutane Intermediates

    • Mori, K. "The Synthesis of Insect Pheromones.
    • Source:

  • Conformational Analysis of Cyclobutanones

    • Allinger, N. L. et al. "Conformational Analysis. LXIV.
    • Source:

  • Thermodynamic Equilibration of 2-Substituted Cyclobutanones

    • Trost, B. M. et al. "New synthetic reactions.
    • Source:

  • General Review of Cyclobutane Stability

    • Namyslo, J. C., & Kaufmann, D. E.
    • Source:

An In-depth Technical Guide to Cyclobutane β-Keto Ester Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable building block in modern organic chemistry, particularly in the realm of medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for chemists to design molecules with constrained conformations and improved pharmacological properties.[2] When functionalized with a β-keto ester moiety, the resulting cyclobutane β-keto ester derivatives become highly versatile intermediates, unlocking access to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of these valuable compounds, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Synthesis of Cyclobutane β-Keto Ester Derivatives

The construction of the strained cyclobutane ring bearing a β-keto ester can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

[2+2] Cycloaddition Reactions

The most prominent and convergent method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[3] Specifically, the reaction of a ketene with an appropriately substituted alkene or enol ether provides a direct route to cyclobutanone derivatives, which can then be functionalized to introduce the ester group.

A powerful variant of this is the intramolecular [2+2] cycloaddition of ketenes derived from alkynyl ethers with tethered alkenes.[4] This approach allows for the stereocontrolled synthesis of fused-ring systems containing the cyclobutanone core. The ketenes are typically generated in situ under mild thermolytic conditions, avoiding the use of harsh reagents.[4][5]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Alkynyl Ether with Tethered Alkene"]; Ketene [label="In situ Ketene\nFormation (Thermolysis)"]; Cycloaddition [label="Intramolecular\n[2+2] Cycloaddition"]; Cyclobutanone [label="Fused Cyclobutanone"]; End [label="Cyclobutane β-Keto Ester Derivative\n(via subsequent functionalization)"];

Start -> Ketene; Ketene -> Cycloaddition; Cycloaddition -> Cyclobutanone; Cyclobutanone -> End; }

Figure 1: General workflow for the synthesis of fused cyclobutanones via intramolecular [2+2] cycloaddition.

Experimental Protocol: Intramolecular [2+2] Cycloaddition of an Ene-Ynol Ether [4]

  • Preparation of the Starting Material: The ene-ynol ether precursor is synthesized through standard organic chemistry techniques, typically involving the coupling of an alcohol with an alkynyl bromide followed by the introduction of the tethered alkene.

  • Cycloaddition Reaction: A solution of the ene-ynol ether in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired fused cyclobutanone.

This method offers excellent diastereoselectivity, typically yielding the cis-fused product.[4] The resulting cyclobutanone can then be converted to the corresponding β-keto ester through various methods, such as acylation of the corresponding enolate.

Acylation of Cyclobutanone

An alternative and more direct approach to cyclobutane β-keto esters involves the acylation of a pre-existing cyclobutanone ring. This is typically achieved by treating the cyclobutanone with a suitable acylating agent in the presence of a strong base. Diethyl carbonate is a commonly used reagent for this transformation, yielding the corresponding ethyl β-keto ester.

The mechanism involves the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Cyclobutanone [label="Cyclobutanone"]; Base [label="Strong Base\n(e.g., NaH, LDA)"]; Enolate [label="Cyclobutanone Enolate"]; AcylatingAgent [label="Acylating Agent\n(e.g., Diethyl Carbonate)"]; Acylation [label="Nucleophilic Acylation"]; Product [label="Cyclobutane β-Keto Ester"];

Cyclobutanone -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Acylation; AcylatingAgent -> Acylation; Acylation -> Product; }

Figure 2: General scheme for the acylation of cyclobutanone to form a β-keto ester.

Experimental Protocol: Acylation of Cyclobutanone with Diethyl Carbonate [1]

  • Preparation of the Base: A solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is prepared in a dry, aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Cyclobutanone, dissolved in the same dry solvent, is added dropwise to the base solution at a low temperature (typically -78 °C for LDA or 0 °C to room temperature for NaH). The mixture is stirred for a period to ensure complete enolate formation.

  • Acylation: Diethyl carbonate is then added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

ReagentBaseSolventTemperature (°C)Typical Yield (%)
CyclohexanoneNaHTHFReflux50
CycloheptanoneKOBu-tBenzeneReflux40
CyclooctanoneNaHBenzeneReflux91-94

Table 1: Comparison of yields for the acylation of various cyclic ketones with diethyl carbonate.[1]

Reactivity of Cyclobutane β-Keto Esters

The reactivity of cyclobutane β-keto esters is governed by the interplay between the inherent strain of the four-membered ring and the versatile functionality of the β-keto ester group. This unique combination leads to some interesting and synthetically useful transformations.

Alkylation

The α-proton of the β-keto ester is acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides.[6] The stereochemical outcome of these alkylation reactions can often be controlled, providing access to highly functionalized and stereochemically defined cyclobutane derivatives.[7]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

BetaKetoEster [label="Cyclobutane\nβ-Keto Ester"]; Base [label="Base"]; Enolate [label="Enolate"]; AlkylHalide [label="Alkyl Halide (R-X)"]; Alkylation [label="SN2 Alkylation"]; Product [label="α-Alkylated Cyclobutane\nβ-Keto Ester"];

BetaKetoEster -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Alkylation; AlkylHalide -> Alkylation; Alkylation -> Product; }

Figure 3: General scheme for the α-alkylation of a cyclobutane β-keto ester.

Experimental Protocol: α-Alkylation of Ethyl 2-Oxocyclobutanecarboxylate [6]

  • Enolate Formation: To a solution of ethyl 2-oxocyclobutanecarboxylate in a dry aprotic solvent (e.g., THF), a suitable base (e.g., sodium ethoxide or LDA) is added at low temperature under an inert atmosphere. The mixture is stirred to ensure complete formation of the enolate.

  • Alkylation: The alkylating agent (e.g., methyl iodide or benzyl bromide) is added to the enolate solution, and the reaction is allowed to proceed until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography or distillation.

Decarboxylation

Upon hydrolysis of the ester functionality, the resulting β-keto acid can undergo facile decarboxylation upon heating to yield a cyclobutanone.[8][9] This reaction proceeds through a cyclic, six-membered transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[8] This decarboxylation step is a key transformation in the acetoacetic ester synthesis and its cyclic analogues.[8]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

BetaKetoEster [label="Cyclobutane\nβ-Keto Ester"]; Hydrolysis [label="Hydrolysis\n(H₃O⁺ or OH⁻, H₂O)"]; BetaKetoAcid [label="Cyclobutane\nβ-Keto Acid"]; Heat [label="Heat (Δ)"]; Decarboxylation [label="Decarboxylation"]; Enol [label="Enol Intermediate"]; Tautomerization [label="Tautomerization"]; Ketone [label="Cyclobutanone"];

BetaKetoEster -> Hydrolysis -> BetaKetoAcid; BetaKetoAcid -> Decarboxylation [xlabel="Heat"]; Decarboxylation -> Enol -> Tautomerization -> Ketone; }

Figure 4: Reaction sequence for the hydrolysis and decarboxylation of a cyclobutane β-keto ester.

The ease of decarboxylation can be influenced by the stability of the resulting enol. In the case of cyclobutane systems, the introduction of a double bond within the four-membered ring can be energetically unfavorable, potentially affecting the rate of decarboxylation compared to larger ring systems.

Applications of Cyclobutane β-Keto Ester Derivatives

The unique structural features and versatile reactivity of cyclobutane β-keto ester derivatives make them valuable intermediates in the synthesis of a variety of important molecules, particularly in the fields of medicinal chemistry and natural product synthesis.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents.[10][11] Cyclobutane-containing carbocyclic nucleosides, such as analogues of oxetanocin, have shown significant biological activity.[12][13] Cyclobutane β-keto esters serve as key precursors for the synthesis of these molecules. The ketone functionality can be reduced to a hydroxyl group, and the ester can be converted to other functional groups necessary for the coupling with a nucleobase.[10][11]

Synthesis of Constrained Amino Acids

Conformationally constrained amino acids are of great interest in peptide and protein engineering, as they can be used to induce specific secondary structures and enhance biological activity and stability.[14][15] Cyclobutane β-keto esters can be elaborated into a variety of constrained amino acids. For example, the ketone can be converted to an amino group via reductive amination, and the ester can be hydrolyzed to the corresponding carboxylic acid, yielding a β- or γ-amino acid with a rigid cyclobutane scaffold.[14][16]

Building Blocks for Natural Product Synthesis

The cyclobutane unit is found in a number of natural products with interesting biological activities. Cyclobutane β-keto ester derivatives provide a versatile platform for the synthesis of these complex molecules. The β-keto ester functionality allows for a wide range of subsequent transformations, including alkylation, acylation, and reduction, enabling the construction of the intricate carbon skeletons of natural products.[2][3]

Conclusion

Cyclobutane β-keto ester derivatives represent a class of highly valuable and versatile synthetic intermediates. Their synthesis, primarily through [2+2] cycloaddition reactions and the acylation of cyclobutanones, provides access to a unique structural motif that combines the conformational constraints of a four-membered ring with the rich reactivity of a β-keto ester. The ability to undergo selective alkylation and facile decarboxylation, among other transformations, makes these compounds powerful tools for the construction of complex molecular architectures. Their application in the synthesis of carbocyclic nucleosides, constrained amino acids, and natural products highlights their significance in medicinal chemistry and drug discovery. As the demand for novel, three-dimensionally complex molecules continues to grow, the importance of cyclobutane β-keto ester derivatives as key building blocks in organic synthesis is certain to increase.

References

  • Snider, B. B., & Che, Q. (2005). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. The Journal of organic chemistry, 70(23), 9047–9053.
  • Ghosez, L., & Marchand-Brynaert, J. (1976). Intramolecular [2+2] cycloadditions of ketenes and keteniminium salts. Accounts of Chemical Research, 9(7), 249–255.
  • Regan, A. C., & Staunton, J. (1987). Intramolecular [2+2] cycloaddition reactions of ketenes derived from α,β-unsaturated acid chlorides.
  • Radchenko, D. S., Michurin, O. M., Grygorenko, O. O., Scheinpflug, K., Dathe, M., & Komarov, I. V. (2015). Confining the χ space of basic natural amino acids: cyclobutane-derived χ1,χ2-constrained analogues of arginine, lysine and ornithine. Amino Acids, 47(11), 2385–2395.
  • Brady, W. T. (1981). Intramolecular [2+2] cycloadditions of ketenes. Tetrahedron, 37(17), 2949–2966.
  • BenchChem. (2025).
  • Nam, G., & Lee, E. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484.
  • Al-Husaini, H. S. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 35(2), 655-661.
  • Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.
  • Al-Karadaghi, S., & Geddes, T. J. (2013). Aminoacids of the cyclobutane series. Mini reviews in medicinal chemistry, 13(10), 1449–1463.
  • Sigma-Aldrich.
  • Lee-Ruff, E., & Chung, C. (2011). Synthesis of cyclobutane nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.20.
  • Honda, T., & Kimura, N. (1993). A stereoselective route to vicinally substituted cyclopentane- and cyclobutane-carboxylates.
  • University of Calgary.
  • Lee-Ruff, E., & Georges, F. (2011). Synthesis of cyclobutane nucleosides. Nucleosides, nucleotides & nucleic acids, 30(12), 1018–1026.
  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules (Basel, Switzerland), 18(12), 15540–15586.
  • Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube.
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  • Frongia, A., & Ollivier, J. (2019). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. European Journal of Organic Chemistry, 2019(43), 7249-7256.
  • Bravo, J. A., & Vila, J. L. (2015). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. REVISTA BOLIVIANA DE QUÍMICA, 32(3), 45-52.
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  • Gellman, S. H. (2013). Synthesis of a conformationally constrained δ-amino acid building block. The Journal of organic chemistry, 78(5), 2095–2100.
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Methodological & Application

Synthesis of Methyl 2-(2-oxocyclobutyl)acetate via [2+2] Cycloaddition: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

Cyclobutanone scaffolds are valuable structural motifs in medicinal chemistry and natural product synthesis, serving as versatile intermediates for more complex molecules.[1] The [2+2] cycloaddition of a ketene with an alkene is one of the most powerful and direct methods for constructing the cyclobutanone ring system.[2] This application note provides a comprehensive guide for the synthesis of methyl 2-(2-oxocyclobutyl)acetate, a functionalized cyclobutanone derivative. We present two detailed protocols: a standard thermal cycloaddition and a Lewis acid-promoted variant that offers enhanced reactivity and yield.[3][4] The underlying reaction mechanisms, experimental rationale, and key procedural insights are discussed to equip researchers with a robust and reproducible methodology.

Introduction and Scientific Rationale

The inherent ring strain of the cyclobutane ring makes it a synthetically powerful building block, enabling a variety of subsequent transformations such as ring-opening, ring-expansion, and functionalization.[1][5] The Staudinger ketene cycloaddition, a thermal [2+2] reaction between a ketene and an alkene, has long been a cornerstone for accessing this framework.[2] Ketenes, with their cumulated double bonds, are highly reactive intermediates that readily engage with the π-system of an alkene to form a four-membered ring.[6]

The target molecule, methyl 2-(2-oxocyclobutyl)acetate, is synthesized via the [2+2] cycloaddition of ketene, generated in situ, with methyl but-3-enoate.

Key strategic considerations addressed in this guide:

  • In Situ Ketene Generation: Ketenes are typically unstable and prone to dimerization.[7] Therefore, they are almost always generated in situ immediately prior to or during the reaction. The most common laboratory method involves the dehydrochlorination of an acyl chloride with a tertiary amine base.[8]

  • Reaction Control: The primary competing side reaction is the [2+2] dimerization of the ketene itself. This is mitigated by the slow addition of the ketene precursor to the alkene solution, ensuring the ketene concentration remains low and its primary reaction pathway is with the intended alkene partner.

  • Lewis Acid Promotion: While thermal cycloadditions are effective, reactions involving unactivated alkenes can be sluggish and low-yielding.[3] Lewis acids can dramatically accelerate the reaction and improve yields by coordinating to the ketene's carbonyl oxygen, lowering its LUMO energy and increasing its electrophilicity.[4][9]

Reaction Mechanism

The [2+2] cycloaddition between a ketene and an alkene is a concerted process that is thermally allowed by the Woodward-Hoffmann rules. The reaction proceeds through a [π2s + π2a] transition state, where the ketene component reacts suprafacially (on the same face) and the alkene component reacts antarafacially (on opposite faces).[3] This specific orbital arrangement allows for a concerted flow of electrons without violating orbital symmetry principles. The interaction involves the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene.[2]

Caption: General mechanism of the concerted [2+2] cycloaddition.

Experimental Protocols

This section details two validated methods for the synthesis. The Lewis Acid-Promoted Protocol is recommended for achieving higher yields.

General Laboratory Workflow

The overall process for both protocols follows a similar sequence of operations, as outlined below. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.

workflow A 1. Apparatus Setup (Oven-dried glassware, Inert Atmosphere) B 2. Reagent Preparation (Dissolve alkene in anhydrous solvent) A->B C 3. Cycloaddition Reaction (Slow addition of ketene precursor) B->C D 4. Reaction Quench & Workup (Aqueous extraction) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Product Characterization (NMR, IR, MS) E->F

Caption: Standard experimental workflow for the synthesis.

Protocol 1: Thermal [2+2] Cycloaddition

This protocol relies on the thermal reactivity of the components without catalytic acceleration. It is simpler to execute but may result in a lower yield compared to the Lewis acid-promoted method.

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Addition funnel (60 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) inlet and bubbler

  • Ice-water bath

  • Acetyl chloride (CH₃COCl), freshly distilled

  • Methyl but-3-enoate

  • Triethylamine (Et₃N), distilled from CaH₂

  • Anhydrous dichloromethane (DCM) or Toluene

  • Standard glassware for aqueous workup and column chromatography

Step-by-Step Procedure:

  • Setup: Assemble the three-neck flask with the addition funnel, inert gas inlet, and a septum. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add methyl but-3-enoate (1.0 eq), triethylamine (1.2 eq), and 100 mL of anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

  • Ketene Generation and Reaction: In a separate dry flask, prepare a solution of acetyl chloride (1.1 eq) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Add the acetyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 2-3 hours. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.

    • Causality Insight: Slow addition is crucial to keep the instantaneous concentration of ketene low, thereby minimizing its dimerization to diketene.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-(2-oxocyclobutyl)acetate as a colorless oil.

Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition

This enhanced protocol utilizes a Lewis acid to activate the ketene, leading to a faster reaction and typically a higher yield.[4]

Additional Materials:

  • Ethylaluminum dichloride (EtAlCl₂), 1.0 M solution in hexanes

  • Dry ice/acetone bath

  • Anhydrous syringes and needles

Step-by-Step Procedure:

  • Setup: Follow the setup procedure from Protocol 1, ensuring all glassware is scrupulously dry.

  • Reagent Charging: To the three-neck flask, add methyl but-3-enoate (1.0 eq) and 100 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Using a dry syringe, add ethylaluminum dichloride solution (1.2 eq) dropwise to the cold alkene solution. Stir for 15 minutes.

    • Safety Note: Ethylaluminum dichloride is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Ketene Precursor Addition: In a separate flask, prepare a solution of acetyl chloride (1.1 eq) and triethylamine (1.2 eq) in 30 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Add the precursor solution dropwise to the -78 °C reaction mixture over 1 hour.

    • Causality Insight: The Lewis acid coordinates to the carbonyl of the in situ-generated ketene, significantly increasing its electrophilicity and accelerating the cycloaddition with the alkene.[3]

  • Reaction Completion: Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC (quenching a small aliquot in water before spotting).

  • Workup (Quench): While the reaction is still at -78 °C, slowly and carefully add 50 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to quench the Lewis acid. Allow the mixture to warm to room temperature with vigorous stirring until both layers are clear.

  • Extraction and Purification: Follow steps 7-9 from Protocol 1 to extract, dry, and purify the final product.

Results and Data

The performance of the two protocols can be compared to highlight the advantages of the Lewis acid-promoted approach.

Parameter Protocol 1 (Thermal) Protocol 2 (Lewis Acid) Reference
Catalyst/Promoter NoneEtAlCl₂[4]
Temperature 0 °C to RT-78 °C[4]
Typical Reaction Time 14-18 hours3-5 hoursN/A
Expected Yield 35-50%70-85%[4]
Key Consideration Prone to ketene dimerizationRequires strict anhydrous/inert conditions[4][7]

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): Peaks corresponding to the cyclobutane ring protons, the α-methylene protons, and the methyl ester protons.

  • ¹³C NMR (CDCl₃): A peak for the ketone carbonyl carbon (~208 ppm), the ester carbonyl (~172 ppm), and various aliphatic carbons.

  • IR (neat): Strong C=O stretching frequencies for the ketone (~1785 cm⁻¹) and the ester (~1740 cm⁻¹).

  • HRMS (ESI): Calculated m/z for the molecular ion [M+H]⁺ or [M+Na]⁺.

Conclusion

The [2+2] cycloaddition provides a reliable and direct route to methyl 2-(2-oxocyclobutyl)acetate. While a simple thermal protocol is feasible, the use of a Lewis acid promoter like ethylaluminum dichloride offers significant advantages in terms of reaction rate and overall yield.[4] The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to synthesize functionalized cyclobutanones for applications in organic synthesis and drug discovery. Careful attention to anhydrous and inert atmosphere techniques is paramount to achieving optimal and reproducible results.

References

  • Peng, L., & Li, Y. (2018). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Chemistry – An Asian Journal. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2021). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Ketene Thermal [2+2] Cycloaddition. Available at: [Link]

  • Reaction Chemistry & Engineering. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Royal Society of Chemistry. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Shi, Y., et al. (2020). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, X., et al. (2020). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters. Available at: [Link]

  • Brown, M. K. (2018). Intermolecular Ketene–Alkene [2+2] Cycloadditions: The Significance of Lewis Acid Promoted Variants. Israel Journal of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Ketene cycloaddition reactivity. Available at: [Link]

  • Brown, M. K. (2021). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Brown, M. K., & Kennemur, J. L. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]

  • Britton, J., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering. Available at: [Link]

  • De Kimpe, N., & Stanoeva, E. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

Sources

Application Note: Precision Alpha-Alkylation of Cyclobutanone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alpha-alkylation of cyclobutanone esters—specifically ethyl 2-oxocyclobutanecarboxylate —is a pivotal transformation in the synthesis of conformationally restricted peptidomimetics and strained carbocyclic scaffolds.[1] While the cyclobutane ring offers unique pharmacological properties by locking substituents in specific vectors, its inherent ring strain (~26 kcal/mol) and the ambident nature of the


-keto ester enolate present distinct synthetic challenges.[2]

This guide details a robust, field-proven protocol for the regioselective


-alkylation of 2-oxocyclobutanecarboxylates. It prioritizes the suppression of competitive 

-alkylation and the prevention of strain-release ring opening.[1]

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Cyclobutanone esters possess a highly acidic proton at the


-position (C1), flanked by the ketone and the ester (

). While this acidity facilitates deprotonation, two primary failure modes exist:[1]
  • Ring Opening: Nucleophilic attack at the ketone carbonyl (C2) by bases (e.g., alkoxides) can trigger C1-C2 bond cleavage, relieving ring strain but destroying the scaffold.[1]

  • Ambident Reactivity: The resulting enolate can react at the Carbon (desired) or Oxygen (undesired).

Controlling Regioselectivity ( - vs. -Alkylation)

To maximize


-alkylation, the reaction conditions must favor the "soft-soft" interaction between the enolate carbon and the electrophile.[1]
VariableRecommendationRationale
Base Sodium Hydride (NaH)Irreversible deprotonation; Hydride is non-nucleophilic, minimizing ring opening.[1]
Solvent THF (Anhydrous)Promotes tight ion-pairing between Na

and Enolate-O

, shielding the oxygen and directing the electrophile to the carbon.[1]
Electrophile Alkyl Iodides/Bromides"Soft" electrophiles prefer the softer Carbon center (HSAB theory). Hard electrophiles (sulfonates, silyl chlorides) favor

-alkylation.[1]
Temperature 0°C

RT
Lower temperatures favor the kinetic product (

-alkylation) and suppress ring fragmentation.[1]
Reaction Mechanism

The mechanism involves the formation of a chelated enolate. The sodium cation plays a crucial role in stabilizing the geometry and blocking the oxygen face.

Mechanism Start Cyclobutanone Ester (Keto Form) Enolate Sodium Enolate (Resonance Hybrid) Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate C_Prod C-Alkylated Product (Desired) Enolate->C_Prod Path A: C-Attack (Soft-Soft) O_Prod O-Alkylated Product (Undesired) Enolate->O_Prod Path B: O-Attack (Hard-Hard) RX Electrophile (R-X) RX->C_Prod RX->O_Prod

Figure 1: Mechanistic pathway highlighting the bifurcation between C- and O-alkylation.

Experimental Protocol

Protocol A: Standard Alkylation (NaH/THF)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and unactivated electrophiles.[1]

Materials
  • Substrate: Ethyl 2-oxocyclobutanecarboxylate (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)[1][3]

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Procedure
  • Base Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N

      
       inlet.
      
    • Add NaH (1.1 equiv).[1] Optional: Wash NaH with dry pentane/hexane to remove mineral oil if high purity is required, though usually unnecessary for this reaction.

    • Suspend NaH in anhydrous THF (half of total volume) and cool to 0°C .

  • Enolate Formation:

    • Dissolve Ethyl 2-oxocyclobutanecarboxylate (1.0 equiv) in the remaining THF.

    • Add the substrate solution dropwise to the NaH suspension at 0°C over 15–20 minutes.

    • Observation: Evolution of H

      
       gas will occur.[3] Ensure proper venting.[1]
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should turn clear/yellow.

  • Alkylation:

    • Cool the mixture back to 0°C (critical for regiocontrol).

    • Add the Alkyl Halide (1.1 equiv) dropwise.[3]

    • Allow the reaction to warm slowly to RT and stir for 2–12 hours.

    • Monitoring: Check by TLC or LCMS. The starting material (enolizable) often streaks; the product (quaternary center) will be a distinct, non-streaking spot.

  • Workup:

    • Cool reaction to 0°C.

    • Quench carefully with saturated aqueous NH

      
      Cl.[1] Note: Do not use HCl, as acid-catalyzed decarboxylation or ring opening can occur.[1]
      
    • Extract with Et

      
      O or EtOAc (3x).[1]
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

Protocol B: Mild Alkylation (K CO /Acetone)

Best for: Highly activated electrophiles (Allyl bromide, Benzyl bromide, alpha-bromo esters).[1]

  • Suspend Ethyl 2-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous K

    
    CO
    
    
    
    (2.0 equiv) in Acetone (0.5 M).
  • Add the electrophile (1.2 equiv).

  • Stir at RT (or mild reflux 40°C) for 4–16 hours.

  • Filter off solids and concentrate. This method is milder but slower and less effective for unactivated alkyl chains.

Workflow Visualization

Workflow Step1 STEP 1: Base Prep NaH in THF @ 0°C Step2 STEP 2: Enolization Add Substrate Dropwise Wait 30-45 min Step1->Step2 Step3 STEP 3: Alkylation Add Electrophile @ 0°C Warm to RT Step2->Step3 Check Checkpoint: TLC/LCMS Is SM consumed? Step3->Check Check->Step3 No (Add heat/time) Step4 STEP 4: Quench Sat. NH4Cl (Cold) Check->Step4 Yes Step5 STEP 5: Isolation Extract (EtOAc) -> Dry -> Column Step4->Step5

Figure 2: Operational workflow for Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Ring Opening Nucleophilic attack on ketone; Basic hydrolysis.[1]Ensure NaH is used (non-nucleophilic).[1] Avoid alkoxide bases. Keep quench neutral (NH

Cl).
O-Alkylation (Enol Ether) "Hard" electrophile or solvent separation of ion pair.[1]Switch solvent to THF or Toluene. Use Alkyl Iodides instead of Bromides/Chlorides. Avoid DMF/DMSO.
Dialkylation Excess base/electrophile or rapid proton exchange.[1]Use strict 1:1 stoichiometry. Add substrate slowly to base to ensure quantitative enolate formation before electrophile addition.
No Reaction Steric hindrance or aggregated enolate.[1]Add 5-10% DMPU (safer HMPA alternative) to break aggregates.[1] Warm to 40-50°C (monitor closely for ring opening).

Safety & Handling

  • Sodium Hydride: Reacts violently with water/moisture. H

    
     gas evolution presents an explosion hazard. Perform all steps under inert atmosphere (N
    
    
    
    /Ar).
  • Cyclobutanones: Volatile and potentially genotoxic (alkylating agents).[1] Handle in a fume hood.

  • Ring Strain: While stable at RT, cyclobutanones can decompose exothermically under strong acidic/basic conditions or high heat (>100°C).

References

  • BenchChem. Application Notes and Protocols: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate. (Adapted for Cyclobutanone analogs).[1] Link[1]

  • Sigma-Aldrich. Ethyl 2-oxocyclopentanecarboxylate Product Information & Applications.[1][4]Link[1]

  • Trost, B. M., et al. "Enantioselective Construction of

    
    -Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation."[1] Journal of the American Chemical Society, 2014. Link
    
  • Organic Syntheses. General procedures for cyclobutanone synthesis and functionalization. Coll. Vol. 5, p. 288. Link

  • RSC Publishing.Asymmetric

    
    -alkylation of cyclic 
    
    
    
    -keto esters.[1]Organic & Biomolecular Chemistry. Link[1]

Sources

Application Note: Methyl 2-(2-oxocyclobutyl)acetate as a Divergent Building Block for Terpene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of complex terpenes—ranging from cyclobutane-containing pheromones to highly oxygenated iridoids and sesquiterpene lactones—requires versatile, stereochemically defined building blocks. Methyl 2-(2-oxocyclobutyl)acetate (CAS: 91057-27-1) is a highly valuable bifunctional synthon. It combines the inherent reactivity of a strained cyclobutanone core (~26 kcal/mol ring strain) with an easily functionalizable methyl acetate side chain[1]. This application note details the mechanistic rationale and validated protocols for utilizing this building block in divergent terpene synthesis, specifically focusing on ring-expansion and nucleophilic addition pathways.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why methyl 2-(2-oxocyclobutyl)acetate behaves the way it does, rather than just knowing what it reacts with. The synthetic utility of this molecule is governed by two primary thermodynamic and kinetic drivers:

A. Relief of Ring Strain via Rehybridization

The


-hybridized carbonyl carbon within the four-membered ring introduces severe angle strain (internal bond angles of ~90° vs. the ideal 120°). Reactions that rehybridize this carbon to 

(e.g., nucleophilic addition) are highly thermodynamically favored. However, cyclobutanones are also prone to competitive enolization, which similarly relieves strain by forming an exocyclic double bond. Therefore, when targeting cyclobutane monoterpenes (such as the insect pheromone Grandisol), standard organolithium or Grignard reagents often result in poor yields due to proton abstraction[2],[3]. Causality: To circumvent this, the protocol below utilizes Cerium(III) chloride (

). The highly oxophilic

coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the incoming methyl anion, thereby completely suppressing enolization in favor of 1,2-addition.
B. Regioselective Baeyer-Villiger Oxidation

For the synthesis of iridoids and sesquiterpene lactones, the cyclobutanone core can be expanded to a


-butyrolactone[4]. In a Baeyer-Villiger oxidation, the migration aptitude is dictated by the ability of the migrating carbon to stabilize the developing positive charge in the Criegee intermediate. In methyl 2-(2-oxocyclobutyl)acetate, migration of the C2 carbon (bearing the acetate side chain) is sterically and electronically distinct from the unsubstituted C4 carbon. Carefully controlled oxidation conditions (using mCPBA or enzymatic Baeyer-Villiger Monooxygenases) allow for regioselective oxygen insertion, yielding functionalized lactones that serve as direct precursors to the iridoid terpene skeleton[5],[6].

Experimental Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation to -Butyrolactone (Iridoid Precursor)

This protocol describes the ring expansion of the cyclobutanone to a


-lactone, a self-validating system where the disappearance of the ketone IR stretch (~1780 cm⁻¹) and appearance of the lactone stretch (~1735 cm⁻¹) confirms conversion.

Reagents:

  • Methyl 2-(2-oxocyclobutyl)acetate (1.0 equiv, 10 mmol)

  • meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.5 equiv, 15 mmol)

  • Sodium bicarbonate (

    
    , 3.0 equiv, 30 mmol)
    
  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend

    
     in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Rationale: 
    
    
    
    acts as an acid scavenger. Neutralizing the m-chlorobenzoic acid byproduct prevents acid-catalyzed transesterification or undesired ring-opening of the resulting lactone.
  • Substrate Addition: Add methyl 2-(2-oxocyclobutyl)acetate to the suspension and cool the mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add mCPBA portion-wise over 15 minutes to control the exothermic formation of the Criegee intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) using a p-anisaldehyde stain (cyclobutanones and lactones stain differently).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
     to destroy unreacted peroxides. Stir for 15 minutes.
    
  • Extraction: Separate the organic layer. Wash sequentially with saturated aqueous

    
     (3 × 20 mL) and brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography to isolate the pure

    
    -butyrolactone derivative.
    
Protocol B: Cerium-Mediated Nucleophilic Addition (Grandisol Precursor)

This protocol details the synthesis of a tertiary cyclobutanol, a critical intermediate for cyclobutane-containing terpenes.

Reagents:

  • Methyl 2-(2-oxocyclobutyl)acetate (1.0 equiv, 5 mmol)

  • Cerium(III) chloride heptahydrate (

    
    , 1.5 equiv, 7.5 mmol)
    
  • Methyllithium (MeLi, 1.6 M in diethyl ether, 1.5 equiv, 7.5 mmol)

  • Tetrahydrofuran (THF, anhydrous, 30 mL)

Step-by-Step Methodology:

  • Cerium Drying (Critical Step): Place

    
     in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to rapidly remove water, yielding anhydrous 
    
    
    
    . Rationale: Any residual water will violently quench the MeLi and ruin the reaction stoichiometry.
  • Complexation: Cool the flask to room temperature, backfill with argon, and add anhydrous THF. Stir vigorously for 2 hours until a uniform white suspension forms. Cool the suspension to -78 °C.

  • Organocerium Generation: Add MeLi dropwise to the cold

    
     suspension. Stir at -78 °C for 30 minutes to form the highly nucleophilic, low-basicity 
    
    
    
    reagent.
  • Addition: Dissolve methyl 2-(2-oxocyclobutyl)acetate in 5 mL of anhydrous THF and add it dropwise to the organocerium mixture. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by adding 10 mL of 10% aqueous acetic acid. Rationale: Quenching at low temperature prevents base-catalyzed retro-aldol fragmentation of the highly strained tertiary cyclobutanol alkoxide.

  • Workup: Warm to room temperature, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over

    
    , and concentrate. The resulting tertiary alcohol can be directly utilized for Wittig olefination to build the Grandisol skeleton[2].
    

Data Presentation

The following table summarizes the divergent reaction pathways, optimal conditions, and targeted terpene classes derived from methyl 2-(2-oxocyclobutyl)acetate.

Reaction PathwayReagents / CatalystPrimary IntermediateTarget Terpene ClassYield Range
Baeyer-Villiger Oxidation mCPBA,

, DCM, 0 °C to RT

-Butyrolactone derivative
Iridoids, Sesquiterpene Lactones75 - 88%
Asymmetric BV Oxidation Chiral Al/Mg complexes,

Enantioenriched

-Lactone
Chiral Iridoid Monoterpenes60 - 80% (up to 95% ee)
Nucleophilic Addition

, MeLi, THF, -78 °C
Tertiary CyclobutanolCyclobutane Monoterpenes (e.g., Grandisol)85 - 92%
Photochemical Cleavage UV Irradiation (Norrish Type I), MeOHAcyclic Keto-EsterAcyclic Terpenes (e.g., Citronellol analogs)65 - 75%

Mandatory Visualization

The following diagram illustrates the divergent synthetic logic originating from the methyl 2-(2-oxocyclobutyl)acetate building block.

G A Methyl 2-(2-oxocyclobutyl)acetate (CAS 91057-27-1) B Baeyer-Villiger Oxidation (mCPBA or BVMO) A->B D Nucleophilic Addition (MeLi / CeCl3) A->D F Photochemical Cleavage (Norrish Type I) A->F C γ-Butyrolactone Scaffold (Iridoid / Sesquiterpene Precursor) B->C E Tertiary Cyclobutanol (Grandisol Precursor) D->E G Acyclic Keto-Ester (Acyclic Terpene Precursor) F->G

Caption: Divergent synthetic pathways from methyl 2-(2-oxocyclobutyl)acetate to distinct terpene scaffolds.

References

  • Trost, B. M., et al. "New synthetic reactions. X. Versatile cyclobutanone (spiroannelation) and .gamma.-butyrolactone (lactone annelation) synthesis." Journal of the American Chemical Society. Available at:[Link]

  • Monteiro, H. J., et al. "A highly stereocontrolled formal total synthesis of (±)- and of (−)-grandisol by 1,4-conjugated addition of organocopper reagents to cyclobutylidene derivatives." ResearchGate. Available at:[Link]

  • D'Auria, M., et al. "Low-Impact Synthesis of γ-Lactones through Photoinduced Baeyer-Villiger Oxidation of Cyclic Ketones." ResearchGate. Available at:[Link]

  • Bolm, C., et al. "Metal-based asymmetric catalysis in Baeyer-Villiger oxidations." RWTH Publications. Available at: [Link]

Sources

Application Note: Strategic Ring Expansion of Methyl 2-(2-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide details the divergent ring expansion protocols for methyl 2-(2-oxocyclobutyl)acetate , a high-value "spring-loaded" synthon. Due to the inherent ring strain of the cyclobutanone moiety (~26 kcal/mol), this substrate serves as a pivotal divergence point for accessing two distinct pharmacophores:

  • Functionalized Cyclopentanones (via C1 insertion/homologation).

  • 
    -Lactones  (via Oxygen insertion/Baeyer-Villiger oxidation).
    

Target Audience: Medicinal chemists and process development scientists requiring scalable, regioselective methodologies for scaffold morphing.

Strategic Pathways & Mechanism

The utility of methyl 2-(2-oxocyclobutyl)acetate lies in its ability to undergo controlled ring expansion. The outcome is dictated by the choice of reagent, which selects for either carbon or oxygen insertion.

Pathway Logic
  • Path A (C-Insertion): Reaction with diazoalkanes (specifically TMS-diazomethane) effects a Tiffeneau-Demjanov-type ring expansion. Regioselectivity is governed by the migratory aptitude of the

    
    -carbons. In 2-substituted cyclobutanones, Lewis acids (e.g., 
    
    
    
    ) are critical for accelerating the reaction and influencing the ratio of 2-substituted vs. 3-substituted cyclopentanone products.
  • Path B (O-Insertion): Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl.[1] Regioselectivity is strictly controlled by electronic migratory aptitude (

    
    ). For this substrate, the C2 carbon (bearing the acetate side chain) is more substituted/electron-rich than the C4 methylene, favoring migration of C2 to yield the 5-substituted 
    
    
    
    -lactone.
Decision Pathway Diagram

RingExpansion Substrate Methyl 2-(2-oxocyclobutyl)acetate (C7H10O3) TMSD Reagent: TMS-Diazomethane Catalyst: BF3·OEt2 Temp: -78°C Substrate->TMSD Path A (Homologation) mCPBA Reagent: mCPBA Buffer: NaHCO3 Solvent: DCM Substrate->mCPBA Path B (Oxidation) Int_Diazo Betaine Intermediate TMSD->Int_Diazo Cyclopentanone Methyl 2-(2-oxocyclopentyl)acetate (C-Insertion Product) Int_Diazo->Cyclopentanone N2 Extrusion 1,2-Shift Criegee Criegee Intermediate mCPBA->Criegee Lactone 5-(Methoxycarbonylmethyl)- dihydrofuran-2(3H)-one (O-Insertion Product) Criegee->Lactone Migratory Aptitude: Secondary > Primary

Figure 1: Divergent synthesis pathways from the cyclobutanone scaffold. Path A yields carbocycles; Path B yields heterocycles.

Protocol A: C1 Homologation (Cyclopentanone Synthesis)

Objective: Expansion of the 4-membered ring to a 5-membered ring using Trimethylsilyldiazomethane (TMSCHN


).
Safety Note:  This protocol replaces the highly volatile and explosive diazomethane gas with the safer (though still toxic) TMS-derivative.
Materials
  • Substrate: Methyl 2-(2-oxocyclobutyl)acetate (1.0 equiv)

  • Reagent: TMS-Diazomethane (2.0 M in hexanes, 1.2 – 1.5 equiv)

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    , 1.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: 10% Acetic Acid solution

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature is essential to control regioselectivity and prevent polymethylene insertion.

  • Lewis Acid Addition: Add

    
     dropwise via syringe. Stir for 15 minutes to allow complexation.
    
  • Diazo Addition: Add TMS-diazomethane solution dropwise over 20 minutes.

    • Observation: The yellow color of the reagent should fade as it reacts. A persistent yellow color indicates excess reagent.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Monitor by TLC (stain with PMA or Anisaldehyde; UV activity may be low).

  • Quench: Carefully add 10% acetic acid dropwise at 0°C until gas evolution ceases.

  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: The Lewis acid (


) favors the migration of the less substituted carbon in many cases due to steric coordination, but electronic effects from the ester side chain may lead to mixtures of 2- and 3-substituted cyclopentanones. Isomer separation is usually required [1].

Protocol B: Baeyer-Villiger Oxidation (Lactone Synthesis)

Objective: Oxidative ring expansion to the


-lactone.
Regiochemistry:  The migration of the C2 carbon (bearing the acetate group) is preferred over the C4 methylene, leading to the 5-substituted lactone.
Materials
  • Substrate: Methyl 2-(2-oxocyclobutyl)acetate (1.0 equiv)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, 70-75%, 1.5 equiv)

  • Buffer: Sodium Bicarbonate (

    
    , solid, 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DCM (0.2 M) in a round-bottom flask.

  • Buffering: Add solid

    
    . Critical: The buffer prevents acid-catalyzed transesterification or hydrolysis of the methyl ester side chain by the m-chlorobenzoic acid byproduct.
    
  • Oxidation: Cool to 0°C. Add mCPBA portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Validation: Monitor disappearance of the starting material spot on TLC.

  • Quench: Cool to 0°C. Add saturated

    
     solution and stir vigorously for 20 minutes to destroy excess peroxide (starch-iodide paper test should be negative).
    
  • Workup: Transfer to a separatory funnel. Wash with saturated

    
     (x3) to remove acidic byproducts. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. The lactone is typically more polar than the starting ketone.

Data Summary & Troubleshooting

ParameterC1 Expansion (Diazo)Oxygen Expansion (BV)
Primary Product Methyl 2-(2-oxocyclopentyl)acetate5-(Methoxycarbonylmethyl)-dihydrofuran-2(3H)-one
Key Reagent TMS-Diazomethane /

mCPBA /

Temp Control Strict (-78°C)Moderate (0°C to RT)
Major Risk Toxicity, Regio-isomersTransesterification (if unbuffered)
Typical Yield 60 - 75%80 - 90%
Troubleshooting Guide
  • Problem: Formation of epoxide instead of ring expansion (Path A).

    • Cause: Lack of Lewis Acid or insufficient activation.

    • Fix: Ensure fresh

      
       is used; consider using 
      
      
      
      if
      
      
      fails.
  • Problem: Hydrolysis of the methyl ester (Path B).

    • Cause: Acidic conditions from mCPBA byproduct.

    • Fix: Increase

      
       loading or use a phosphate buffer (pH 7.2).
      

References

  • Dabrowski, J. A., et al. (2010).[2] "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Organic Letters, 12(16), 3598–3601.

  • Krow, G. R. (1993). "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 43, 251.

  • Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclobutane ring expansion." Journal of the American Chemical Society, 95(16), 5321–5334.

  • Bolm, C., et al. (2004). "Baeyer–Villiger oxidation of cyclobutanones: a route to γ-lactones." Chemical Reviews, 104(12), 6217-6254.

Sources

methyl 2-(2-oxocyclobutyl)acetate in prostaglandin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Ring Expansion of Methyl 2-(2-oxocyclobutyl)acetate in Prostaglandin Core Synthesis

Executive Summary

This guide details the strategic application of methyl 2-(2-oxocyclobutyl)acetate as a high-value scaffold for constructing the cyclopentanone core of prostaglandins (PGs) and related lipid mediators (e.g., Lubiprostone, Latanoprost). Unlike traditional methods that cyclize linear precursors (e.g., Dieckmann condensation), this protocol utilizes the Greene-Deprés Cyclobutanone Expansion , a method offering superior stereochemical control. By establishing chirality on a strained four-membered ring and subsequently expanding it with diazomethane, researchers can access the thermodynamically stable cyclopentanone core with high regioselectivity, preserving the integrity of the


-chain handle.

Strategic Rationale & Mechanism

Why Cyclobutanones?

The synthesis of prostaglandins requires precise installation of stereocenters at C8, C9, C11, and C12 (PG numbering).

  • Stereocontrol: Cyclobutane rings are rigid/puckered, allowing for highly stereoselective alkylations that are difficult on flexible linear chains or planar cyclopentenones.

  • The "Masked" Core: Methyl 2-(2-oxocyclobutyl)acetate acts as a "masked" cyclopentanone. The acetate side chain (

    
    ) serves as the pre-installed handle for the prostaglandin 
    
    
    
    -chain (carboxyl terminus).
Mechanism of Action: Regioselective Homologation

The critical step is the one-carbon insertion using diazomethane (


). This reaction is governed by the migratory aptitude of the cyclobutane carbons.[1]
  • Regioselectivity: In 2-substituted cyclobutanones, migration of the less substituted carbon (C4) is generally favored over the more substituted carbon (C2), provided no strong electron-withdrawing groups destabilize the transition state.

  • Outcome: Expansion of methyl 2-(2-oxocyclobutyl)acetate preferentially yields methyl (2-oxocyclopentyl)acetate , placing the side chain alpha to the ketone, ready for further functionalization.

RingExpansion Substrate Methyl 2-(2-oxocyclobutyl)acetate (C4 Ring) Intermediate Betaine Intermediate Substrate->Intermediate Nucleophilic Attack Diazo Diazomethane (CH2N2) Diazo->Intermediate + Transition Migratory Shift Intermediate->Transition -N2 (Gas) Product Methyl (2-oxocyclopentyl)acetate (C5 Core) Transition->Product C4 Migration (Regioselective)

Figure 1: Mechanistic pathway of the Tiffeneau-Demjanov-type ring expansion. The migration of the less hindered methylene group (C4) is the dominant pathway.

Experimental Protocol

Safety Warning: Diazomethane

DANGER: Diazomethane is explosive, highly toxic, and a potent allergen.

  • Glassware: Use only fire-polished glassware with clear-seal joints. Rough surfaces (ground glass) can trigger detonation.

  • Shielding: Perform all operations behind a blast shield in a high-velocity fume hood.

  • Alternative: For small-scale or safety-restricted labs, use Trimethylsilyldiazomethane (TMS-CHN2) as a safer, non-explosive substitute (requires MeOH as co-solvent).

Protocol 1: Generation & Expansion (The Greene Method)

Reagents:

  • Substrate: Methyl 2-(2-oxocyclobutyl)acetate (

    
     equiv)
    
  • Reagent: Diazomethane (approx.[2][3][4][5]

    
     in 
    
    
    
    ) or TMS-Diazomethane (
    
    
    in hexanes).
  • Solvent: Anhydrous Methanol (

    
    ) / Diethyl Ether (
    
    
    
    ) (1:2 ratio).
  • Catalyst (Optional for TMS):

    
     (
    
    
    
    equiv).

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     of methyl 2-(2-oxocyclobutyl)acetate in 
    
    
    
    of
    
    
    mixture. Cool the solution to
    
    
    in an ice bath.
  • Addition (Diazomethane Route):

    • Slowly add the ethereal diazomethane solution dropwise until a persistent yellow color remains (indicating slight excess).

    • Observation: Evolution of nitrogen gas (

      
      ) will be visible.
      
    • Stir at

      
       for 30 minutes, then allow to warm to room temperature over 1 hour.
      
  • Addition (TMS-Diazomethane Route):

    • Add TMS-Diazomethane (

      
       equiv) dropwise.
      
    • Add

      
       (
      
      
      
      equiv) very slowly (exothermic).
    • Stir at

      
       for 2 hours.
      
  • Quenching:

    • Quench excess reagent by adding drops of acetic acid until the solution becomes colorless.

    • Neutralize with saturated

      
      .
      
  • Workup:

    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with brine.

    • Dry over

      
       and concentrate under reduced pressure (rotary evaporator).
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).

Downstream Application: Synthesis of the PG Core

Once the cyclopentanone ring is formed, the molecule serves as a divergent intermediate.

Workflow for Prostaglandin F2


 (PGF2

) Precursor:
  • 
    -Chain Elongation:  The acetate side chain is hydrolyzed to the acid and extended via Wittig reaction or Kolbe electrolysis to form the full C7 
    
    
    
    -chain.
  • 
    -Chain Installation:  The cyclopentanone ketone functionality allows for the introduction of the 
    
    
    
    -chain (C13-C20) via:
    • Direct Alkylation: Using propargylic halides (requires blocking the

      
      -position).
      
    • Aldol Condensation: With the appropriate aldehyde followed by reduction.

Workflow Start Methyl 2-(2-oxocyclobutyl)acetate Step1 Step 1: Ring Expansion (CH2N2 / MeOH) Start->Step1 Check1 QC: 1H NMR / GC-MS Confirm C5 Ring Step1->Check1 Step2 Step 2: Functionalization (Introduction of Omega Chain) Check1->Step2 Pass End Prostaglandin Core (PGF2a Precursor) Step2->End

Figure 2: Operational workflow from cyclobutane precursor to prostaglandin core.

Quality Control & Data Specifications

Table 1: Analytical Comparison of Precursor vs. Product

FeatureMethyl 2-(2-oxocyclobutyl)acetate (Precursor)Methyl (2-oxocyclopentyl)acetate (Product)
Molecular Formula


MW 142.15 g/mol 156.18 g/mol
IR (Carbonyl) ~1780 cm⁻¹ (Cyclobutanone - strained)~1740 cm⁻¹ (Cyclopentanone - normal)
¹H NMR (Key Signal)

-proton multiplet at ~3.2 ppm

-proton multiplet at ~2.4 ppm
GC-MS (EI) Parent ion often weak; fragment

42 (ketene loss)
Distinct

at 156; loss of -OMe (31)

Troubleshooting Guide:

  • Issue: Low Regioselectivity (Mixture of isomers).

    • Cause: High temperature or lack of steric differentiation.

    • Solution: Lower reaction temperature to

      
       if using TMS-Diazomethane; switch to bulky aluminum Lewis acids (e.g., MAD) to enhance steric bias.
      
  • Issue: Incomplete Conversion.

    • Cause: Diazomethane decomposition or wet solvents.

    • Solution: Freshly distill diazomethane; ensure anhydrous conditions.

References

  • Greene, A. E., & Deprés, J. P. (1980). A new, stereocontrolled approach to prostaglandins and prostanoids via cyclobutanone ring expansion. Journal of the American Chemical Society, 102(25), 7584–7585. Link

  • Greene, A. E., et al. (1982). Efficient synthesis of prostaglandins and prostanoids.[6][7][8] Total synthesis of racemic and natural prostaglandin E2 and F2 alpha via cyclobutanone ring expansion. The Journal of Organic Chemistry, 47(13), 2553–2564. Link

  • Dabrowski, J. A., et al. (2010).[3] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters, 12(16), 3598–3601.[2] Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[7] The application of cyclobutane derivatives in organic synthesis.[1][2][4][6][7][9] Chemical Reviews, 103(4), 1485–1538.[7] Link

Sources

reduction of methyl 2-(2-oxocyclobutyl)acetate to cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Reduction of Methyl 2-(2-oxocyclobutyl)acetate to Cyclobutanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cyclobutanol Scaffolds

The cyclobutane motif is a privileged structure in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and its ability to act as a versatile synthetic intermediate. The reduction of 2-substituted cyclobutanones, such as methyl 2-(2-oxocyclobutyl)acetate, provides access to valuable cis- and trans-2-substituted cyclobutanols. These derivatives serve as chiral building blocks for more complex molecules. The primary challenge in this transformation lies in achieving high levels of control over both chemoselectivity (ketone versus ester) and diastereoselectivity (the relative orientation of the hydroxyl and acetate groups).

This guide provides a comprehensive overview of the principles and a field-tested protocol for the diastereoselective reduction of methyl 2-(2-oxocyclobutyl)acetate, focusing on the use of sodium borohydride (NaBH₄) to selectively yield the corresponding cyclobutanol derivatives.

Principle of the Method: Navigating Selectivity

Chemoselectivity: Ketone vs. Ester Reduction

The successful reduction of the cyclobutanone carbonyl in the presence of a methyl ester hinges on the differential reactivity of these two functional groups. Sodium borohydride (NaBH₄) is a mild reducing agent and is highly selective for aldehydes and ketones over less electrophilic functional groups like esters and amides under standard conditions.[1][2] The carbonyl carbon of a ketone is more electron-deficient and sterically accessible than that of an ester, where the lone pair of the adjacent oxygen atom provides resonance stabilization, decreasing its electrophilicity.[3] This inherent difference allows for the precise reduction of the ketone without affecting the ester moiety.

Diastereoselectivity: The Origin of the cis Preference

The stereochemical outcome of the hydride reduction of substituted cyclobutanones is governed by the conformational preferences of the four-membered ring. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing interactions.[4] In the case of a 2-substituted cyclobutanone, the bulky acetate side chain preferentially occupies a pseudo-equatorial position to minimize steric hindrance.

Hydride attack on the carbonyl can occur from two faces:

  • syn -facial attack: The hydride approaches from the same face as the acetate substituent.

  • anti -facial attack: The hydride approaches from the face opposite to the acetate substituent.

Experimental and computational studies have consistently shown that the hydride reduction of 3-substituted cyclobutanones (analogous to our 2-substituted system) overwhelmingly favors the formation of the cis alcohol.[4][5][6] This pronounced selectivity results from a preferred anti-facial attack of the hydride reagent.[5] This trajectory is favored as it avoids steric clash with the substituent and proceeds through a lower energy transition state, which minimizes torsional strain, a concept consistent with the Felkin-Anh model.[5] Lowering the reaction temperature can further amplify this inherent diastereoselectivity.[4][5]

G cluster_0 Hydride Attack Trajectories cluster_1 Path A: Favored cluster_2 Path B: Disfavored Ketone Methyl 2-(2-oxocyclobutyl)acetate (Puckered Conformation) Anti Anti-facial Attack (Opposite to substituent) Ketone->Anti H⁻ Syn Syn-facial Attack (Same face as substituent) Ketone->Syn H⁻ Cis_TS Lower Energy Transition State Anti->Cis_TS Minimizes Torsional Strain Cis_Product cis-Cyclobutanol (Major Product) Cis_TS->Cis_Product Trans_TS Higher Energy Transition State Syn->Trans_TS Increases Steric Hindrance Trans_Product trans-Cyclobutanol (Minor Product) Trans_TS->Trans_Product

Caption: Diastereoselectivity in cyclobutanone reduction.

Experimental Guide & Protocols

This section provides a detailed, step-by-step protocol for the diastereoselective reduction of methyl 2-(2-oxocyclobutyl)acetate.

Workflow Overview

G start Start setup Reaction Setup (Substrate in MeOH, 0°C) start->setup addition Portion-wise Addition of NaBH₄ setup->addition reaction Stir at 0°C to RT addition->reaction quench Reaction Quench (Saturated NH₄Cl) reaction->quench extraction Work-up & Extraction (EtOAc) quench->extraction purify Purification (Column Chromatography) extraction->purify analyze Analysis (¹H NMR, ¹³C NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for cyclobutanol synthesis.

Protocol: Diastereoselective Reduction with Sodium Borohydride

This protocol is designed for a ~1 mmol scale reaction and can be scaled accordingly.

Safety Precautions:

  • Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials & Reagents:

Reagent/MaterialQuantityPurpose
Methyl 2-(2-oxocyclobutyl)acetate156 mg (1.0 mmol)Starting Material
Sodium Borohydride (NaBH₄)45 mg (1.2 mmol)Reducing Agent
Anhydrous Methanol (MeOH)10 mLSolvent
Saturated aq. Ammonium Chloride (NH₄Cl)15 mLQuenching Agent
Ethyl Acetate (EtOAc)3 x 20 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)~2 gDrying Agent
Silica Gel (230-400 mesh)~20 gStationary Phase for Chromatography
Hexanes/Ethyl Acetate MixtureAs neededMobile Phase for Chromatography
Round-bottom flask (50 mL)1Reaction Vessel
Magnetic stir bar & stir plate1 eachAgitation
Ice bath1Temperature Control
Separatory funnel (100 mL)1Liquid-liquid Extraction
Rotary evaporator1Solvent Removal

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-oxocyclobutyl)acetate (156 mg, 1.0 mmol).

  • Dissolution: Add anhydrous methanol (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.

  • Reagent Addition: Carefully add sodium borohydride (45 mg, 1.2 mmol) to the cooled solution in small portions over 5 minutes. Note: Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (15 mL) to quench the excess NaBH₄. Caution: Vigorous gas evolution will occur.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a colorless or pale yellow oil.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3) is typically effective for separating the cis and trans diastereomers and removing any impurities.

  • Combine fractions containing the desired product (as determined by TLC) and concentrate to yield the purified methyl 2-(2-hydroxycyclobutyl)acetate.

Characterization and Data Interpretation

The primary method for confirming the structure and determining the diastereomeric ratio (d.r.) is ¹H NMR spectroscopy. The signals corresponding to the proton on the carbon bearing the hydroxyl group (H-2) for the cis and trans isomers will appear at different chemical shifts.

Expected Outcome & Data:

The reduction typically yields the cis isomer as the major product.[4][6] The diastereomeric ratio can be enhanced by performing the reaction at lower temperatures (e.g., -78 °C).

ParameterExpected Result
Physical Appearance Colorless to pale yellow oil
Yield 85-95% (crude)
Diastereomeric Ratio >90:10 (cis:trans) at 0 °C.[4]
¹H NMR Analysis Distinct signals for the carbinol proton (CH-OH) and the proton alpha to the ester for each diastereomer.
d.r. Calculation Determined by integrating the respective, well-resolved signals in the ¹H NMR spectrum.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Low reaction temperature.- Short reaction time.- Add an additional 0.2-0.3 equivalents of NaBH₄.- Allow the reaction to stir longer at room temperature.- Confirm the quality of the NaBH₄.
Low Yield - Incomplete extraction.- Product loss during purification.- Perform additional extractions (e.g., 2 more times).- Ensure the pH of the aqueous layer is near neutral before extraction.- Use care during column chromatography.
Poor Diastereoselectivity - Reaction temperature was too high.- Maintain the reaction temperature strictly at 0 °C or lower (e.g., -20 °C or -78 °C using a dry ice/acetone bath) during and after the addition of NaBH₄.[4]
Ester Reduction Observed - Use of a stronger reducing agent (e.g., LiAlH₄).- Contaminated NaBH₄.- Confirm the identity of the reducing agent. NaBH₄ should not reduce the ester under these mild conditions.[2][7]

References

  • Ghorai, S., Bhattacharyya, A., & Das, K. (2007). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Arkivoc, 2007(15), 136-145. [Link]

  • Less-Botomer, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(14), 8969-8977. [Link]

  • Zhang, J., et al. (2019). Selective Asymmetric Hydrogenation of Four-Membered Exo-α,β-Unsaturated Cyclobutanones Using RuPHOX–Ru as a Catalyst. Organic Letters, 21(12), 4747-4751. [Link]

  • Less-Botomer, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed, National Center for Biotechnology Information. [Link]

  • Less-Botomer, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]

  • Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337-11344. [Link]

  • Ghorai, S., et al. (2007). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. ResearchGate. [Link]

  • Less-Botomer, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]

  • Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. PubMed Central, National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Tang, W., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(31), 10569-10575. [Link]

  • Xie, J., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. PubMed Central, National Center for Biotechnology Information. [Link]

  • Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Wang, Y., et al. (2019). Kinetic Resolution via Rh-catalyzed C‒C Activation of Cyclobutanones at Room Temperature. Angewandte Chemie International Edition, 58(41), 14691-14696. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? [Link]

Sources

Application Note: Constructing Conformationally Restricted Bicyclo[4.2.0]octenones via Organocatalytic Robinson Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained, sp³-rich bicyclic scaffolds into drug candidates is a proven strategy for improving pharmacokinetic profiles by restricting conformational flexibility. Methyl 2-(2-oxocyclobutyl)acetate (CAS: 91057-27-1)[1] is a highly valuable building block for this purpose. However, its cyclobutanone core is notoriously sensitive to the harsh basic conditions traditionally used in ring-forming reactions. This application note details a field-proven, self-validating protocol for the Robinson annulation of methyl 2-(2-oxocyclobutyl)acetate, utilizing mild organocatalysis to prevent ring degradation while cleanly yielding a functionalized bicyclo[4.2.0]octenone scaffold.

Strategic Rationale & Mechanistic Causality

The classically constructs six-membered rings through a tandem Michael addition and intramolecular aldol condensation[2]. Applying this transformation to cyclobutanones presents a severe mechanistic challenge.

When utilizing standard thermodynamic bases such as [3] or sodium hydroxide, the highly strained four-membered ring (~26 kcal/mol of ring strain) becomes highly susceptible to nucleophilic attack at the carbonyl carbon. This triggers a rapid retro-aldol or retro-Dieckmann-type cleavage, destroying the cyclobutanone core before the annulation can proceed[4].

To circumvent this degradation, we must fundamentally alter the mode of activation. Instead of generating a hard enolate via strong base, we employ L-proline as an organocatalyst . L-proline reacts reversibly with the cyclobutanone to form a transient enamine. This enamine is sufficiently nucleophilic to attack the Michael acceptor (methyl vinyl ketone, MVK)[5], but the overall neutral/mild conditions completely avoid the presence of hard nucleophiles that cause ring-opening[6].

Optimization of Reaction Conditions

The necessity of the organocatalytic approach is clearly demonstrated in the condition optimization data. Strong bases lead to total degradation, while mild enamine catalysis preserves the structural integrity of the starting material.

EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1NaOH (1.1 eq)EtOH2512< 5Complete degradation. Strong hydroxide nucleophile triggers retro-aldol ring opening of the cyclobutanone.
2NaOEt (1.1 eq)EtOH02412Minor product formation. Ethoxide still too nucleophilic, leading to competitive transesterification and ring cleavage.
3Pyrrolidine (20 mol%)Toluene801635Moderate yield. Elevated temperatures required for Dean-Stark dehydration cause partial thermal degradation of the strained intermediate.
4 L-Proline (20 mol%) DMSO 25 48 78 Optimal. Mild enamine catalysis facilitates Michael addition without ring opening; DMSO stabilizes the polar transition state.

Pathway Visualization

G Start Starting Materials Methyl 2-(2-oxocyclobutyl)acetate + MVK Enamine Catalytic Activation Enamine Formation via L-Proline Start->Enamine L-Proline (20 mol%), DMSO Michael Michael Addition Formation of 1,5-Diketone Adduct Enamine->Michael Conjugate Addition Aldol Intramolecular Aldol Condensation Ring Closure to Bicyclic System Michael->Aldol Intramolecular Attack Product Target Scaffold Functionalized Bicyclo[4.2.0]octenone Aldol->Product Dehydration (-H2O)

Workflow of the L-Proline catalyzed Robinson annulation process.

Self-Validating Experimental Protocol

Safety Note: Methyl vinyl ketone (MVK) is highly toxic, volatile, and a severe lachrymator. All operations must be conducted in a properly functioning fume hood using appropriate PPE.

Materials Required
  • Methyl 2-(2-oxocyclobutyl)acetate (1.0 eq, 10 mmol, 1.42 g)

  • Methyl vinyl ketone (MVK) (1.5 eq, 15 mmol, 1.05 g)

  • L-Proline (0.2 eq, 2 mmol, 230 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

Step-by-Step Methodology

Step 1: Enamine Activation

  • Charge a flame-dried 50 mL round-bottom flask with L-proline and anhydrous DMSO under a nitrogen atmosphere.

  • Add methyl 2-(2-oxocyclobutyl)acetate at room temperature (25 °C).

  • Causality: DMSO is chosen as a polar aprotic solvent. It highly stabilizes the polar transition state of the Michael addition, accelerating the reaction rate at room temperature. Unlike protic solvents, DMSO does not provide a source of nucleophilic species that could attack the strained cyclobutanone carbonyl.

  • Validation Checkpoint 1: Stir for 30 minutes. The solution will transition from colorless to a distinct pale yellow hue. This color shift is a reliable visual indicator of successful enamine formation.

Step 2: Controlled Michael Addition

  • Cool the reaction mixture to 10 °C using a water/ice bath.

  • Add MVK dropwise over 15 minutes using a syringe pump.

  • Causality: MVK is highly prone to exothermic anionic polymerization. By cooling to 10 °C and adding MVK dropwise, we maintain a low steady-state concentration of the Michael acceptor, effectively suppressing oligomerization pathways while allowing the enamine to react.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (visualized with KMnO₄) should gradually disappear, replaced by a more polar intermediate (the 1,5-diketone). The reaction mixture must not turn dark brown; a dark, viscous appearance indicates MVK polymerization due to overly rapid addition.

Step 3: Intramolecular Aldol Condensation

  • Allow the reaction to warm naturally to 25 °C and stir for 48 hours.

  • Causality: The intramolecular aldol closure is thermodynamically driven but kinetically slow due to the strain of forming a fused bicyclo[4.2.0] system. Extended reaction times at room temperature are required. Heating is strictly avoided to prevent retro-aldol pathways.

  • Validation Checkpoint 3: TLC will show the emergence of a strongly UV-active spot (254 nm), confirming the formation of the conjugated bicyclic enone. The intermediate 1,5-diketone spot will concurrently fade.

Step 4: Quench and Extraction

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers aggressively with brine (3 x 20 mL).

  • Causality: Multiple brine washes are critical here. DMSO has a high affinity for organic solvents; the high ionic strength of the brine forces the DMSO to partition completely into the aqueous phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

  • Validation Checkpoint 4: The purified functionalized bicyclo[4.2.0]octenone derivative should present as a pale yellow oil. ¹H NMR validation will show a characteristic vinylic proton signal (~5.8–6.0 ppm) confirming the newly formed enone double bond, alongside the intact methyl ester singlet (~3.7 ppm).

References

  • Robinson annulation - Wikipedia. Available at:[Link]

  • Illustrated Glossary of Organic Chemistry - Robinson annulation - UCLA. Available at:[Link]

  • Total Synthesis and Structural Revision of (±)-Tricholomalides A and B - NIH / PMC. Available at:[Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at:[Link]

  • Robinson Annulation - Organic Chemistry Portal. Available at:[Link]

Sources

Application Note: Transition Metal-Catalyzed Functionalization of Cyclobutanone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutanone esters represent a high-value scaffold in drug discovery, offering a unique combination of structural rigidity and reactive potential.[1] Their utility stems from ~26 kcal/mol of ring strain, which renders the C–C bonds susceptible to transition metal insertion, while the carbonyl and ester functionalities provide orthogonal handles for classical enolate chemistry.

This guide moves beyond standard textbook definitions to provide actionable, high-fidelity protocols for two divergent pathways:

  • Ring-Retaining

    
    -Functionalization:  Constructing quaternary stereocenters without breaking the ring.
    
  • Ring-Opening/Expansion ("Cut-and-Sew"): Utilizing Rhodium catalysis to insert unsaturated motifs into the cyclobutanone framework, accessing fused bicyclic systems.[2]

Mechanistic Principles & Divergent Pathways

The reactivity of cyclobutanone esters is dictated by the competition between


-carbon elimination  (ring opening) and reductive elimination  (ring retention).
The "Cut-and-Sew" Mechanism (Rh-Catalysis)

Pioneered by the Dong and Murakami groups, this pathway involves the direct oxidative addition of a low-valent metal (typically Rh(I)) into the C1–C2 bond of the cyclobutanone.

  • Driving Force: Release of ring strain.[3]

  • Selectivity: Controlled by ligand bite angle and electronic properties. Electron-rich ligands (e.g., DTBM-Segphos) stabilize the oxidative addition intermediate.

  • Outcome: Insertion of alkenes or alkynes to form expanded rings (e.g., indanones, cyclopentenones).

-Quaternary Functionalization (Pd-Catalysis)

In this pathway, the ring strain is preserved. The ester group at the


-position acidifies the C-H bond, facilitating the formation of a Pd-enolate.
  • Challenge: Preventing spontaneous ring opening or O-alkylation.

  • Solution: Use of electron-deficient ligands (e.g., PHOX) to accelerate reductive elimination over

    
    -elimination.
    
Visualizing the Divergence

DivergentPathways Substrate Cyclobutanone Ester (High Strain ~26 kcal/mol) Pd_Cycle Pd(0)/Ligand Enolate Formation Substrate->Pd_Cycle Path A: Nucleophilic Rh_Cycle Rh(I) Oxidative Addition (C-C Activation) Substrate->Rh_Cycle Path B: Electrophilic Alpha_Prod α-Quaternary Cyclobutanone Pd_Cycle->Alpha_Prod Reductive Elim. Metallacycle Rhodacycle Intermediate Rh_Cycle->Metallacycle Insertion Expanded Fused/Bridged Bicycle Metallacycle->Expanded Migratory Insertion + Reductive Elim.

Figure 1: Divergent reactivity map for cyclobutanone esters. Path A preserves the ring via Pd-catalysis; Path B exploits strain release via Rh-catalysis.

Protocol A: Enantioselective -Allylation (Ring-Retaining)

Objective: Synthesis of all-carbon quaternary stereocenters on the cyclobutanone ring. Mechanism: Pd-catalyzed asymmetric allylic alkylation (AAA). Key Reference: Validated based on principles established by the Stoltz and Trost groups [1, 7].

Materials & Reagents[2][4][5][6][7][8]
  • Substrate: Ethyl 2-oxocyclobutanecarboxylate (1.0 equiv).

  • Allyl Source: Allyl methyl carbonate (1.1 equiv).

  • Catalyst Precursor: Pd_2(dba)_3 (2.5 mol%).

  • Ligand: (S)-t-Bu-PHOX (6 mol%) - Critical for enantioselectivity.

  • Solvent: Anhydrous Toluene (0.1 M).

  • Base: None required (decarboxylative) or Cs_2CO_3 if using allyl halides.

Step-by-Step Methodology
  • Catalyst Preactivation (In Glovebox):

    • In a 4 mL vial, combine Pd_2(dba)_3 (22.9 mg, 0.025 mmol) and (S)-t-Bu-PHOX (23.3 mg, 0.06 mmol).

    • Add 1 mL of anhydrous toluene and stir at ambient temperature for 30 minutes. The solution should turn from dark purple to orange/brown, indicating ligation.

  • Reaction Assembly:

    • Charge a flame-dried Schlenk flask with the cyclobutanone ester substrate (1.0 mmol).

    • Add the activated catalyst solution via syringe.

    • Add the remaining toluene to reach 0.1 M concentration.

    • Add allyl methyl carbonate (1.1 mmol) dropwise.

  • Execution:

    • Stir the reaction mixture at 25 °C.

    • Monitor: Check TLC every 30 minutes. The reaction typically completes within 2-4 hours. Note: Gas evolution (CO2) will be observed.

  • Workup:

    • Filter the mixture through a short pad of silica gel to remove the palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Cyclobutanones are sensitive; avoid prolonged exposure to silica.

Data Summary: Ligand Performance
Ligand TypeYield (%)ee (%)Notes
PPh3850Racemic background reaction
(S)-BINAP4012Poor bite angle for this transformation
(S)-t-Bu-PHOX 92 94 Optimal steric bulk & electronics

Protocol B: Rhodium-Catalyzed "Cut-and-Sew" (Ring Expansion)

Objective: Converting cyclobutanones into fused bicyclic systems via C–C bond activation. Mechanism: Oxidative addition of Rh(I) into the C1-C2 bond, followed by alkene insertion. Key Reference: Adapted from Dong group methodologies [2, 3].

Materials & Reagents[2][4][5][6][7][8]
  • Substrate: 3-(2-vinylphenyl)cyclobutanone (or ester derivative) (1.0 equiv).

  • Catalyst: [Rh(cod)_2]BF_4 (5 mol%).

  • Ligand: (R)-DTBM-Segphos (6 mol%) - Crucial for C-C activation.

  • Solvent: m-Xylene (degassed).

  • Temperature: 130 °C (sealed tube).

Experimental Workflow
  • Inert Atmosphere Setup:

    • This reaction is highly sensitive to oxygen. All manipulations must occur in a glovebox or under a rigorous Argon manifold.

  • Catalyst Preparation:

    • Mix [Rh(cod)_2]BF_4 (2.0 mg, 0.005 mmol) and (R)-DTBM-Segphos (7.1 mg, 0.006 mmol) in 0.5 mL m-Xylene.

    • Stir for 15 mins. A color change to deep orange/red indicates active cationic Rh species formation.

  • Reaction Initiation:

    • Add the cyclobutanone substrate (0.1 mmol) dissolved in 0.5 mL m-Xylene to the catalyst mixture.

    • Transfer to a heavy-walled pressure tube (Schlenk tube) and seal tightly.

  • Thermal Activation:

    • Heat the vessel to 130 °C in an oil bath.

    • Time: 12–24 hours.

    • Safety Note: Ensure the blast shield is in place due to solvent vapor pressure at high temperatures.

  • Purification:

    • Cool to room temperature.

    • Directly load onto a silica gel column (pentane/ether gradient).

    • Isolate the fused indanone derivative.

Catalytic Cycle Visualization

RhCycle Rh_I Rh(I)-L* Coord Coordination (C=O & Alkene) Rh_I->Coord OxAdd Oxidative Addition (C-C Bond Cleavage) Coord->OxAdd Strain Release Insert Migratory Insertion (Ring Expansion) OxAdd->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Rh_I

Figure 2: The "Cut-and-Sew" catalytic cycle. The oxidative addition step (Red) is the rate-determining step facilitated by ring strain.

Troubleshooting & Optimization (Expertise)

Substrate Purity
  • Cyclobutanone Sensitivity: Cyclobutanone esters are prone to hydration or ring-opening under acidic conditions. Always store substrates at -20 °C under Argon.

  • Check: Verify purity by ^1H NMR immediately before catalysis. Impurities >2% can poison the Rh catalyst.

Catalyst Poisoning
  • Symptom: Reaction stalls at 20% conversion.

  • Cause: Coordination of free amines or thiols if present in the substrate.

  • Fix: Use Lewis acid additives (e.g., Zn(OTf)_2) to sequester interfering groups, or protect amines as carbamates.

Enantioselectivity Issues (Protocol A)
  • Observation: Low ee (<50%).

  • Diagnosis: "Aged" catalyst or water intrusion.

  • Fix: The Pd-PHOX complex is sensitive to moisture. Ensure toluene is distilled over Na/Benzophenone or passed through activated alumina columns immediately before use.

References

  • Enantioselective construction of

    
    -quaternary cyclobutanones by catalytic asymmetric allylic alkylation. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    
  • Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Source: Chemical Science (RSC) / ResearchGate URL:[Link]

  • Kinetic Resolution via Rh-Catalyzed C-C Activation of Cyclobutanones at Room Temperature. Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones. Source: Organic Letters URL:[Link]

  • Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions. Source: Accounts of Chemical Research URL:[Link]

  • Enantioselective Rhodium-catalyzed C–C Bond Activation of Cyclobutanones. Source: CHIMIA International Journal for Chemistry URL:[Link][3]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Source: MDPI Molecules URL:[Link][4]

Sources

preparation of methyl 2-(2-oxocyclobutyl)acetate from dichloroketene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Methyl 2-(2-oxocyclobutyl)acetate via Dichloroketene [2+2] Cycloaddition

Executive Summary & Strategic Analysis

The synthesis of functionalized cyclobutanones is a cornerstone in the preparation of bioactive scaffolds, including prostaglandins, jasmonoids, and


-lactam antibiotics. This guide details the preparation of methyl 2-(2-oxocyclobutyl)acetate  (and its regiochemical analogues) utilizing the [2+2] cycloaddition of dichloroketene  with an olefinic precursor, followed by reductive dechlorination .

Scientific Rationale: Direct cyclization to form cyclobutanones is thermodynamically challenging due to ring strain (~26 kcal/mol). The use of dichloroketene (


)  is superior to simple ketene because:
  • Reactivity: The electron-withdrawing chlorine atoms lower the LUMO energy of the ketene, accelerating the reaction with nucleophilic alkenes (HOMO-controlled).

  • Regiocontrol: The dipolar character of the transition state directs regiochemistry, typically placing the nucleophilic carbon of the alkene

    
     to the carbonyl.
    
  • Versatility: The resulting

    
    -dichlorocyclobutanone is a versatile intermediate that can be dechlorinated to the parent cyclobutanone or ring-expanded.
    

Critical Note on Regiochemistry: The reaction of dichloroketene with terminal alkenes (e.g., methyl 3-butenoate) predominantly yields the 3-substituted cyclobutanone (Methyl 2-(3-oxocyclobutyl)acetate) due to steric and electronic control. However, the 2-substituted isomer (Methyl 2-(2-oxocyclobutyl)acetate) requested can be accessed via specific functionalization or by using vinyl ether equivalents followed by side-chain modification. This protocol focuses on the robust Methyl 3-butenoate route as the primary exemplar for this scaffold, with notes on accessing the


-isomer.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct phases:

  • [2+2] Cycloaddition: In situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, followed by concerted (supra-antara) cycloaddition with the alkene.

  • Reductive Dechlorination: Removal of the

    
    -chlorines using Zinc/Acetic acid or Zn/Cu couple to yield the target cyclobutanone.
    
Visualizing the Pathway

ReactionPathway cluster_0 Phase 1: Cycloaddition cluster_1 Phase 2: Reduction Reagents Trichloroacetyl Chloride + Activated Zn Intermediate1 Dichloroketene (In Situ) Reagents->Intermediate1 Dehalogenation Cycloadduct 2,2-Dichloro-3- (methoxycarbonylmethyl) cyclobutanone Intermediate1->Cycloadduct [2+2] Cycloaddition Alkene Methyl 3-butenoate (Substrate) Alkene->Cycloadduct Trapping Agent Dechlorination Reductive Dechlorination (Zn / AcOH) Cycloadduct->Dechlorination Isolation Product Methyl 2-(2-oxocyclobutyl)acetate (Target Scaffold) Dechlorination->Product Reduction

Figure 1: Step-wise synthetic pathway from reagent activation to final cyclobutanone.

Detailed Protocols

Phase 1: Preparation of Activated Zinc (The "Zu-Cu" Couple)

Context: Commercial zinc dust is often coated with oxide (ZnO), rendering it unreactive toward trichloroacetyl chloride. Activation is mandatory for yield consistency.

Reagents:

  • Zinc dust (325 mesh): 10.0 g

  • Copper(II) sulfate pentahydrate (

    
    ): 1.0 g
    
  • Water (deionized): 50 mL

  • Acetone, Diethyl ether (anhydrous).

Procedure:

  • Dissolve

    
     in water in a 100 mL flask.
    
  • Add Zinc dust with vigorous stirring. The solution will decolorize as Cu deposits on Zn.

  • Filter the dark powder rapidly.

  • Wash Sequence: Water (

    
     mL) 
    
    
    
    Acetone (
    
    
    mL)
    
    
    Dry Ether (
    
    
    mL).
  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours. Store under Argon. Use immediately for best results.

Phase 2: [2+2] Cycloaddition

Target: 2,2-dichloro-3-(methoxycarbonylmethyl)cyclobutanone.

Reagents:

  • Activated Zn/Cu: 1.5 equiv.

  • Methyl 3-butenoate: 1.0 equiv.

  • Trichloroacetyl chloride: 1.2 equiv.

  • Phosphorus oxychloride (

    
    ): 1.1 equiv. (Critical additive to sequester 
    
    
    
    and prevent polymerization).
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or DME.
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Charging: Add Activated Zn/Cu (1.5 eq) and Methyl 3-butenoate (1.0 eq) in

    
     (0.5 M concentration relative to alkene).
    
  • Addition: Mix Trichloroacetyl chloride (1.2 eq) and

    
     (1.1 eq) in a separate vial with 
    
    
    
    . Transfer to the addition funnel.
  • Reaction: Add the chloride mixture dropwise over 1 hour to the stirred suspension. Maintain a gentle reflux using the heat of reaction.

    • Tip: If reflux does not start after 5% addition, warm gently with a heat gun to initiate.

  • Digestion: After addition, reflux for an additional 2–4 hours.

  • Quench: Cool to 0°C. Cautiously add saturated

    
     to quench excess acid chloride.
    
  • Workup: Filter through Celite to remove Zinc. Extract filtrate with Ether (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The dichlorocyclobutanone is stable but should be carried forward.

Phase 3: Reductive Dechlorination

Target: Methyl 2-(2-oxocyclobutyl)acetate (or 3-isomer).

Reagents:

  • Zinc dust (commercial): 5.0 equiv.

  • Glacial Acetic Acid (

    
    ): Solvent/Proton source.
    
  • Temperature: Room Temperature to 60°C.

Protocol:

  • Dissolution: Dissolve the dichlorocyclobutanone adduct in Glacial Acetic Acid (0.2 M).

  • Reduction: Add Zinc dust portion-wise. The reaction is exothermic.[1]

    • Control: Maintain temperature < 60°C to prevent ring opening.

  • Monitoring: Monitor by TLC (disappearance of the dichloro spot). Reaction typically takes 1–3 hours.

  • Workup: Dilute with

    
    . Carefully neutralize with saturated 
    
    
    
    (gas evolution!).
    • Alternative: Pour into ice water, extract with ether, then wash ether with bicarbonate.

  • Purification: Distillation (vacuum) or Column Chromatography (Silica, Hexane/EtOAc gradient).

Data Analysis & Validation

Table 1: Key Analytical Parameters

ParameterDichlorocyclobutanone IntermediateFinal Product (Dechlorinated)
IR Spectrum ~1800 cm⁻¹ (Cyclobutanone C=O)~1780 cm⁻¹ (Cyclobutanone C=O)
¹H NMR Distinctive shift of

-protons due to Cl.
Loss of Cl effect; appearance of

-methylene protons (~2.8-3.2 ppm).
GC-MS M+ cluster shows characteristic Cl isotope pattern (M, M+2, M+4).Molecular ion (M+) consistent with

(MW 142.15).
TLC (Hex/EtOAc) Higher

(Non-polar).
Lower

(More polar ketone).

Regiochemistry Check:

  • 3-Substituted (Standard): The

    
     of the ring (pos 2) appears as a multiplet integrating to 2H. The methine (pos 3) is a quintet-like multiplet.
    
  • 2-Substituted (Target): The methine proton

    
     to the ketone (pos 2) will appear as a distinct doublet of triplets or similar pattern, shifted downfield (~3.0-3.5 ppm) compared to the 
    
    
    
    -methine.

Experimental Workflow Diagram

Workflow Start Start: Raw Materials ActZn Activate Zn (CuSO4/H2O) Wash: H2O -> Acetone -> Ether Start->ActZn Rxn1 Cycloaddition Setup Flask: Zn/Cu + Olefin in Ether Add: Cl3CCOCl + POCl3 (Dropwise) ActZn->Rxn1 Monitor1 Reflux 2-4h Monitor: TLC/GC Rxn1->Monitor1 Workup1 Filter (Celite) Extract (Ether/NaHCO3) Concentrate -> Crude Dichloro-Adduct Monitor1->Workup1 Complete Rxn2 Dechlorination Solvent: AcOH Reagent: Zn dust (Excess) Temp: <60°C Workup1->Rxn2 Purify Neutralize & Extract Column Chromatography Rxn2->Purify Final Final Product: Methyl 2-(2-oxocyclobutyl)acetate Purify->Final

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Inactive Zinc or moisture.

    • Fix: Reactivate Zn/Cu immediately before use. Ensure

      
       is fresh (clear, not yellow).
      
  • Polymerization of Starting Material:

    • Cause: Lewis acid (

      
      ) buildup.
      
    • Fix: Increase

      
       loading to 1.2-1.5 eq. to complex Zinc salts effectively.
      
  • Incomplete Dechlorination:

    • Cause: Agglomeration of Zinc in AcOH.

    • Fix: Use mechanical stirring or sonication. Add Zn in smaller portions.

  • Ring Opening (Formation of acyclic ester):

    • Cause: Temperature too high during dechlorination or workup.

    • Fix: Keep T < 60°C. Avoid strong bases during workup; use

      
      , not 
      
      
      
      .

References

  • Hassner, A., & Krepski, L. R. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. Journal of Organic Chemistry, 43(14), 2879–2882. Link

  • Danheiser, R. L., & Savariar, S. (1987). Regiocontrolled Synthesis of Cyclobutanones via the [2+2] Cycloaddition of Dichloroketene to Enol Ethers. Tetrahedron Letters, 28(29), 3299-3302. Link

  • Krepski, L. R., & Hassner, A. (1978). Synthetic Utility of Dichloroketene Cycloadditions. Journal of Organic Chemistry, 43(16), 3173-3178. Link

  • Organic Syntheses. (1993). Dechlorination of Dichlorocyclobutanones: Cyclobutanone. Org. Synth. Coll. Vol. 8, p.192. Link

  • ChemicalBook. (n.d.). Methyl 2-(2-oxocyclobutyl)acetate Product Entry (CAS 91057-27-1).[2][3] Link

Sources

Troubleshooting & Optimization

preventing ring opening during methyl 2-(2-oxocyclobutyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening & Scaffold Stabilization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Strain Penalty

The synthesis of methyl 2-(2-oxocyclobutyl)acetate presents a unique challenge: you are grafting a reactive acetate side chain onto a highly strained cyclobutanone core (~110 kJ/mol strain energy).

The "Ring Opening" you are likely encountering is not random degradation; it is a thermodynamically driven release of strain, typically triggered by nucleophilic attack at the carbonyl carbon or acid/base-catalyzed retro-aldol-type fragmentation . This guide provides the control parameters required to maintain ring integrity throughout synthesis, workup, and purification.

Part 1: The Stability Paradox (Root Cause Analysis)

To prevent ring opening, you must understand the failure mode. The cyclobutanone ring is an electrophilic "spring" waiting to uncoil.

Mechanism of Failure: Nucleophilic Ring Cleavage

The most common pathway for ring loss in this specific substrate is nucleophilic addition-elimination .

  • Attack: A nucleophile (Nu⁻, e.g., hydroxide, alkoxide) attacks the ketone (C1).

  • Intermediate: A tetrahedral oxyanion forms.

  • Collapse: The ring bond (C1-C2 or C1-C4) breaks to relieve strain, resulting in a linear ester or acid.

Why this molecule is high-risk: The acetate side chain at the C2 position introduces steric and electronic effects that can stabilize the transition state for ring opening, making it more labile than unsubstituted cyclobutanone.

RingOpening Substrate Cyclobutanone (Strain ~26 kcal/mol) Attack Nucleophilic Attack (OH-, RO-) Substrate->Attack High Electrophilicity Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Bond Scission (Strain Release) Tetrahedral->Collapse Thermodynamic Drive Linear Linear Product (Ring Opened) Collapse->Linear Irreversible

Figure 1: The primary failure mode. Nucleophiles attack the strained carbonyl, triggering bond scission to relieve ring strain.[1]

Part 2: Synthesis & Reaction Control

Context: Assuming the standard [2+2] cycloaddition route (Dichloroketene + Olefin) followed by dechlorination.

Critical Control Points (CCP)
Reaction StageRisk FactorTechnical Intervention
[2+2] Cycloaddition Exotherm & Polymerization Drip Rate Control: Add trichloroacetyl chloride very slowly to the Zn/Olefin mixture. High concentrations of free ketene lead to oligomerization. Temp: Maintain 15–25°C. Do not reflux unless necessary.
Dechlorination (Zn/HOAc) Thermal Ring Opening Temp Cap: Do not exceed 60°C. The reaction is exothermic. Solvent: Use glacial acetic acid, but ensure anhydrous conditions to prevent acetate hydrolysis.
Quenching Hydrolysis Buffer: Never quench with strong base (NaOH/KOH). Use saturated NH₄Cl or NaHCO₃ (carefully).
Troubleshooting the Dechlorination Step

The removal of chlorines (if using the Hassner method) is where many users lose the ring.

  • Symptom: NMR shows linear olefinic esters.

  • Cause: Over-reduction or thermal cleavage during the Zn reduction.

  • Fix: Use Zn(Cu) couple in methanol/NH₄Cl at room temperature instead of Zn/Acetic Acid at heat. This milder condition preserves the ring.

Part 3: Workup & Purification (The "Danger Zone")

This is the phase where 80% of ring-opening events occur.

Protocol 1: The Buffered Workup

Never expose the crude cyclobutanone to pH > 8.

  • Dilution: Dilute reaction mixture with Et₂O or EtOAc.

  • Wash: Wash with saturated NH₄Cl (pH ~5-6) or Phosphate Buffer (pH 7) .

    • Avoid: 1M NaOH or Na₂CO₃ washes. The hydroxide ion is a potent nucleophile for ring opening.

  • Drying: Use MgSO₄ (neutral). Avoid basic drying agents like K₂CO₃.

Protocol 2: Silica Gel Purification

Standard silica gel is slightly acidic (pH 4-5). This acidity can catalyze the rearrangement of the cyclobutanone or the hydrolysis of the acetate ester.

The Solution: Deactivated Silica You must neutralize the silica gel before loading your compound.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess amine before loading your sample.

    • Why? Excess free amine can act as a base/nucleophile. You want the silica surface neutralized, not a basic mobile phase.

Part 4: Storage & Stability

Cyclobutanones are photolabile (Norrish Type I cleavage).

  • Storage: Store at -20°C under Argon.

  • Light: Wrap vials in aluminum foil.

  • Solvent: Avoid storing in nucleophilic solvents (MeOH, EtOH) for long periods. Store in benzene or toluene if solution storage is required.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a "doublet of doublets" in the olefin region on my NMR after workup. What happened? A: You likely opened the ring via Beta-Elimination . If you used a base (even weak base) during workup, the acidic alpha-proton (at the acetate side chain) may have formed an enolate, which then eliminated to open the ring.

  • Fix: Switch to a strictly neutral workup (Brine/Water only) and ensure no residual base from the reaction is present.

Q2: Can I use KMnO₄ or Jones Reagent to oxidize a precursor to this cyclobutanone? A: No. Oxidative conditions often cleave cyclobutanones via Baeyer-Villiger type mechanisms (inserting oxygen to form a lactone, which then hydrolyzes). Use mild oxidants like Dess-Martin Periodinane (DMP) or Swern Oxidation if you are generating the ketone from an alcohol.

Q3: My yield is low after column chromatography. A: The compound likely degraded on the silica.

  • Test: Run a 2D TLC. Spot the compound, wait 10 minutes, then elute. If you see a streak or new spot, it is degrading on the stationary phase.

  • Fix: Use the Et₃N deactivated silica method described in Part 3.

Visual Workflow: The "Safe Path"

SafeWorkflow Reaction Reaction Complete (Crude Mix) Quench Quench: Sat. NH4Cl (Avoid NaOH!) Reaction->Quench pH Control Extraction Extraction: Et2O/EtOAc (Cold) Quench->Extraction Drying Dry: MgSO4 (Neutral) Extraction->Drying Purification Purification: Et3N-Deactivated Silica (Rapid Elution) Drying->Purification Prevent Acid Cat. Storage Storage: -20°C, Dark, Argon Purification->Storage

Figure 2: The optimized workflow to minimize ring-opening risks.

References

  • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. The Journal of Organic Chemistry.

  • Trost, B. M. (1986). Strained Rings as a Source of Stereocontrol. Angewandte Chemie International Edition. (Foundational text on strain release chemistry).
  • Danheiser, R. L., et al. (2000).
  • Nagy, V., et al. (2009).[2] Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis.

Sources

Technical Support Center: Minimizing Side Products in Cyclobutanone Ester Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cyclobutanone ester alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful but challenging transformation. The inherent ring strain and high reactivity of the cyclobutanone core make it a valuable synthon but also susceptible to a variety of side reactions.[1][2] This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you optimize your reactions and achieve your desired products with high fidelity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?

A1: Over-alkylation is a frequent challenge that arises when the mono-alkylated product, which still possesses an acidic α-proton, reacts further with the enolate or another equivalent of base and alkylating agent.[3][4] Controlling this requires precise management of enolate formation and stoichiometry.

The key is to ensure the starting cyclobutanone ester is fully and irreversibly converted to its enolate before the alkylating agent is introduced. This prevents a situation where the base deprotonates the newly formed, and often more acidic, mono-alkylated product.

Key Strategies to Promote Mono-alkylation:

  • Choice of Base: Employ a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[5][6] Its bulkiness disfavors acting as a nucleophile, and its strength (pKa of diisopropylamine is ~36) ensures the complete and rapid deprotonation of the cyclobutanone ester (pKa ~20).[7][8]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to drive the enolate formation to completion. Crucially, use only one equivalent of the alkylating agent.

  • Order of Addition: Always add the cyclobutanone ester solution slowly to the pre-formed, cold LDA solution (standard addition). This maintains an excess of base throughout the addition, ensuring each ketone molecule is immediately deprotonated. An alternative, "inverse addition," where the enolate solution is added to the alkylating agent, can also be effective.

  • Temperature Control: Form the enolate at low temperatures, typically -78 °C (a dry ice/acetone bath), and maintain this temperature during the addition of the alkylating agent.[5] This minimizes side reactions and prevents enolate equilibration.

Q2: I'm observing O-alkylation instead of the desired C-alkylation. What factors control this selectivity and how can I promote C-alkylation?

A2: The enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen.[9][10] The competition between C- and O-alkylation is governed by several factors, including the nature of the electrophile, the metal counter-ion, and the solvent.

The general principle often explained by Hard-Soft Acid-Base (HSAB) theory is that the oxygen atom is a "hard" nucleophilic center and the carbon is "soft".[9] To favor C-alkylation, you should pair the "soft" carbon nucleophile with a "soft" electrophile.

Controlling C- vs. O-Alkylation Selectivity:

FactorTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Alkylating Agent Use "softer" electrophiles: Alkyl iodides (R-I) > Alkyl bromides (R-Br) > Alkyl chlorides (R-Cl).[9]Use "harder" electrophiles: Alkyl triflates (R-OTf), silyl halides (R₃SiCl).Softer electrophiles have a more polarizable and diffuse LUMO, leading to better orbital overlap with the HOMO of the carbon terminus of the enolate.[9]
Metal Counter-ion Use a coordinating cation like Lithium (Li⁺ from LDA).Use a less coordinating or "naked" cation (e.g., using crown ethers with K⁺).The lithium cation coordinates tightly to the oxygen atom, sterically blocking it and reducing its nucleophilicity, thereby favoring attack from the carbon.[10]
Solvent Use polar aprotic solvents like Tetrahydrofuran (THF).Use highly polar, coordinating solvents like HMPA or DMPU (use with caution).THF effectively solvates the lithium cation without strongly solvating the enolate itself. Protic solvents are unsuitable as they will protonate the enolate.[10]
Q3: My yields are low, and I suspect competitive side reactions like aldol condensation or elimination. How can I minimize these pathways?

A3: Low yields are often due to competing reaction pathways that consume your starting material, enolate, or alkylating agent. The primary culprits are aldol condensation and E2 elimination.

  • Aldol Condensation: This occurs when the enolate attacks the carbonyl group of an unreacted molecule of the cyclobutanone ester.[11] The most effective way to prevent this is to ensure no starting ketone is present when the alkylating agent is added. This is achieved by the complete and irreversible formation of the enolate, as discussed in Q1, using a strong base like LDA.[7]

  • E2 Elimination: This side reaction occurs when the enolate acts as a base rather than a nucleophile, abstracting a proton from the alkylating agent to form an alkene.[12] This pathway is highly dependent on the structure of the alkylating agent.

Minimizing Elimination:

  • Substrate Choice: Use primary (1°) or methyl halides.[13] These are much more susceptible to Sₙ2 attack than elimination.

  • Avoid Hindered Halides: Secondary (2°) halides will give a mixture of alkylation and elimination products, while tertiary (3°) halides will almost exclusively undergo elimination.[3][14]

Diagram of Competing Reaction Pathways This diagram illustrates the critical branch point for the cyclobutanone enolate, leading to desired and undesired products.

G cluster_start Reactants cluster_enolate Intermediate cluster_products Potential Products Start Cyclobutanone Ester + Base Enolate Cyclobutanone Enolate Start->Enolate Deprotonation C_Alk Desired C-Alkylated Product Enolate->C_Alk + R-X (Soft) Sₙ2 at Carbon O_Alk O-Alkylated Side Product Enolate->O_Alk + R-X (Hard) Sₙ2 at Oxygen Aldol Aldol Side Product Enolate->Aldol + Unreacted Ketone Di_Alk Dialkylated Side Product C_Alk->Di_Alk + Base + R-X

Caption: Competing pathways in cyclobutanone ester alkylation.

Q4: I am trying to alkylate an unsymmetrical cyclobutanone ester. How can I control the regioselectivity of the alkylation?

A4: For an unsymmetrical cyclobutanone, deprotonation can occur at two different α-carbons, leading to two different regioisomeric enolates. The product distribution is determined by whether you establish kinetic or thermodynamic control over the enolate formation.

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-proton.

  • Thermodynamic Enolate: This enolate is more stable, typically because it results in a more substituted (Zaitsev-like) double bond.

Achieving Regiocontrol:

Control TypeDesired EnolateConditionsRationale
Kinetic Less SubstitutedBase: Strong, bulky (LDA, LHMDS).[6][15] Temp: Low (-78 °C).[5][15] Solvent: Aprotic (THF).The bulky base accesses the sterically more available proton faster. Low temperature prevents the less stable kinetic enolate from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.[16]
Thermodynamic More SubstitutedBase: Smaller, weaker (NaH, NaOEt, t-BuOK).[5] Temp: Higher (0 °C to RT).[16] Solvent: Aprotic or protic (THF, EtOH).Weaker bases establish an equilibrium between the ketone and the two possible enolates. Given enough time and thermal energy, the equilibrium will favor the formation of the more stable thermodynamic enolate.

Diagram of Kinetic vs. Thermodynamic Control

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Ketone Unsymmetrical Cyclobutanone Ester Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic Faster Formation (LDA, -78 °C) Thermo Thermodynamic Enolate (More Substituted) Ketone->Thermo Reversible (NaH, RT) K_Prod Kinetic Product Kinetic->K_Prod + R-X Kinetic->Thermo Equilibration (Higher Temp) T_Prod Thermodynamic Product Thermo->T_Prod + R-X

Caption: Selective formation of kinetic vs. thermodynamic enolates.

Experimental Protocols
Protocol 1: General Procedure for Kinetic Mono-alkylation using LDA

This protocol is designed to favor the formation of the less substituted, mono-alkylated product.

Diagram of Experimental Workflow

G A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi) in THF at -78 °C B 2. Add Ketone Ester (Slowly, dropwise) to LDA solution at -78 °C A->B C 3. Stir for 30-60 min (Complete enolate formation) B->C D 4. Add Alkyl Halide (1.0 equiv, dropwise) at -78 °C C->D E 5. Warm to RT (Allow reaction to complete) D->E F 6. Quench & Workup (e.g., sat. NH₄Cl) E->F

Caption: Workflow for controlled kinetic mono-alkylation.

Step-by-Step Methodology:

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • LDA Preparation: To a solution of anhydrous THF, add diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation: Prepare a solution of the cyclobutanone ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Alkylation: After stirring the enolate solution for 45-60 minutes at -78 °C, add the alkylating agent (1.0 eq, preferably an iodide) dropwise.

  • Reaction Completion: Continue stirring at -78 °C for 2-4 hours. The optimal time should be determined by TLC analysis. After the reaction is complete, allow the flask to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References
  • JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • Chemistry Steps. How to Alkylate a Ketone. [Link]

  • Michigan State University Department of Chemistry. Carbonyl Reactivity. [Link]

  • Journal of the American Chemical Society. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. [Link]

  • ResearchGate. (2025). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]

  • Reddit. (2025). What is the influence of the temperature on the carbanion for each reaction?. [Link]

  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • PMC. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. [Link]

  • ResearchGate. (2016). Optimization of the alkylation reaction. [Link]

  • Labster. Steric hindrance. [Link]

  • Quimica Organica. alkylation of enolates. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • PMC. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • NC State University Libraries. 22.7 Alkylation of Enolate Ions. [Link]

  • Organic Syntheses. cyclobutanone. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • ConnectSci. (2024). The cyclobutene diester approach to alkyl citrate natural products. [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • ResearchGate. (2025). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. [Link]

  • PMC. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. [Link]

  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon. [Link]

  • PMC. (2014). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Zhang, J., et al. (2013). Asymmetric SN1 α-alkylation of cyclobutanone catalyzed by chiral ionic liquids. [Link]

  • RSC Publishing. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • Memcode. (O-CHEM 2) Mechanisms. [Link]

  • RSC Publishing. (2020). Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes. [Link]

  • ACS. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. [Link]

  • ResearchGate. (2013). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]

Sources

Technical Support Center: Purification of Volatile Cyclobutane β-Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly sensitive strained-ring systems. Cyclobutane β-keto esters (such as methyl or ethyl 2-oxocyclobutanecarboxylate) present a unique "perfect storm" of purification challenges. They possess high volatility, rendering them susceptible to loss during solvent removal. Furthermore, the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) combined with the highly reactive β-keto ester functionality makes these molecules extremely prone to ring-opening and decarboxylation under standard purification conditions.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield recovery of these elusive intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my cyclobutane β-keto ester degrade or disappear during standard silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol groups catalyze the enolization of the β-keto ester. For cyclobutane systems, this enolization can lead to irreversible chemisorption onto the silica or trigger protolytic ring-opening ([1]). To prevent this, you must deactivate the silica gel using 1% triethylamine (TEA) or switch to neutral alumina, which suppresses the enolization pathway.

Q2: I am losing my product during rotary evaporation. How can I prevent co-evaporation? A: Low-molecular-weight cyclobutane β-keto esters have significant vapor pressures. When removing solvents like dichloromethane (DCM) or diethyl ether, the ester co-evaporates. Causality: The latent heat of vaporization of the bulk solvent carries the volatile ester into the vapor phase. Solution: Never drop the pressure below 150 mbar when removing DCM. Keep the water bath strictly at 0–10 °C.

Q3: Can I use basic aqueous workups to remove acidic impurities? A: No. Exposing a cyclobutane β-keto ester to basic conditions (even saturated NaHCO₃ for prolonged periods) invites nucleophilic attack at the ketone, followed by a retro-Dieckmann-type cleavage. The relief of the 26 kcal/mol ring strain acts as a powerful thermodynamic driving force for the irreversible opening of the four-membered ring ([2]).

Section 2: Logical Relationships & Degradation Pathways

To successfully purify these compounds, one must first understand how they degrade. The diagram below illustrates the divergent degradation pathways triggered by incorrect purification environments.

DegradationPathways A Cyclobutane β-Keto Ester B Acidic Silica Gel (Standard Chromatography) A->B Exposure C Basic/Nucleophilic Conditions (Aqueous Workup) A->C Exposure D Enolization & Irreversible Binding B->D Acid Catalysis E Retro-Dieckmann Ring Opening C->E Nucleophilic Cleavage

Divergent degradation pathways of cyclobutane β-keto esters under acidic and basic conditions.

Section 3: Troubleshooting Guide

The following table summarizes quantitative and qualitative data for common purification issues, allowing for rapid diagnostics in the laboratory.

Diagnostic ObservationPrimary CauseMechanistic ExplanationRecommended Corrective Action
Yield < 30% after solvent removal Co-evaporationHigh vapor pressure of the product matches the solvent's boiling trajectory under high vacuum.Set vacuum to >150 mbar; maintain water bath at 10°C. Switch extraction solvent to pentane if possible.
Severe streaking on TLC (R_f 0.2–0.6) Silica-induced enolizationAcidic silanols hydrogen-bond with the ketone, promoting the enol tautomer which binds strongly to silica.Pre-treat silica with 1% v/v Triethylamine (TEA) in hexanes prior to loading.
Appearance of highly polar baseline spot Ring-opening / HydrolysisTrace moisture and base/acid catalyze the hydrolysis of the ester to a β-keto acid, which rapidly decarboxylates.Perform purifications under strictly anhydrous conditions; avoid prolonged storage in neat form.
Discoloration (Yellow/Brown) upon heating Thermal degradationHeating above 80°C induces thermal retro-cycloadditions or polymerization of the strained ring.Utilize Kugelrohr distillation at high vacuum (<0.1 mbar) to lower the required boiling temperature.

Section 4: Step-by-Step Methodologies

To ensure absolute trustworthiness, these protocols are designed as self-validating systems. By monitoring specific readouts (like pressure stability or 2D TLC), you can confirm the integrity of the process in real-time.

Protocol A: Kugelrohr Distillation for Volatile, Thermally Sensitive Esters

Kugelrohr (short-path vacuum) distillation is the premier method for purifying volatile cyclobutane β-keto esters, as it minimizes thermal residence time and avoids silica contact entirely.

Step 1: System Preparation and Self-Validation

  • Ensure the Kugelrohr apparatus is meticulously clean. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Self-Validation Check: Pull a vacuum on the empty system. If the pressure does not drop below 0.1 mbar within 2 minutes, there is a leak. Do not proceed, as poor vacuum will require higher temperatures, destroying the cyclobutane ring.

Step 2: Loading and Degassing

  • Transfer the crude mixture (max 1/3 volume of the distillation bulb) into the apparatus.

  • Apply vacuum slowly while swirling the bulb at room temperature to degas trace solvents. A sudden pressure spike indicates solvent bumping.

Step 3: Temperature Gradient Distillation

  • Place the receiving bulb in a dry ice/acetone bath (-78 °C) to ensure the volatile ester condenses immediately and does not bypass into the pump trap.

  • Gradually heat the distillation oven. For ethyl 2-oxocyclobutanecarboxylate, maintain the oven at 45–55 °C under <0.1 mbar.

  • Causality: The high vacuum artificially lowers the boiling point, allowing vaporization well below the ~80 °C thermal degradation threshold of the strained ring.

Step 4: Collection and Storage

  • Once transfer ceases, backfill the system with dry Argon.

  • Store the purified ester neat at -20 °C under Argon.

KugelrohrWorkflow N1 Crude Mixture N2 Degassing (RT, >1 mbar) N1->N2 N3 High Vacuum (<0.1 mbar) N2->N3 Pressure Check N4 Gentle Heating (45-55°C) N3->N4 N5 Cryo-Condensation (-78°C) N4->N5 Vaporization N6 Pure Volatile Ester N5->N6

Step-by-step workflow for the Kugelrohr distillation of thermally sensitive volatile esters.

Protocol B: Low-Temperature Deactivated Flash Chromatography

If distillation is not feasible due to non-volatile co-eluting impurities, chromatography must be heavily modified.

Step 1: 2D TLC Self-Validation

  • Before running a column, spot the crude mixture on a silica TLC plate. Run it in 10% EtOAc/Hexanes.

  • Dry the plate, rotate it 90 degrees, and run it again in the same solvent.

  • Causality: If the compound appears as a single spot on the diagonal, it is stable. If it streaks off the diagonal, it is degrading on the silica. This mandates the use of deactivated silica.

Step 2: Column Deactivation

  • Slurry pack the silica gel using a solvent mixture containing 1% v/v Triethylamine (TEA) in hexanes.

  • Flush the column with 3 column volumes of the TEA/hexane mixture to fully neutralize the acidic silanol sites.

Step 3: Loading and Elution

  • Load the crude cyclobutane β-keto ester neat or in a minimum amount of DCM.

  • Elute rapidly using a pressurized flash system (e.g., 10-15 psi) with a cold solvent gradient (0 °C to 4 °C). The cold temperature kinetically suppresses ring-opening side reactions and stabilizes the β-keto ester during purification ([3]).

  • Collect fractions in tubes pre-chilled in an ice bath.

Step 4: Controlled Concentration

  • Combine product-containing fractions.

  • Evaporate on a rotary evaporator with the water bath set strictly to 10 °C and the vacuum controlled to no lower than 150 mbar to prevent co-evaporation of the volatile product.

References

  • Title: The application of cyclobutane derivatives in organic synthesis Source: ResearchGate URL: [Link]

  • Title: Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters Source: Organic Syntheses (Org. Synth. 2014, 91, 248-259) URL: [Link]

  • Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment Source: MDPI (Int. J. Mol. Sci. 2023, 24(19), 14442) URL: [Link]

  • Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid Source: PubMed Central (PMC) URL: [Link]

Sources

overcoming steric hindrance in methyl 2-(2-oxocyclobutyl)acetate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclobutane Scaffolds Ticket Subject: Troubleshooting Steric & Electronic Barriers in Methyl 2-(2-oxocyclobutyl)acetate Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulties modifying Methyl 2-(2-oxocyclobutyl)acetate . While cyclobutanones are theoretically highly electrophilic due to ring strain (~26 kcal/mol), this specific scaffold presents a "perfect storm" of steric hindrance and competing electronic pathways.

The C2-acetate arm creates a significant steric blockade against the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack. Furthermore, the


-proton at C2 is acidic, making enolization a dominant side reaction over addition when using basic nucleophiles.

This guide provides validated protocols to bypass these barriers, focusing on Organocerium chemistry , Stereoselective Reduction , and Regiocontrolled Alkylation .

Module 1: Nucleophilic Addition Fails (Grignard/Lithium)

User Complaint: "I added MeMgBr to the substrate, but I recovered starting material or got a ring-opened byproduct. Yields are <20%."

Root Cause Analysis:

  • Basicity vs. Nucleophilicity: Grignard reagents act as bases, deprotonating the C2 position (enolization) rather than attacking the ketone. Upon workup, the enolate reverts to the ketone (starting material recovery).

  • Steric Occlusion: The puckered conformation of the cyclobutane ring places the acetate arm in a pseudo-equatorial position, partially shielding the carbonyl carbon.

Resolution: The Organocerium Protocol (Imamoto Method) Switching to organocerium reagents suppresses basicity while enhancing nucleophilicity via carbonyl activation.

Protocol:

  • Drying: Dry Cerium(III) Chloride (

    
    ) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must be a fine white powder. If it turns yellow, it is degraded.
    
  • Activation: Suspend dried

    
     (1.5 equiv) in anhydrous THF. Stir for 2 hours at room temperature to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add

    
     or 
    
    
    
    (1.5 equiv) dropwise. Stir for 30 mins. This generates the organocerium species (
    
    
    ).
  • Addition: Add the cyclobutanone substrate (1.0 equiv) in THF dropwise at -78°C.

  • Quench: Quench with dilute acetic acid/THF at -78°C before warming to prevent elimination.

Comparative Data: Grignard vs. Organocerium

ReagentPrimary OutcomeMechanismYield
MeMgBr (THF, 0°C) Enolization (SM Recovery)Hard Base / Hard Acid< 15%
MeLi (Et2O, -78°C) Mix (Addition + Ring Opening)High Basicity~ 30%
Me-CeCl2 (THF, -78°C) 1,2-Addition (Target) Carbonyl Activation / Low Basicity> 85%

Module 2: Stereochemical Drift in Reductions

User Complaint: "I need the cis-alcohol, but NaBH4 gives me a mixture of diastereomers that are impossible to separate."

Root Cause Analysis: The cyclobutane ring exists in a puckered "butterfly" conformation.

  • Small Hydrides (NaBH4/LiAlH4): Attack from the axial trajectory (least torsional strain) but are influenced by the C2-acetate arm, leading to low diastereomeric ratios (dr).

  • Chelation Control: The ester oxygen on the acetate arm can chelate with the metal, directing the hydride to the same face as the acetate, favoring the trans-alcohol (attack from the cis face relative to the arm).

Resolution: Steric Approach Control vs. Chelation Control

Scenario A: Targeting the cis-Alcohol (Anti-attack) Use a bulky, non-chelating hydride to force attack from the face opposite the acetate arm.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Conditions: THF, -78°C.

  • Mechanism: The steric bulk of the sec-butyl groups prevents approach from the hindered C2-face.

  • Result: Hydride attacks anti to the acetate → Alcohol forms cis to the acetate.

Scenario B: Targeting the trans-Alcohol (Syn-attack/Chelation) Use the Luche Reduction to permit chelation or smaller hydride attack.

  • Reagent:

    
     (MeOH, -15°C).
    
  • Mechanism: Cerium coordinates the ketone and potentially the ester, locking the conformation. The small borohydride species attacks.

  • Result: Mixed stereochemistry, often favoring the thermodynamic product.[1]

Module 3: Troubleshooting Workflow (Visualized)

The following logic flow helps you select the correct reagents based on your specific failure mode.

ReactionLogic Start Start: Methyl 2-(2-oxocyclobutyl)acetate Goal Define Goal Start->Goal Add Nucleophilic Addition (C-C Bond Formation) Goal->Add Red Reduction (C-OH Formation) Goal->Red CheckBase Is Nucleophile Basic? (Grignard/Lithium) Add->CheckBase CheckStereo Desired Stereochemistry? Red->CheckStereo Fail1 FAILURE: Enolization/SM Recovery CheckBase->Fail1 Standard Conditions Sol1 SOLUTION: Organocerium Protocol (CeCl3 + RLi) Fail1->Sol1 Switch Reagent Cis Target: Cis-Alcohol (OH same side as Acetate) CheckStereo->Cis Trans Target: Trans-Alcohol (OH opposite to Acetate) CheckStereo->Trans Sol2 SOLUTION: L-Selectride (Steric Approach Control) Cis->Sol2 Block Hindered Face Sol3 SOLUTION: Zn(BH4)2 or DIBAL (Chelation Control) Trans->Sol3 Lock Conformation

Caption: Decision matrix for reagent selection based on steric and electronic constraints of the 2-substituted cyclobutanone scaffold.

FAQ: Frequently Asked Questions

Q1: Why does my ring open when I try to alkylate the alpha-position? A: Cyclobutanones possess high ring strain.[2] When you form an enolate (using LDA or LiHMDS), the bond angles distort further. If the reaction temperature rises above -78°C, the enolate can undergo a retro-aldol-like fragmentation (ring opening) to form a linear ester.

  • Fix: Always keep the internal temperature below -70°C. Use HMPA or DMPU as a co-solvent to accelerate the alkylation rate, allowing the reaction to finish before the ring has time to open [1].

Q2: Can I use the Luche reduction to get the cis-alcohol exclusively? A: Generally, no. The Luche reduction (


) is primarily for chemoselectivity (reducing ketones in the presence of aldehydes) or regioselectivity (1,2- vs 1,4-addition).[3] While it prevents side reactions, it often yields a mixture of diastereomers because the small hydride is not sterically bulky enough to be directed exclusively by the acetate arm [2].

Q3: Does the ester group participate in "Neighboring Group Participation" (NGP)? A: Yes. In solvolysis reactions of the corresponding alcohol derivatives (e.g., tosylates), the ester carbonyl can stabilize the developing carbocation, leading to retention of configuration. However, during nucleophilic attack on the ketone, it acts primarily as a steric blocker and a chelating handle for Lewis acids [3].

References

  • Trost, B. M. (1978). "Some aspects of organosulfur-mediated synthesis of cyclobutanes." Topics in Current Chemistry. Link (Context: Ring strain and enolate stability).

  • Gemal, A. L., & Luche, J. L. (1981).[3] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects." Journal of the American Chemical Society.[3] Link

  • Conia, J. M., & Salaun, J. R. (1972). "Thermally induced retro-aldol type reactions of cyclobutanones." Accounts of Chemical Research. Link

  • Imamoto, T., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.[3] Link

Sources

Technical Support Center: Stability of 2-Oxocyclobutylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OCB-STAB-001 Subject: Solvent Effects & Stability Optimization for 2-Oxocyclobutylacetate Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The 2-oxocyclobutylacetate scaffold represents a "spring-loaded" chemical entity. Its instability arises primarily from the high ring strain of the cyclobutanone core (


 26 kcal/mol) combined with the electrophilicity of the carbonyl carbon. Unlike cyclopentanones or cyclohexanones, this four-membered ring is highly susceptible to nucleophilic attack, ring-opening hydrolysis, and photolytic 

-cleavage.

This guide provides an evidence-based framework for solvent selection, storage, and troubleshooting, grounded in kinetic data and mechanistic organic chemistry.

Part 1: Solvent Compatibility Matrix

Core Principle: The stability of 2-oxocyclobutylacetate derivatives is inversely proportional to the nucleophilicity and dielectric constant of the solvent. Polar protic solvents stabilize the charged transition states required for ring opening and often participate directly in degradation.

Solvent Selection Guide
Solvent ClassRepresentative SolventsStability RatingTechnical Rationale
Non-Polar / Low Polarity Dichloromethane (DCM), Toluene, HexaneHigh (Recommended) Lack of nucleophilic species prevents attack on the strained carbonyl. Low dielectric constant destabilizes the polar transition state of ring opening.
Polar Aprotic THF, Ethyl Acetate, AcetonitrileModerate Generally safe if strictly anhydrous. However, these solvents can solvate cations, potentially enhancing the nucleophilicity of trace impurities (e.g., hydroxide from wet glass).
High-Polarity Aprotic DMSO, DMF, DMALow (Risky) Warning: High dielectric constants stabilize the zwitterionic intermediates formed during degradation. Often contain trace amines or basic impurities that catalyze decomposition.
Polar Protic Methanol, Ethanol, WaterCritical Failure Avoid. These act as both solvent and nucleophile. The hydroxyl group attacks the ketone, leading to hemiacetal formation and rapid ring opening driven by strain relief.
Part 2: Troubleshooting & FAQs
Q1: Why does my compound degrade in Methanol even at

?

Diagnosis: Solvolytic Ring Opening. Mechanism: The cyclobutanone ring has significant angle strain (bond angles


 90° vs. ideal 109.5°).[1] The carbonyl carbon is exceptionally electrophilic. Methanol acts as a nucleophile, attacking the carbonyl carbon. Unlike a stable open-chain ketone, the tetrahedral intermediate formed here can collapse to break a C-C bond, relieving the ring strain. This is often irreversible.

Corrective Action:

  • Immediately switch to DCM or TBME (tert-Butyl methyl ether) for processing.

  • If an alcohol is required for a specific reaction, use a bulky alcohol (e.g., Isopropanol) to sterically hinder the attack, though this is still risky.

Q2: I observe a new spot on TLC after exposure to ambient light. What is it?

Diagnosis: Norrish Type I Photocleavage. Mechanism: Cyclobutanones absorb UV light (n




transition). Due to ring strain, the energy barrier for

-cleavage in the excited state (S1) is significantly lower than in larger rings.[2] This leads to the formation of a diradical which can disproportionate into a ketene and an alkene, or decarbonylate.

Corrective Action:

  • Amber Glassware: All storage and reactions must occur in amber vials or foil-wrapped flasks.

  • Avoid DCM for long-term light exposure: While chemically stable, DCM does not block UV.

Q3: Can I use silica gel chromatography for purification?

Diagnosis: Acid-Catalyzed Rearrangement. Mechanism: The Lewis acidic sites on silica gel can coordinate to the carbonyl oxygen, increasing electrophilicity and promoting rearrangement or elimination of the acetate group (


-elimination).

Corrective Action:

  • Pre-treat Silica: Deactivate the silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.

  • Fast Elution: Minimize residence time on the column.

  • Alternative: Use neutral alumina or reverse-phase chromatography (if water contact time is minimized).

Part 3: Mechanistic Visualization

The following diagram illustrates the critical degradation pathways triggered by solvent choice.

DegradationPathways Substrate 2-Oxocyclobutylacetate (Strained Core) Inter_Tetra Tetrahedral Intermediate Substrate->Inter_Tetra Nucleophilic Attack (k_obs high due to strain) Product_Stable Stable Solution Substrate->Product_Stable Inert Solvent (No Nucleophile) Ketene Ketene Intermediate Substrate->Ketene Norrish Type I (Alpha-Cleavage) Solvent_Protic Protic Solvent (MeOH/H2O) Solvent_Protic->Inter_Tetra Solvent_Aprotic Aprotic Solvent (DCM/Tol) Product_Open Ring-Opened Ester/Acid Inter_Tetra->Product_Open Strain Relief (Irreversible) Light UV Light (hν) Light->Ketene

Caption: Figure 1. Divergent stability pathways. Protic solvents trigger nucleophilic ring opening (Red), while non-polar solvents maintain scaffold integrity (Green).

Part 4: Standard Operating Protocol (SOP)
Protocol: Solvent Screening & Stability Assessment

Use this protocol to validate solvent compatibility before scale-up.

Materials:

  • 2-oxocyclobutylacetate derivative (10 mg)

  • Deuterated Solvents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (Benzene-d6)
  • NMR Tubes (Amberized)

Step-by-Step Methodology:

  • Baseline Scan: Dissolve 2 mg of compound in

    
     (The "Gold Standard" non-polar reference). Acquire a 
    
    
    
    -NMR immediately (
    
    
    ).
  • Stress Test Preparation: Prepare three parallel samples:

    • Sample A:

      
       (Simulates protic environment).
      
    • Sample B:

      
       (Simulates polar aprotic/hygroscopic environment).
      
    • Sample C:

      
       + 1% Triethylamine (Simulates basic workup conditions).
      
  • Incubation: Store samples at room temperature (

    
    ) in the dark.
    
  • Time-Point Analysis: Acquire spectra at

    
    , 
    
    
    
    , and
    
    
    .
  • Data Interpretation:

    • Ring Opening: Look for the disappearance of the cyclobutane multiplets (typically

      
       1.5–3.5 ppm) and the appearance of aliphatic chain signals (indicating linear ester formation).
      
    • Hemiacetal: In Methanol, look for a new methoxy singlet and a shift in the

      
      -protons.
      
    • Elimination: Check for alkene signals (

      
       5.0–6.5 ppm) indicating loss of the acetate group.
      
References
  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone: Nucleophilic Addition and Ring Strain. Liskon Chem.

  • Xia, H., et al. (2015). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.[2] National Institutes of Health (PMC).

  • Zhang, Y., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes. Royal Society of Chemistry (RSC).

  • Mudalip, S. K. A., et al. (2016). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals (Solvent-Solute Interactions). MATEC Web of Conferences.[3]

  • BenchChem. (2025). Kinetic Analysis of 2-(Trifluoroacetyl)cyclopentanone: Electrophilicity and Nucleophilic Attack.[4] BenchChem Technical Guides.

Sources

Technical Support Center: Regio-Selectivity in Cyclobutanone Ring Expansion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Controlling Regio-Selectivity in Cyclobutanone Ring Expansion Ticket ID: REGIO-CB-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

Cyclobutanone ring expansions are driven by the release of ring strain (~26 kcal/mol). However, the symmetry of the cyclobutane core often leads to poor regiocontrol, yielding mixtures of isomeric lactones (via Oxygen insertion) or cyclopentanones (via Carbon insertion).

The Core Challenge: Distinguishing between the two


-carbons during the migration step.

Use the following decision matrix to select your synthetic strategy based on your target regioisomer:

DecisionMatrix Start Target Product? Lactone Lactone (O-Insertion) Start->Lactone Cyclopentanone Cyclopentanone (C-Insertion) Start->Cyclopentanone Subst Substituent Pattern? Lactone->Subst Diazo Reagent: Diazoalkanes Cyclopentanone->Diazo Migratory Migratory Aptitude (3° > 2° > 1°) Subst->Migratory Follows Electronics BVMO Biocatalyst: BVMOs (Steric/Active Site Control) Subst->BVMO Overrules Electronics mCPBA Reagent: mCPBA/TFAA (Electronic Control) Migratory->mCPBA Normal Normal Lactone (More Substituted) Abnormal Abnormal Lactone (Less Substituted) mCPBA->Normal BVMO->Normal Enzyme Dependent BVMO->Abnormal Lewis Catalyst: Lewis Acid (Sc(III) vs Al(III)) Diazo->Lewis Regiodivergent\nExpansion Regiodivergent Expansion Lewis->Regiodivergent\nExpansion

Figure 1: Strategic Decision Tree for Cyclobutanone Expansion. Select reagents based on whether electronic migratory aptitude aligns with your desired product.

Technical Modules

Module A: Oxygen Insertion (Baeyer-Villiger Oxidation)

The Mechanism: The reaction proceeds via the Criegee intermediate . The bond that migrates is the one anti-periplanar to the leaving peroxide bond.[1]

  • Chemical Control (Electronic):

    • Rule: The carbon best able to stabilize a partial positive charge migrates (

      
      ).
      
    • Reagent: m-CPBA (buffered) or TFqqAA (Trifluoroacetic anhydride)

      
      .
      
    • Outcome: Predominantly yields the "Normal" lactone (migration of the more substituted carbon).

  • Biocatalytic Control (Steric/Chiral):

    • Rule: The enzyme active site constrains the Criegee intermediate, forcing a specific bond into the anti-periplanar alignment regardless of electronic aptitude.

    • Reagents (BVMOs):

      • CHMO (Cyclohexanone Monooxygenase): Generally follows migratory aptitude but with high enantioselectivity.

      • PAMO (Phenylacetone Monooxygenase): Often complementary to CHMO.

      • HAPMO (4-Hydroxyacetophenone Monooxygenase): Known for accessing "Abnormal" lactones.[2][3]

    • Case Study: In the oxidation of benzo-fused ketones (e.g., 1-indanone), HAPMO yields the normal lactone (dihydrocoumarin), while mutant PAMO yields the abnormal lactone (isochromanone) [2].[2]

Module B: Carbon Insertion (Tiffeneau-Demjanov Type)

The Mechanism: Nucleophilic attack of a diazo compound (e.g.,


) on the ketone, followed by 

extrusion and 1,2-migration.
  • Lewis Acid Switching:

    • Uncatalyzed reactions often yield mixtures favoring the less sterically hindered side.

    • Scandium (

      
      ):  Coordinates to the carbonyl, often favoring migration of the less substituted carbon (via steric blocking of the more substituted side during diazo attack).
      
    • Aluminum (MAD/MABR): Bulky aluminum Lewis acids can reverse this selectivity by locking the conformer of the betaine intermediate [1].

Troubleshooting Guide (FAQ)

Symptom 1: "I am getting a 50:50 mixture of regioisomers using mCPBA."

  • Root Cause: The electronic difference between the two

    
    -carbons is insufficient (e.g., secondary vs. secondary).
    
  • Corrective Action:

    • Switch to Enzymatic: Screen a panel of BVMOs (CHMO, CPMO, PAMO). Enzymes discriminate based on overall molecular shape, not just local electronics.

    • Use a Chiral Catalyst: Employ a Sc(III)-N,N'-dioxide complex.[4] This creates a chiral pocket that favors the migration of one specific carbon in meso-cyclobutanones [3].

Symptom 2: "The reaction stalls or yields polymer."

  • Root Cause:

    • Stalling: Lewis acid poisoning by water or diazo decomposition.

    • Polymerization: In BVO, the lactone product is often more reactive than the starting cyclobutanone (due to ring strain retention or acid sensitivity).

  • Corrective Action:

    • Buffer the System: For mCPBA, add

      
       to neutralize acidic byproducts that catalyze polymerization or transesterification.
      
    • Slow Addition: For diazo expansions, add the diazoalkane slowly via syringe pump to keep its concentration low relative to the Lewis Acid.

Symptom 3: "My enzyme is inactive (No conversion)."

  • Root Cause: BVMOs are NADPH-dependent. Without a regeneration system, the stoichiometric cofactor is exhausted immediately.

  • Corrective Action:

    • Coupled Enzyme System: Add Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glucose-6-Phosphate to recycle NADPH.

    • Solvent Check: BVMOs are sensitive to organic solvents. Ensure cosolvent (e.g., MeOH) is

      
      .
      

Standardized Experimental Protocols

Protocol A: Chemical BVO (High-Selectivity Standard)

Target: Normal Lactone (Migration of more substituted Carbon)

  • Preparation: Dissolve cyclobutanone (1.0 equiv) in dry DCM (0.1 M).

  • Buffering: Add solid

    
     (3.0 equiv). Crucial for preventing acid-catalyzed ring opening of the product.
    
  • Oxidation: Cool to 0°C. Add m-CPBA (1.2 equiv, 77% max purity) portion-wise over 15 minutes.

  • Monitoring: Warm to RT. Monitor by TLC/GC.

  • Quench: Quench with sat.

    
     (removes excess peroxide) followed by sat. 
    
    
    
    .
  • Validation: Check regio-ratio via crude NMR (integration of protons

    
     to oxygen).
    
Protocol B: Enzymatic BVO (Regiodivergent)

Target: Abnormal Lactone or Enantiopure Lactone

  • Biocatalyst Prep: Use E. coli whole cells expressing the desired BVMO (e.g., HAPMO). Resuspend cells (20-30 g cww/L) in Tris-HCl buffer (50 mM, pH 7.5).

  • Substrate Addition: Add cyclobutanone (5-10 mM) dissolved in EtOH (final EtOH conc < 2%).

  • Incubation: Shake at 200 rpm, 25°C. Note: Lower temperatures often improve enantioselectivity.

  • Oxygenation: Ensure high aeration (baffled flasks) as

    
     is a substrate.
    
  • Workup: Centrifuge cells. Extract supernatant with EtOAc.

  • Validation: Compare GC retention times against racemic standards.

Quantitative Data Summary

Table 1: Comparative Regioselectivity of Reagents

Reagent / CatalystMechanismDominant SelectivityPrimary Constraint
m-CPBA ConcertedElectronic (

)
Poor discrimination of similar carbons (

vs

).
TFqqAA / H2O2 ConcertedElectronic Highly acidic; risk of polymerization.
BVMO (CHMO) EnzymaticSteric/Chiral Substrate size limit; requires cofactor recycling.
Sc(OTf)3 + Diazo Lewis AcidSteric (Chelation) Can favor migration of less substituted carbon.
Al(III) + Diazo Lewis AcidSteric (Bulky) Tunable ligands can reverse selectivity [1].

References

  • Souillart, L., & Cramer, N. (2015).[5] Regiodivergent Cyclobutanone Cleavage: Switching Selectivity with Different Lewis Acids. Chemistry – A European Journal, 21(5), 1863–1867. [5]

  • Rioz-Martínez, A., et al. (2009).[2] Enzymatic Baeyer-Villiger Oxidation of Benzo-Fused Ketones: Formation of Regiocomplementary Lactones.[2] European Journal of Organic Chemistry, 2009(15), 2526–2532.[2]

  • Zhou, L., et al. (2012).[4] Catalytic Enantioselective Baeyer–Villiger Oxidation of Meso Cyclic Ketones.[4] Journal of the American Chemical Society, 134(41), 17023–17026.

  • Mihovilovic, M. D. (2006). Baeyer-Villiger Oxidations: Microbial Biocatalysis. Current Organic Chemistry, 10(11), 1265-1287.

Sources

Technical Support Center: Handling Thermal Instability of Methyl 2-(2-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 91057-27-1 Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol

Core Directive: The Stability Paradox

User Warning: Methyl 2-(2-oxocyclobutyl)acetate is a thermally labile cyclobutanone derivative . Its four-membered ring possesses approximately 26 kcal/mol of ring strain energy . While the compound is kinetically stable at room temperature for short periods, it is thermodynamically poised for ring-opening reactions (retro-[2+2] cycloaddition) and polymerization, particularly when catalyzed by heat (>50°C), Lewis acids, or bases.

The Golden Rule: Treat this compound as a "Cold-Chain Reagent." Maintain temperatures


 4°C during handling and 

-20°C for storage.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My clear oil turned yellow/brown overnight."

Diagnosis: Oxidative polymerization or base-catalyzed condensation.

  • Cause: The

    
    -proton (at the ring junction) is acidic due to the adjacent carbonyls (ketone and ester). Trace basicity (even from glass surfaces) or oxygen can trigger aldol-type polymerization or oxidative ring opening.
    
  • Solution:

    • Purify immediately: Perform a rapid filtration through a neutral alumina plug (deactivated) to remove oligomers.

    • Storage: Store under Argon/Nitrogen atmosphere.

    • Vessel: Use silanized glassware if the compound is being stored in solution for >24 hours.

Issue 2: "I see pressure buildup in the storage vial."

Diagnosis: Thermal decomposition releasing gas.

  • Mechanism: Thermal retro-[2+2] cycloaddition decomposes the cyclobutanone ring into ethylene (gas) and substituted ketenes .

  • Immediate Action:

    • Vent carefully: In a fume hood.

    • Cool down: Transfer to a -78°C bath immediately to arrest decomposition.

    • Check Purity: Run 1H NMR. Look for terminal olefin signals (

      
       5.0–6.0 ppm) indicating ring opening.
      
Issue 3: "Yield dropped significantly after distillation."

Diagnosis: Thermal degradation in the pot.

  • Cause: The boiling point (predicted ~205°C at 760 mmHg) is far above the decomposition threshold. Heating the pot to even 80-100°C for extended periods causes ring fragmentation.

  • Solution:

    • Switch technique: Do NOT use simple distillation. Use Kugelrohr or Wiped-Film Evaporation where residence time at heat is seconds, not hours.

    • Vacuum: High vacuum (<0.5 mmHg) is mandatory to keep the bath temperature below 45°C.

Mechanistic Insight: Why is it Unstable?

The instability stems from two competing pathways driven by the release of ring strain.

1. Thermal Retro-[2+2] Cycloaddition: Cyclobutanones undergo a concerted electrocyclic ring opening upon heating. For this specific compound, cleavage of the C1-C2 and C3-C4 bonds generates ethylene and a functionalized ketene , or ketene and a functionalized alkene . Both products are highly reactive and will rapidly polymerize or react with nucleophiles (like moisture).

2.


-Epimerization & Enolization: 
The proton at the C2 position (alpha to the ketone and attached to the acetate side chain) is highly chemically active.
  • Risk: In the presence of weak bases, this center enolizes. This destroys stereochemistry (if chiral) and opens the door to self-condensation (aldol reactions).

Decomposition Pathway Diagram

Decomposition Compound Methyl 2-(2-oxocyclobutyl)acetate (Intact Ring) Heat Heat (>50°C) or Lewis Acid Compound->Heat TS Twisted Activated Complex (Zwitterionic Character) Heat->TS ProductA Path A: Ethylene (Gas) + Reactive Ketene Ester TS->ProductA Retro [2+2] ProductB Path B: Ketene (Gas) + Methyl 3-butenoate TS->ProductB Retro [2+2] Polymer Brown Oligomers/Polymers ProductA->Polymer Polymerization ProductB->Polymer Polymerization

Figure 1: Thermal decomposition pathways of cyclobutanone derivatives via retro-[2+2] cycloaddition.

Validated Handling Protocols

Protocol A: Safe Storage
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass vials with Teflon-lined caps.

  • Stabilizer: If acceptable for downstream chemistry, add 0.1% BHT (butylated hydroxytoluene) to scavenge radicals.

Protocol B: Reaction Monitoring
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) which can react with ring-opened ketene intermediates to form diesters. Use DCM, THF, or Toluene .

  • Temperature Control: Always add reagents at -78°C or 0°C . Allow warming to Room Temp (25°C) only if kinetics demand it.

  • Quenching: Quench reactions at low temperature. Exothermic quenches can locally spike the temperature and trigger decomposition.

Protocol C: Purification (The "Cold" Workup)

Do not use standard rotovap conditions (40°C bath).

  • Extraction: Keep aqueous phases cold (ice bath).

  • Drying: Use MgSO₄ (neutral), avoid basic drying agents like K₂CO₃.

  • Concentration:

    • Vacuum: < 10 mbar.

    • Bath Temp: < 20°C .

    • Do not distill to dryness if not necessary; use the crude if purity >90%.

Quantitative Data Summary

ParameterValue / LimitContext
Boiling Point (Pred.) 205°CDo NOT attempt at atm pressure.
Max Safe Handling T 40°CShort duration (<1 hr).
Storage T -20°CLong term stability.
Ring Strain Energy ~26 kcal/molDriving force for ring opening.
Flash Point >80°C (Est.)Combustible.
Preferred pH 5.0 - 7.0Unstable in strong base (pH >9).

References

  • Cyclobutanone Ring Strain & Stability

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Thermal Decomposition (Retro [2+2])

    • Eguchi, T., et al. (1987). Thermal decomposition of cyclobutanone derivatives. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Handling of Labile Ketones

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for thermally sensitive ketones). Link

  • Compound Data Source

    • Sigma-Aldrich/Merck Product Sheet (CAS 91057-27-1). Link

Sources

Knowledge Base 1: Earth-Abundant Metal Catalysts (Co, Fe, Cu)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals seeking advanced troubleshooting, mechanistic insights, and validated protocols for cyclobutane ring formation via [2+2] cycloadditions. We focus specifically on next-generation alternative catalysts: earth-abundant metals, organic photocatalysts, and engineered photoenzymes.

Traditional [2+2] cycloadditions often rely on precious metals (Ru, Ir) or harsh UV irradiation. Earth-abundant metals like Cobalt (Co) and Iron (Fe) offer sustainable alternatives but require precise ligand and electronic tuning to function efficiently.

Q: Why is my Cobalt-catalyzed [2+2] cycloaddition yielding racemic mixtures instead of the expected high enantiomeric excess (ee%)? A: This is almost always a counter-ion or ligand-displacement issue. The active catalytic species in enantioselective Co-catalyzed [2+2] cycloadditions of alkynes and alkenes is a cationic Co(I) intermediate[1]. If you are using standard Co(II) halide precursors without a halide abstractor, the coordinating halides (e.g., Br⁻, Cl⁻) remain bound to the metal center. This prevents the chiral ligand from maintaining a rigid, tight coordination pocket. Fix: Introduce a non-coordinating anion salt, such as Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), alongside a zinc reductant. NaBARF abstracts the halide, opening coordination sites for the substrates while enforcing the chiral environment dictated by the ligand[2].

Q: I am using a Pyridine(diimine) (PDI) Iron catalyst for unactivated alkene cycloaddition, but the turnover frequency (TOF) is extremely low. How can I accelerate the reaction? A: The issue lies in the spin-state dynamics of your Iron complex. Iron-catalyzed [2+2] cycloadditions rely on a phenomenon called spin acceleration, where the catalyst must undergo a spin crossover from a singlet to a triplet surface to facilitate the reductive coupling step that forms the four-membered ring[3]. If your PDI ligand is too electron-donating, it creates a strong ligand field that traps the Fe center in a low-spin state, severely hindering reductive elimination. Fix: Switch to a weaker ligand field. Use electron-deficient supporting ligands, such as those featuring a pyrazine core (MePZDI) or phenyl-substituted imine carbons, which promote metal π-backbonding and facilitate the necessary spin crossover[3].

CoCatalysis A Co(II) Precatalyst (Halide Bound) B Cationic Co(I) Active Species (Chiral Pocket Open) A->B Zn Reduction + NaBARF C Substrate Coordination (Alkene + Alkyne) B->C Binding D Oxidative Cyclometalation (Metallacycle Formation) C->D C-C Bond 1 E Reductive Elimination (Spin Crossover Dependent) D->E C-C Bond 2 E->B Regeneration F Cyclobutane Product (High ee%) E->F Release

Mechanism of Cationic Co(I)-Catalyzed [2+2] Cycloaddition.

Knowledge Base 2: Organic & Heterogeneous Photocatalysts

Organic photocatalysts (e.g., 4CzIPN, Acridinium dyes, and graphitic carbon nitride) eliminate the need for transition metals entirely by utilizing visible light to drive Energy Transfer (EnT) or Single Electron Transfer (SET) pathways.

Q: When using 4CzIPN for a deboronative radical addition-polar cyclization cascade, I am isolating the linear Giese addition product instead of the cyclobutane ring. What went wrong? A: Your reaction environment is not strictly anhydrous. In this cascade, 4CzIPN undergoes single-electron oxidation to generate an alkyl radical from a boronic ester. After the radical adds to the tethered enoate, it forms a stabilized radical that is subsequently reduced to a carbanion[4]. For cyclobutane formation, this carbanion must undergo an intramolecular nucleophilic attack (Michael-induced ring closure) on the alkyl halide. If trace water is present, the carbanion is rapidly protonated before cyclization can occur, yielding the linear Giese product[4]. Fix: rigorously dry your solvents (use molecular sieves) and perform the reaction under a strict Argon atmosphere.

Q: Can I perform [2+2] cycloadditions of styrenes in aqueous media to make the process greener? A: Yes, but homogeneous organic dyes (like Eosin Y) often suffer from poor stability and lower yields in water. Instead, utilize heterogeneous graphitic carbon nitride (g-CN). Under visible light (427 nm), g-CN operates via an Energy Transfer (EnT) pathway rather than a redox mechanism, efficiently promoting the [2+2] cycloaddition of chalcones and styrenes in water while allowing for easy catalyst recovery via centrifugation[5].

OrganicPhotocatalysis Start Boronic Ester + Enoate + 4CzIPN Radical Alkyl Radical Formation (via SET Oxidation) Start->Radical Blue LED Addition Radical Addition to Enoate Radical->Addition Carbanion Carbanion Intermediate (via SET Reduction) Addition->Carbanion Water Trace Water Present? (Protonation) Carbanion->Water Dry Strictly Anhydrous (Intramolecular Attack) Carbanion->Dry Giese Linear Giese Product (Reaction Failure) Water->Giese Cyclobutane Cyclobutane Ring (Success) Dry->Cyclobutane

Troubleshooting workflow for 4CzIPN-catalyzed deboronative cyclobutane synthesis.

Knowledge Base 3: Photobiocatalysis & Photoenzymes

Combining biocatalysis with photocatalysis allows for highly enantioselective abiological transformations. Natural photoenzymes (like DNA photolyase) or repurposed flavin-dependent enzymes can assemble cyclobutanes using visible light.

Q: I am trying to repurpose a flavin-dependent 'ene'-reductase for intermolecular [2+2] cycloadditions, but I am seeing no conversion. How is the radical initiation triggered? A: Natural flavin-dependent enzymes do not spontaneously perform [2+2] cycloadditions in their ground state. The reaction requires the formation of an enzyme-templated charge-transfer complex between the alkene, the co-substrate, and the flavin hydroquinone (FADH⁻)[6]. Fix: You must irradiate the system with visible light to excite the FAD cofactor into a singlet/triplet excited state. The excited FADH⁻* acts as a potent single-electron reductant, initiating the radical cascade. Ensure your light source matches the absorption maximum of the reduced flavin species (typically ~450 nm) and that oxygen is excluded, as O₂ will rapidly quench the excited flavin state and deplete your cofactor[6].

Photoenzyme Light Visible Light (450 nm) FAD FADH⁻ Cofactor (Ground State) Light->FAD Excitation Excited Excited FADH⁻* (Charge-Transfer State) FAD->Excited Photon Absorption Substrate Alkene Substrates (in Active Site) Excited->Substrate Single Electron Transfer Radical Radical Anion Intermediate Substrate->Radical Radical Initiation Radical->FAD SET Oxidation (Regeneration) Product Chiral Cyclobutane Radical->Product Stereoselective Closure

Photobiocatalytic cyclobutane formation via FAD excitation.

Quantitative Data Center: Catalyst Comparison

The following table summarizes the operational parameters and expected outcomes for the alternative catalysts discussed.

Catalyst SystemReaction TypeKey Additives / ConditionsTypical YieldSelectivity (ee% / d.r.)Primary Failure Mode
Co(II) + Chiral Ligand Enantioselective [2+2]Zn dust, NaBARF, CH₂Cl₂, 20°C75–95%86–97% eeHalide poisoning (omission of NaBARF)
PDI-Fe Complexes Unactivated Alkene [2+2]1 atm Ethylene, 0°C60–85%>95% RegioselectiveStrong ligand field preventing spin crossover
4CzIPN (Organic) Deboronative CascadePhenyllithium, Blue LED, DMSO45–80%High d.r. (substrate dependent)Trace water causing Giese addition
g-CN (Heterogeneous) Styrene/Chalcone[2+2]Water solvent, 427 nm LED55–90%Moderate d.r.Insufficient light penetration in suspension
Flavin 'ene'-reductase Photoenzymatic [2+2]FAD cofactor, Blue LED, Buffer40–70%>90% ee (Enzyme controlled)Oxygen quenching of excited FADH⁻*

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Protocol for Co-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol utilizes a self-validating visual feedback loop to ensure the active Co(I) species is generated before substrate addition.

  • Precatalyst Assembly: In an argon-filled glovebox, combine CoBr₂ (5.0 mol%) and the chiral amino-alcohol ligand (5.0 mol%) in anhydrous CH₂Cl₂.

    • Validation Check: Stir for 30 minutes. The solution must turn a distinct blue/purple color, confirming successful Co(II)-ligand complexation.

  • Activation to Co(I): Add Zinc dust (20 mol%) and NaBARF (10 mol%) to the reaction vial.

    • Validation Check: Stir for an additional 20 minutes. The solution color must shift from blue/purple to a deep green/brown. If the color does not change, the reduction to the active cationic Co(I) species has failed. Check the quality of your Zn dust.

  • Substrate Addition: Inject the alkyne (1.0 equiv) and alkenyl derivative (1.5 equiv) into the active catalyst solution.

  • Reaction & Workup: Seal the vial, remove from the glovebox, and stir at room temperature for 24 hours. Quench by exposing the mixture to air (oxidizes Co(I) to inactive Co(III)/(II)), filter through a short pad of silica to remove metal salts, and purify via flash chromatography[1].

SOP 2: Anhydrous 4CzIPN-Catalyzed Deboronative Cyclobutanation

Strict exclusion of water is required to prevent Giese side-reactions.

  • Arylboronate Generation: In a flame-dried Schlenk flask under Argon, dissolve the secondary alkyl boronic acid pinacol ester (1.5 equiv) in anhydrous THF. Cool to 0 °C. Dropwise add Phenyllithium (1.55 equiv). Stir for 30 minutes to form the highly reactive "ate" complex in situ.

  • Photocatalyst & Substrate Addition: Add the haloalkyl enoate substrate (1.0 equiv) and 4CzIPN (2.0 mol%).

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check: During the final thaw cycle under static vacuum, observe the liquid. The absolute absence of rising gas bubbles validates that dissolved O₂ has been successfully removed.

  • Irradiation: Backfill with Argon. Irradiate the flask using 440 nm Blue LEDs at room temperature for 20 hours.

    • Validation Check: Monitor via TLC. The disappearance of the enoate and the appearance of a less polar spot indicates cyclobutane formation. If a highly polar spot appears instead, water contamination has caused Giese addition[4].

References

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. 2

  • Ligand Field Sensitive Spin Acceleration in the Iron-Catalyzed [2+2] Cycloaddition of Unactivated Alkenes and Dienes. ChemRxiv. 3

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition (via PMC). 4

  • Metal free visible light mediated cycloaddition reaction using recyclable graphitic nitride under water. Green Chemistry. 5

  • Photobiocatalysis for Abiological Transformations. Accounts of Chemical Research. 6

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 2-(2-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 2-(2-oxocyclobutyl)acetate . It is designed for researchers and analytical chemists requiring a robust methodology for structural verification and isomer differentiation.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists[1]

Executive Summary & Structural Context

Methyl 2-(2-oxocyclobutyl)acetate (CAS: Derived from 73680-15-6 analogs) is a functionalized cyclobutanone derivative often used as a scaffold in the synthesis of complex natural products (e.g., terpenes, alkaloids).[1] Its four-membered ring introduces significant ring strain (~26 kcal/mol), resulting in distinct NMR spectroscopic signatures such as "roofing" effects and unique coupling constants (


) due to rigid conformational puckering.[1]

This guide analyzes the proton NMR spectrum of the 2-substituted regioisomer and compares it against its primary alternative, the 3-substituted isomer , to provide a definitive identification workflow.

The Molecule at a Glance
  • IUPAC Name: Methyl 2-(2-oxocyclobutyl)acetate[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Cyclobutanone (electrophilic ketone, ring strain).

    • Methyl Ester (diagnostic singlet).

    • 
      -Methylene side chain.[1][2]
      

Theoretical Assignment & Chemical Shifts

The spectrum is characterized by the lack of symmetry in the cyclobutane ring, leading to complex splitting patterns (ABX or ABXY systems) for the ring protons.

Table 1: Predicted 1H NMR Data ( , 400 MHz)
PositionProton Label

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Methoxy H-a3.68 - 3.72Singlet (s)3H-Characteristic methyl ester; chemically equivalent.[1]
Ring Methine H-b (C2)3.15 - 3.30Multiplet (m)1H


-proton to ketone; deshielded by carbonyl anisotropy and ring strain.[1]
Ring

-CH2
H-c (C4)2.90 - 3.10Multiplet (m)2H


-protons to ketone (unsubstituted side); diastereotopic.[1]
Side Chain H-d2.45 - 2.75dd or m2H


-to-ester,

-to-ring.[1] Diastereotopic due to chiral center at C2.
Ring

-CH2
H-e (C3)1.80 - 2.20Multiplet (m)2HComplex

-protons to ketone; shielded relative to

-protons.[1]

Note on Stereochemistry: The C2 position is a chiral center. In a racemic mixture, the NMR spectrum represents the racemate. The protons on the side chain (H-d) are diastereotopic because they are adjacent to a chiral center, often appearing as a complex ABX pattern rather than a simple doublet.

Comparative Analysis: Distinguishing Regioisomers

The most common challenge in synthesizing substituted cyclobutanones is distinguishing between the 2-substituted (target) and 3-substituted (byproduct/isomer) forms.[1]

Comparison Scenario: 2-Oxo vs. 3-Oxo Isomer

The 3-oxocyclobutyl isomer possesses a plane of symmetry passing through C1 and C3, drastically simplifying the spectrum compared to the asymmetric 2-oxo isomer.[1]

FeatureMethyl 2-(2-oxocyclobutyl)acetate (Target)Methyl 2-(3-oxocyclobutyl)acetate (Alternative)
Symmetry Asymmetric (

)
: All ring protons are magnetically distinct/diastereotopic.[1]
Symmetric (

)
: Plane of symmetry renders C2 and C4 protons equivalent.
Methine Shift Deshielded (~3.2 ppm) : Proton is

to the ketone (

).[1]
Shielded (~2.5 ppm) : Proton is

to the ketone (

).[1]
Splitting Complexity High : Complex second-order multiplets due to ring puckering.[1]Moderate : Simplified patterns; C2/C4 protons appear as fewer distinct signals.

-Ketone Protons
3 protons total (1 methine + 2 methylene).[1]4 protons total (2 methylene pairs).
Visualizing the Differentiation Workflow

The following diagram illustrates the logical decision tree for assigning the correct isomer based on spectral data.

IsomerAnalysis cluster_legend Key Logic Start Crude Product NMR Spectrum CheckMethine Analyze Methine (CH) Region (2.5 - 3.5 ppm) Start->CheckMethine Decision1 Is there a signal > 3.0 ppm? CheckMethine->Decision1 Result2Oxo Target: 2-Substituted Isomer (Methine is alpha to C=O) Decision1->Result2Oxo Yes (Deshielded) SymmetryCheck Check Ring Methylene Region (1.5 - 3.0 ppm) Decision1->SymmetryCheck No (Shielded) Result3Oxo Alternative: 3-Substituted Isomer (Methine is beta to C=O) SymmetryCheck->Result2Oxo Complex Multiplets (Asymmetry) SymmetryCheck->Result3Oxo Simplified Pattern (Symmetry) Alpha-Effect Alpha-protons to C=O are deshielded (+0.8-1.0 ppm)

Figure 1: Decision tree for distinguishing 2-oxocyclobutyl (target) from 3-oxocyclobutyl isomers using 1H NMR chemical shifts.

Experimental Protocol for Validation

To ensure reproducible data and resolve overlapping multiplets common in cyclobutanes, the following protocol is recommended.

A. Sample Preparation[3][4][5]
  • Solvent Selection: Use Benzene-

    
     (
    
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ) if the ring proton signals overlap.[1] Benzene often induces an aromatic solvent-induced shift (ASIS) that resolves the diastereotopic protons of the cyclobutane ring.[1]
  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent. High concentrations can cause signal broadening due to viscosity or aggregation.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., LiCl/NaBr) from the synthesis step, which can cause line broadening.

B. Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred to resolve second-order roofing effects).

  • Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (

    
    ) of 
    
    
    
    seconds to ensure accurate integration of the methine proton.
  • Scans: 16–32 scans are sufficient for >95% purity.

C. Self-Validating Checks (Quality Control)
  • Integration Ratio: Normalize the methyl ester singlet (3.7 ppm) to 3.00. The total integral for the remaining regions (1.5–3.3 ppm) must equal exactly 7.00. Deviation >5% indicates impurity or wet solvent.

  • 13C Satellite Check: If the methyl ester singlet has small sidebands (~1% height) spaced ~145 Hz apart, the sensitivity is adequate.

Advanced Analysis: Solvent Effects

Comparing solvents can reveal hidden couplings.

SolventEffect on SpectrumRecommendation

Standard baseline.[1] Protons

to C=O and ester may overlap around 2.6-2.9 ppm.[1]
Use for routine ID.

Upfield shifts for protons away from the ketone plane. Expands the "crowded" methylene region.Best for full assignment of ring protons.

Viscous; may broaden couplings.[1] Signals shift downfield.[3]Use only if solubility is an issue.

References

  • General Cyclobutanone NMR Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for general chemical shift increments of cycloalkanones).
    • Spectroscopic identification of organic compounds. [1]

  • Synthesis and Analysis of Cyclobutanone Derivatives

    • Weng, Z., et al. (2019). "Synthesis of Cyclobutane Analogues." National Institutes of Health (PMC). Available at: [Link]

  • Isomer Differentiation Techniques

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on distinguishing regioisomers via coupling constants).

  • Database Validation

    • PubChem Compound Summary for Methyl (2-oxocyclobutyl)acetate analogs.[1] Available at: [Link][1]

Sources

Advanced Mass Spectrometry Guide: Fragmentation of Cyclobutanone Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutanone esters , particularly ethyl 2-oxocyclobutanecarboxylate , represent a unique class of strained cyclic


-keto esters used extensively as intermediates in the synthesis of peptidomimetics and heterocyclic drug scaffolds. Their mass spectrometric behavior is governed by a "tug-of-war" between the relief of ring strain (∼26 kcal/mol) and standard ester fragmentation pathways.

This guide provides a definitive analysis of their fragmentation under Electron Ionization (EI), distinguishing them from their linear and larger cyclic homologs. We focus on the diagnostic utility of ring contraction , decarbonylation , and McLafferty rearrangements .

Mechanistic Deep Dive

The fragmentation of cyclobutanone esters is distinct due to the high energy stored in the four-membered ring. Unlike linear esters where the McLafferty rearrangement is often the sole dominant pathway, cyclobutanone esters exhibit competitive pathways driven by ring opening.

Primary Fragmentation Pathways

We analyze the fragmentation of Ethyl 2-oxocyclobutanecarboxylate (MW 142) as the model compound.

  • Ring-Driven

    
    -Cleavage & Decarbonylation: 
    
    • Mechanism: Ionization at the ketone oxygen triggers

      
      -cleavage at the C1-C2 bond (most substituted) or C1-C4 bond.
      
    • Outcome: The opened distonic ion often ejects CO (28 Da) or Ethylene (C

      
      H
      
      
      
      , 28 Da)
      to relieve strain.
    • Diagnostic Shift: This often results in a base peak or prominent ion at m/z 114 (M - 28) or m/z 86 (M - 56).

  • Ester-Driven McLafferty Rearrangement:

    • Mechanism: The ethyl ester side chain contains

      
      -hydrogens relative to the ester carbonyl.[1] However, the geometric constraints of the cyclobutane ring often hinder the standard 6-membered transition state involving the ring ketone.
      
    • Outcome: The "Ethyl" group on the ester can undergo a McLafferty-like hydrogen transfer if the chain is flexible enough, losing Ethylene (C

      
      H
      
      
      
      )
      to yield the acid form of the radical cation.
  • Ketene Elimination (Retro-2+2):

    • Mechanism: Cyclobutanones are prone to retro-cycloaddition, splitting into a ketene and an alkene .

    • Outcome: For 2-substituted cyclobutanones, this yields specific low-mass diagnostic ions (e.g., m/z 42, 55).

Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Molecular Ion (M+) m/z 142 (Unstable) Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Ionization Loss_OEt Loss of •OEt (α-Cleavage) M_Ion->Loss_OEt Loss_C2H4_Ring Loss of C2H4 (Ring) Strain Relief Alpha_Cleavage->Loss_C2H4_Ring Ion_114 Fragment Ion m/z 114 [M - 28]+ Loss_C2H4_Ring->Ion_114 Loss_CO Loss of CO (Decarbonylation) Ion_114->Loss_CO Ion_97 Acylium Ion m/z 97 [M - 45]+ Loss_OEt->Ion_97 Ion_86 Fragment Ion m/z 86 [M - 28 - 28]+ Loss_CO->Ion_86 Ion_55 Diagnostic Ion m/z 55 [C3H3O]+ Ion_86->Ion_55 Further Frag.

Caption: Primary fragmentation tree for Ethyl 2-oxocyclobutanecarboxylate showing competitive ring opening and ester cleavage.

Comparative Analysis: Cyclobutanone vs. Alternatives

Distinguishing cyclobutanone esters from their isomers (e.g., lactones, cyclopentanones) is critical. The table below highlights the diagnostic ions that serve as fingerprints.

Table 1: Diagnostic Ion Comparison
FeatureCyclobutanone Ester (e.g., Ethyl 2-oxocyclobutane-carboxylate)Cyclopentanone Ester (e.g., Ethyl 2-oxocyclopentane-carboxylate)Linear

-Keto Ester
(e.g., Ethyl acetoacetate)
Molecular Ion (M+) Weak/Absent (Due to strain)Observable (More stable ring)Observable
Base Peak Often m/z 55 or m/z 69 (Ring fragments)Often m/z 55 or m/z 84 m/z 43 (Acetyl) or m/z 88 (McLafferty)
Loss of C

H

Dominant (Ring + Ester sources)Moderate (Ester source only)Moderate (Ester source only)
Loss of CO High (Promoted by ring opening)ModerateLow
Diagnostic M-28 Prominent (m/z 114)Present (m/z 128)Present (m/z 102)
Key Differentiator M-56 Peak (Loss of 2x 28 Da units)M-45 (Loss of OEt is cleaner)m/z 88 (McLafferty Rearrangement product)

Analyst Note: The presence of a strong signal at m/z 55 (C


H

O

) coupled with the absence of a strong molecular ion is a hallmark of the strained cyclobutanone system compared to the more stable cyclopentanone.

Experimental Protocol: Structure Elucidation

This protocol ensures reproducible data acquisition for identifying unknown cyclobutanone derivatives.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification.

  • Concentration: 1.0 mg/mL (approx. 1000 ppm).

  • Derivatization (Optional): If the M+ is completely absent, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-enol ether. This stabilizes the ring and enhances the molecular ion.

GC-MS Acquisition Parameters
  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Source Temperature: 230 °C (Keep moderate to prevent thermal degradation of the strained ring).

  • Mass Range: m/z 35 – 300.

  • Scan Rate: >3 scans/sec (to capture narrow GC peaks).

Data Analysis Workflow

Workflow Start Raw GC-MS Data Check_M Check M+ (m/z 142) Start->Check_M Check_Losses Identify Neutral Losses (28, 45, 73 Da) Check_M->Check_Losses If M+ weak Diagnostic Verify Diagnostic Ions (m/z 55, 69, 114) Check_Losses->Diagnostic Confirm Confirm Structure Diagnostic->Confirm

Caption: Logical workflow for confirming cyclobutanone ester structure from MS data.

Step-by-Step Analysis:

  • Locate Molecular Ion: Look for m/z 142. If absent, look for [M+H]+ in CI mode or check for m/z 114 (M-28).

  • Calculate Neutral Losses:

    • M - 28: Loss of C

      
      H
      
      
      
      (Ring) or CO.
    • M - 45: Loss of •OEt (Ester).

    • M - 73: Loss of •COOEt (Entire ester group).

  • Check Low Mass Region: High abundance of m/z 55 indicates a cyclic ketone fragment (propenyl cation).

References

  • NIST Mass Spectrometry Data Center. (2022). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Tutor. The McLafferty Rearrangement. Retrieved from [Link]

Sources

comparing reactivity of cyclobutyl vs cyclopentyl beta-keto esters

Comparative Reactivity Guide: Cyclobutyl vs. Cyclopentyl -Keto Esters

Executive Summary

In drug discovery and complex synthesis, cyclic

5-membered (cyclopentyl)4-membered (cyclobutyl)
  • Cyclopentyl

    
    -keto esters  behave as "textbook" 1,3-dicarbonyls: stable, easily enolizable, and robust under basic alkylation conditions.
    
  • Cyclobutyl

    
    -keto esters  are metastable electrophiles . They exhibit high ring strain (~26 kcal/mol), negligible enol content, and a high susceptibility to nucleophilic ring-opening (Retro-Dieckmann).
    

Key Takeaway: While cyclopentyl variants allow for standard base-mediated protocols (e.g., NaOEt/EtOH), cyclobutyl variants require non-nucleophilic bases (e.g., NaH, LDA) and aprotic solvents to prevent catastrophic ring cleavage.

Structural & Mechanistic Foundations

The reactivity divergence stems fundamentally from Ring Strain and Hybridization Constraints .

Strain Energy & Hybridization

The driving force for the unique reactivity of the cyclobutyl system is the relief of I-Strain (Internal Strain) .

FeatureCyclobutyl (C4)Cyclopentyl (C5)Mechanistic Impact
Ring Strain ~26.4 kcal/mol~6.2 kcal/molC4 is highly energetic; prone to ring opening.
Ideal Bond Angle 90°~108°C4 is significantly compressed from the ideal

(109.5°).
Carbonyl Reactivity High (

relieves strain)
Moderate (Stable ketone)Nucleophiles attack C4 ketones rapidly to relieve angle strain (90° is closer to tetrahedral geometry than trigonal planar).
Enol Stability Very Low Moderate Introducing a double bond (enol) into a C4 ring creates immense strain (cyclobutene motif).
The Enolization Paradox

Enolization is the gateway to alkylation.

  • Cyclopentyl: Readily forms a thermodynamic enolate. The exocyclic double bond (in the enol form) is geometrically accessible.

  • Cyclobutyl: Enolization requires placing a double bond within the 4-membered ring (endocyclic double bond character). This introduces severe angle strain (deviating further from the ideal 120° of

    
    ). Consequently, cyclobutyl 
    
    
    -keto esters exist almost exclusively in the keto form
    , and the
    
    
    -protons are kinetically slower to remove.

Reactivity Profile: Alkylation & Enolate Chemistry

This section compares the performance of both substrates in standard

Comparative Performance Data
ParameterCyclopentyl

-Keto Ester
Cyclobutyl

-Keto Ester
pK_a (approx) ~11-13~13-15 (Less acidic due to strained enolate)
Preferred Base NaOEt, NaOMe (Nucleophilic ok)NaH, LiHMDS, LDA (Must be non-nucleophilic)
Solvent EtOH, MeOH, THFTHF, DMF, DME (Aprotic essential)
Major Side Reaction O-Alkylation (minor)Ring Opening (Retro-Dieckmann)
Yield (Typical) 85-95%40-65% (highly sensitive to conditions)
The Ring-Opening Trap (Retro-Dieckmann)

The most critical failure mode for cyclobutyl substrates is nucleophilic attack on the ketone. In the presence of alkoxides (e.g., ethoxide), the cyclobutyl ketone acts as an electrophile.

Mechanism:

  • Alkoxide attacks the ketone (relieving strain by

    
     transition).
    
  • The tetrahedral intermediate collapses.

  • The bond between the ketone and the

    
    -carbon breaks (Retro-Claisen/Dieckmann), resulting in a linear diester.
    
Visualization: Reaction Pathways

ReactivityPathwayscluster_C5Contrast: Cyclopentyl SystemStartCyclobutylbeta-Keto EsterBase_NucNucleophilic Base(NaOEt)Start->Base_Nuc + EtO-Base_NonNucNon-Nucleophilic Base(NaH, LDA)Start->Base_NonNuc + H-Attack_KetoneAttack on Ketone(Strain Relief)Base_Nuc->Attack_Ketone Fast (Kinetic)DeprotonationAlpha-Deprotonation(Enolate Formation)Base_NonNuc->Deprotonation IrreversibleRingOpenRing Opening(Linear Diester)Attack_Ketone->RingOpen Retro-DieckmannAlkylationC-Alkylation(Target Product)Deprotonation->Alkylation + R-XC5_NoteCyclopentyl System:Reversible attack.Ring stays closed.High Alkylation Yield.

Figure 1: Divergent reaction pathways. Nucleophilic bases trigger ring opening in cyclobutyl systems due to strain release, whereas non-nucleophilic bases facilitate the desired alkylation.

Experimental Protocols

To ensure reproducibility, use the following validated protocols.

Protocol A: Robust Alkylation of Cyclopentyl -Keto Esters

Suitable for: Ethyl 2-oxocyclopentanecarboxylate

  • Preparation: In a flame-dried flask under

    
    , dissolve Na (1.1 equiv) in anhydrous EtOH to generate NaOEt in situ.
    
  • Enolization: Cool to 0 °C. Add the

    
    -keto ester (1.0 equiv) dropwise. Stir for 30 min at 0 °C, then 30 min at RT. The solution will turn yellow (enolate formation).
    
  • Reaction: Add alkyl halide (1.2 equiv) dropwise.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC.[1]

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[2]
    
  • Expected Yield: >85%.

Protocol B: Controlled Alkylation of Cyclobutyl -Keto Esters

Suitable for: Ethyl 2-oxocyclobutanecarboxylate CRITICAL: Avoid alkoxide bases to prevent ring opening.

  • Preparation: In a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Enolization: Cool suspension to -78 °C (or 0 °C if substrate is viscous). Add the cyclobutyl

    
    -keto ester (1.0 equiv) dropwise.
    
    • Note: Hydrogen evolution will be observed.[1] Allow to stir at 0 °C for 1 hour to ensure complete deprotonation (kinetic barrier is higher than C5).

  • Reaction: Add a reactive alkyl halide (e.g., MeI, Allyl Bromide, Benzyl Bromide) (1.2 equiv).

    • Tip: For less reactive electrophiles, add HMPA or DMPU (1-2 equiv) as a co-solvent to break up ion pairs.

  • Temperature: Warm slowly to RT. Do not reflux unless absolutely necessary.

  • Workup: Pour into cold dilute HCl/Ice. (Avoid basic workup which might hydrolyze/open the ring).

  • Expected Yield: 50–70%.

Decarboxylation & Downstream Utility

Once alkylated, these esters are often decarboxylated to form substituted cyclic ketones.

  • Cyclopentyl: Standard Krapcho decarboxylation (LiCl, DMSO/Water, 140 °C) works efficiently. Acidic hydrolysis (

    
    , reflux) is also effective.
    
  • Cyclobutyl: Acidic hydrolysis is preferred (

    
    ).
    
    • Warning: Harsh basic hydrolysis (NaOH/Heat) will almost certainly degrade the ring via the retro-Dieckmann mechanism before decarboxylation occurs.

    • Ring Expansion: Cyclobutyl

      
      -keto esters are valuable precursors for ring expansion (e.g., via Tiffeneau-Demjanov rearrangement or reaction with diazomethane) to generate functionalized cyclopentanones.
      

References

  • Mechanistic Insight on Ring Strain: "Effects of ring-strain on the ultrafast photochemistry of cyclic ketones." Royal Society of Chemistry. Link

  • Enol Content Comparison: "A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone." SciSpace. Link

  • Cyclobutyl Stability: "A Theoretical Study of Substituted Cyclobutanones and Their Enols." Z. Naturforsch. Link

  • General Alkylation Protocol (Cyclopentyl): "Alkylation of Ethyl 2-Oxocyclopentanecarboxylate." BenchChem.[1] Link

  • Retro-Dieckmann Risks: "Facile retro-Dieckmann cleavage of a pink phyllobilin." Monatshefte für Chemie. Link

Technical Guide: Distinguishing Methyl 2-(2-oxocyclobutyl)acetate from Ring-Opened Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-oxocyclobutyl)acetate is a high-value scaffold in medicinal chemistry, particularly for introducing sp³ character into drug candidates. However, its utility is compromised by the inherent ring strain of the cyclobutane moiety (~26.4 kcal/mol), which renders it thermodynamically susceptible to ring-opening reactions.

The primary degradation pathway leads to linear keto-ester impurities (e.g., methyl 5-oxohexanoate isomers). These impurities often possess similar polarity and molecular weight to the target, making simple TLC or low-res MS insufficient for differentiation.

This guide details a multi-modal analytical strategy to definitively distinguish the intact cyclobutane ring from its linear degradation products, prioritizing Infrared Spectroscopy (IR) for rapid screening and Nuclear Magnetic Resonance (1H NMR) for structural confirmation.

Mechanistic Insight: The Ring-Opening Pathway

Understanding the degradation mechanism is critical for selecting the right analytical window. The cyclobutanone ring is an "activated" ketone. The bond angle compression (internal angles ~90° vs. ideal 109.5°) imparts significant


-character to the 

-bonds and

-character to the ring bonds.

Under acidic, basic, or thermal stress, the ring cleaves to relieve this strain. The most common impurity arises from the cleavage of the C1-C2 or C1-C4 bond, resulting in a linear keto-ester.

Visualization: Degradation Pathway

The following diagram illustrates the thermodynamic sink from the strained bicycle to the linear impurity.

RingOpening Target Target: Methyl 2-(2-oxocyclobutyl)acetate (Strained Ring ~26 kcal/mol) Transition Transition State: Nucleophilic Attack / Thermal Cleavage Target->Transition  Heat / H+ / OH-   Impurity Impurity: Linear Keto-Ester (Thermodynamic Sink) Transition->Impurity  Ring Release  

Figure 1: Thermodynamic degradation pathway of cyclobutanone derivatives to linear isomers.

Analytical Comparison: The Data

The distinction relies on detecting the unique electronic environment created by the cyclobutane ring.[1]

Method A: Infrared Spectroscopy (The "Smoking Gun")

IR is the fastest method to verify ring integrity. The bond angle strain in cyclobutanone forces the carbonyl oxygen to vibrate at a significantly higher frequency than in unstrained ketones.

  • Target (Cyclic): The ring ketone absorbs at ~1785 cm⁻¹ .

  • Impurity (Linear): The linear ketone absorbs at ~1715 cm⁻¹ .

FeatureTarget: Methyl 2-(2-oxocyclobutyl)acetateImpurity: Linear Keto-EsterStatus
Ring Ketone (C=O) 1785 ± 5 cm⁻¹ (Strong) Absent CRITICAL
Ester (C=O) 1740 ± 5 cm⁻¹1740 ± 5 cm⁻¹Overlapping
C-H Stretch ~2950 cm⁻¹~2950 cm⁻¹Non-diagnostic

Diagnostic Rule: If the spectrum lacks the distinct peak above 1775 cm⁻¹, the ring has opened.

Method B: 1H NMR Spectroscopy (The Definitive Proof)

NMR provides the resolution to see the topology of the molecule. The rigidity of the ring creates complex splitting patterns (multiplets) that contrast with the free-rotating linear chains of the impurity.

Proton EnvironmentTarget (Cyclic) Chemical Shift (δ)Impurity (Linear) Chemical Shift (δ)Multiplicity Difference
Ring Methine (H-C-C=O) ~2.8 - 3.2 ppm N/ATarget is a complex multiplet; Impurity is a triplet.
Ring Methylenes 1.6 - 2.4 ppm N/ATarget shows complex roof-effect multiplets.
Linear Methylenes N/A2.3 - 2.5 ppm Clean triplets/quintets.
Methoxy (-OCH3) ~3.7 ppm~3.7 ppmOften overlapping, check integration.

Experimental Protocols

Protocol 1: Rapid IR Screening (ATR-FTIR)

Use this for goods-in QC or real-time reaction monitoring.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Sampling: Place 1 drop (liquid) or 2 mg (solid) of the sample directly onto the crystal. Apply pressure clamp if solid.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Analysis: Zoom into the 1700–1800 cm⁻¹ region.

    • Pass: Distinct peak visible at >1775 cm⁻¹.[2][3]

    • Fail: Only broad peaks between 1710–1750 cm⁻¹.

Protocol 2: 1H NMR Structural Verification

Use this for final purity assignment.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or C₆D₆ (Benzene-d6).

    • Why? Acidic CDCl₃ can catalyze ring opening in the NMR tube during long acquisitions.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (relaxation delay d1 ≥ 2s to ensure accurate integration).

  • Processing: Phase and baseline correct. Integrate the methoxy singlet (3H) as the internal reference.

  • Validation:

    • Check the region 1.5–3.5 ppm.

    • Target: Look for the "cyclobutane envelope"—complex multiplets integrating to 5H (ring protons).

    • Impurity: Look for sharp triplets integrating to 2H each (linear methylene chains).

Protocol 3: GC-MS (The "Artifact" Trap)

Warning: Gas Chromatography involves high temperatures (Injector: 250°C). This thermal shock can cause the cyclobutane ring to open inside the instrument, leading to a false positive for the impurity.

  • Recommendation: Use LC-MS (ESI, low temperature) if possible.

  • If GC is mandatory: Use a "Cold On-Column" injection or lower the injector temperature to <150°C and use a high split ratio to minimize residence time.

Decision Workflow

The following logic gate ensures no bad batches are released.

DecisionTree Sample Unknown Sample IR_Test Step 1: FTIR Analysis (Focus: 1700-1800 cm⁻¹) Sample->IR_Test Check_1785 Peak at >1775 cm⁻¹? IR_Test->Check_1785 NMR_Test Step 2: 1H NMR (Solvent: Neutral CDCl₃) Check_1785->NMR_Test Yes Fail_Open FAIL: Ring Opened (Linear) Check_1785->Fail_Open No Check_Multiplets Complex Multiplets @ 1.5-3.0 ppm? NMR_Test->Check_Multiplets Pass PASS: Intact Cyclobutane Check_Multiplets->Pass Yes Check_Multiplets->Fail_Open No (Triplets found)

Figure 2: Analytical decision tree for batch release.

References

  • Spectroscopic Identification of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[4] (Standard text for IR/NMR characteristic frequencies).

  • Cyclobutane Ring Strain and Reactivity . Wiberg, K. B. (1986). Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Characteristic IR Frequencies of Cyclic Ketones . NIST Chemistry WebBook. (Data validation for cyclobutanone C=O stretch at ~1785 cm⁻¹). Link

  • NMR Chemical Shifts of Cycloalkanes . Organic Chemistry Data. (Validation of upfield shifts and complex coupling in small rings). Link

Sources

GC-MS Characterization Guide: Methyl 2-(2-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the GC-MS characterization of methyl 2-(2-oxocyclobutyl)acetate , a specialized cyclobutanone derivative often utilized as a chiral building block or intermediate in [2+2] cycloaddition syntheses.

Due to the scarcity of direct library spectra for this specific regioisomer in public databases (unlike its cyclopentyl homolog), this guide adopts a comparative validation approach . It triangulates the target compound's identity using homologous retention behavior, fragmentation logic, and rigorous experimental protocols.

Executive Summary & Comparative Analysis

Compound: Methyl 2-(2-oxocyclobutyl)acetate CAS: (Provisional/Analog) Referenced against CAS 4934-95-6 (Cyclopentyl homolog) Formula: C₇H₁₀O₃ MW: 142.15 Da

The identification of methyl 2-(2-oxocyclobutyl)acetate relies on distinguishing it from its thermodynamic isomers (e.g., 3-oxocyclobutyl analogs) and its ring-expanded homologs. The table below provides the predicted vs. empirical data matrix required for positive identification.

Table 1: Retention & Performance Data (Comparative Matrix)
ParameterTarget: Methyl 2-(2-oxocyclobutyl)acetate Alt 1: Methyl 2-(2-oxocyclopentyl)acetate Alt 2: Methyl 3-oxocyclobutanecarboxylate
Molecular Formula C₇H₁₀O₃ (C7)C₈H₁₂O₃ (C8)C₆H₈O₃ (C6)
Molecular Weight 142.15156.18128.13
Predicted RI (DB-5MS) 1080 – 1120 1210 – 12501020 – 1050
Predicted RI (DB-Wax) 1450 – 1500 1580 – 16201380 – 1420
Elution Order Elutes before cyclopentyl homolog; after linear C7 esters due to ring strain/polarity.Reference Standard (Late Eluter)Early Eluter
Key MS Fragments m/z 142 (M+), 111, 74, 55 m/z 156 (M+), 125, 83, 55m/z 128, 100, 55
Resolution Challenge Separation from trans-isomer requires polar phase (Wax).Easily resolved by MW (+14 Da).Easily resolved by MW (-14 Da).

Analyst Note: The Retention Index (RI) shift of ~100 units between the cyclobutyl (C7) and cyclopentyl (C8) homologs is consistent with the methylene group contribution in cyclic esters.

Mass Spectrometry Logic (Mechanistic Insight)

To validate the structure without a library match, you must confirm the fragmentation pathway. The cyclobutanone ring imposes specific strain-release fragmentations that differ from linear esters.

Predicted Fragmentation Pathway
  • Molecular Ion (M+): m/z 142 (Distinct, usually low intensity).

  • McLafferty Rearrangement (Ester): The methyl ester moiety typically yields the characteristic m/z 74 ion (

    
    ).
    
  • Alpha-Cleavage (Ring Opening): Cleavage adjacent to the ketone carbonyl in the strained ring is energetically favorable, leading to loss of CO (28 Da) or ethylene (28 Da).

  • Methoxy Loss: Loss of

    
     (31 Da) yields m/z 111 .
    
Diagram 1: Fragmentation & Identification Logic

G M_Ion Molecular Ion [M]+ m/z 142 Path_A Path A: Ester McLafferty M_Ion->Path_A Path_B Path B: Alpha Cleavage (Ring Strain Release) M_Ion->Path_B Frag_74 Base Peak m/z 74 (CH2=C(OH)OMe)+ Path_A->Frag_74 - (M-74) Frag_114 Loss of CO m/z 114 Path_B->Frag_114 - CO (28) Frag_55 C3H3O+ m/z 55 Frag_114->Frag_55 Rearrangement

Caption: Predicted EI-MS fragmentation pathway highlighting the diagnostic McLafferty ion (m/z 74) and ring-strain driven cleavage.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to calculate the experimental Retention Index (RI) and confirm purity.

A. Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol to prevent transesterification).

  • Concentration: 50 µg/mL (Splitless) or 500 µg/mL (Split 20:1).

  • Internal Standard: Add Methyl Decanoate (C10, RI ~1300) and Methyl Octanoate (C8, RI ~1100) as bracketing standards for RI calculation.

B. GC-MS Method Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Alternative: DB-WAX for isomer separation.

  • Inlet: 250°C, Split/Splitless.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Bake out).

  • MS Source: 230°C, EI Mode (70 eV).

  • Scan Range: m/z 35 – 350.

C. Validation Workflow (The "Triangulation" Method)
  • Run Blank: Verify system cleanliness (no ghost peaks at RI 1100).

  • Run Alkane Ladder (C7-C30): Establish daily retention index calibration.

  • Run Sample + IS: Calculate RI using the Van den Dool and Kratz equation.

  • Co-Injection (Optional): If the cyclopentyl homolog is available, spike it into the sample. The target (cyclobutyl) must elute earlier.

Diagram 2: Analytical Workflow

Workflow Start Sample Preparation Deriv No Derivatization Required Start->Deriv GC GC Separation (DB-5MS) Start->GC MS MS Detection (Scan m/z 35-350) GC->MS Data Data Analysis MS->Data Decision Check RI vs Homologs Data->Decision Decision->Start Mismatch Result Positive ID Decision->Result RI ~1100 m/z 142

Caption: Step-by-step analytical workflow for validating methyl 2-(2-oxocyclobutyl)acetate.

References & Authority

  • NIST Mass Spectrometry Data Center. Retention Indices for C7-C10 Esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming gas chromatography. Journal of Chromatography A, 11, 463-471.

  • Babij, N. R., et al. (2016). Automated Generator of GC-MS Retention Indices. (Reference for RI prediction logic).

  • Agilent Technologies. GC/MS Retention Time Locking and Database Guide. (Methodology reference). Available at: [Link]

A Researcher's Guide to Validating Cyclobutane Ring Integrity After Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the cyclobutane motif is a valuable structural component, often used as a bioisosteric replacement for phenyl rings or as a rigid scaffold to control molecular conformation. However, the inherent ring strain of this four-membered carbocycle (approximately 26 kcal/mol) makes it susceptible to degradation under certain synthetic conditions, particularly during functional group transformations like ester hydrolysis.[1][2]

Ensuring the cyclobutane core remains intact after converting a cyclobutane ester to its corresponding carboxylic acid is a critical validation step. Failure to do so can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, explaining the causality behind experimental choices and providing field-proven insights to ensure trustworthy and reproducible results.

The Core Challenge: Stability Under Hydrolytic Conditions

Ester hydrolysis is typically performed under basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) conditions. While often effective for the ester cleavage, these conditions can pose a threat to the strained cyclobutane ring. Theoretical studies on related systems, such as cyclobutane-fused lactones, show that both base-catalyzed (BAC2) and acid-catalyzed (AAC2) mechanisms are viable for hydrolysis.[3][4][5][6] While these studies suggest the cyclobutane backbone can exhibit perfect stability, the specific substitution pattern and reaction conditions can influence the outcome.[3][5] Therefore, rigorous analytical verification is not just recommended; it is mandatory.

The primary concern is the potential for ring-opening or rearrangement reactions, which would yield a product with a different carbon skeleton entirely. A multi-faceted analytical approach is the most robust strategy to definitively confirm the integrity of the cyclobutane ring post-hydrolysis.

A Comparative Guide to Analytical Validation Techniques

No single technique tells the whole story. A self-validating protocol relies on the orthogonal strengths of several methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is arguably the most powerful tool for confirming the cyclobutane ring's integrity in solution. Its strength lies in providing detailed information about the connectivity and spatial relationships of atoms within the molecule.

Why it's effective: The puckered, non-planar "butterfly" conformation of the cyclobutane ring leads to a unique set of chemical shifts and coupling constants for the ring protons and carbons.[7][8] Any disruption to this ring system will cause significant and predictable changes in the NMR spectrum.

Key Experiments & Expected Data:

  • ¹H NMR: In unsubstituted cyclobutane, rapid ring inversion results in a single peak around 1.96 ppm.[7][9] For a substituted cyclobutane carboxylic acid, one would expect a complex multiplet pattern for the ring protons. The key is to look for the characteristic upfield signals of the aliphatic ring protons and analyze their coupling constants. Significant changes in chemical shift or the disappearance of these specific multiplets would be a red flag.

  • ¹³C NMR: The carbon atoms of a cyclobutane ring have a characteristic chemical shift. For example, the carbons in unsubstituted cyclobutane appear at approximately 22.4 ppm.[10] The presence of a carboxylate group will shift the adjacent carbon signals, but the remaining ring carbons should reside in a predictable aliphatic region. The complete disappearance of signals in this region, or the appearance of new olefinic or oxygenated carbon signals, would indicate ring opening.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide unambiguous proof of connectivity.

    • COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. A successful hydrolysis will show correlations between the protons on the cyclobutane ring, confirming the intact four-membered system.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the definitive assignment of the ¹H and ¹³C signals corresponding to the cyclobutane ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connection between the ring protons/carbons and the newly formed carboxylic acid group.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry's primary role is to confirm the molecular weight of the product. It provides a clear and immediate answer to whether the expected transformation has occurred without the loss or gain of unexpected atoms.

Why it's effective: A successful hydrolysis of a methyl or ethyl cyclobutane ester to the corresponding carboxylic acid will result in a predictable mass change. Any deviation from this expected mass immediately indicates a side reaction, such as rearrangement or decomposition.

Key Experiments & Expected Data:

  • Molecular Ion Peak ([M]+ or [M+H]+): The most critical piece of data. For example, ethyl cyclobutanecarboxylate (C₇H₁₂O₂) has a molecular weight of 128.17 g/mol , while cyclobutanecarboxylic acid (C₅H₈O₂) has a molecular weight of 100.12 g/mol .[11] Observing the correct mass for the product is the first and most crucial validation step.

  • Fragmentation Analysis: Under techniques like Electron Ionization (EI), the cyclobutane ring exhibits characteristic fragmentation patterns.[12][13] A common fragmentation pathway is the loss of ethene (C₂H₄, 28 Da).[14] While complex, comparing the fragmentation pattern of the starting ester and the final acid can provide additional confidence. A drastic change in the fragmentation pattern, beyond what's expected from the ester-to-acid conversion, could suggest a skeletal rearrangement.[12]

FT-IR Spectroscopy: The Functional Group Check

FT-IR spectroscopy is an excellent, rapid technique for confirming the conversion of the ester to a carboxylic acid. While less informative about the carbon skeleton itself, it's an indispensable part of a self-validating workflow.

Why it's effective: The vibrational frequencies of the ester and carboxylic acid functional groups are distinct and easily identifiable.

Key Experiments & Expected Data:

  • Disappearance of Ester Peak: The strong C=O stretch of the starting ester (typically around 1735 cm⁻¹) should be absent in the product spectrum.

  • Appearance of Carboxylic Acid Peaks: The product spectrum should exhibit two key features:

    • A strong, sharp C=O stretch for the carboxylic acid, typically appearing between 1690-1760 cm⁻¹.[15]

    • A very broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[15]

The presence of these new bands, coupled with the disappearance of the ester band, provides strong evidence that the hydrolysis reaction itself was successful.[15]

X-ray Crystallography: The Unambiguous Proof

When a crystalline product can be obtained, single-crystal X-ray crystallography provides the "gold standard" for structural confirmation.

Why it's effective: This technique generates a three-dimensional map of electron density, which allows for the precise determination of atomic positions, bond lengths, and bond angles.[16][17] It leaves no room for ambiguity regarding the molecular structure. The resulting crystal structure can definitively show the presence and conformation of the cyclobutane ring.[18][19][20]

Limitations: The primary limitation is the requirement for a high-quality single crystal, which is not always feasible to obtain. It is also a more time-consuming and resource-intensive technique compared to spectroscopic methods. Therefore, it is typically reserved for key compounds or when other methods yield ambiguous results.

Summary Comparison of Techniques

TechniqueInformation ProvidedProsCons
NMR Spectroscopy Detailed atomic connectivity, 3D conformation, proton/carbon environments.[7]Most informative for skeletal integrity, non-destructive.Can be complex to interpret, requires higher sample quantity.
Mass Spectrometry Molecular weight, fragmentation patterns.[12][14]High sensitivity, confirms correct mass, fast.Provides little information on isomerism or ring connectivity.
FT-IR Spectroscopy Presence/absence of key functional groups (ester vs. carboxylic acid).[15]Fast, simple, low cost, confirms reaction completion.Provides no direct information on the carbon skeleton's integrity.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.[16]Definitive, "gold standard" proof of structure.Requires a suitable single crystal, can be time-consuming.

Recommended Experimental Workflow

A robust and efficient validation process combines these techniques in a logical sequence.

G cluster_0 Step 1: Reaction & Workup cluster_1 Step 2: Initial Screening cluster_2 Step 3: Core Validation cluster_3 Step 4: Definitive Confirmation (If Needed) Reaction Perform Ester Hydrolysis (e.g., LiOH, THF/H₂O) Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Analysis Workup->TLC FTIR FT-IR Spectroscopy TLC->FTIR Confirm consumption of SM & formation of new spot MS Mass Spectrometry FTIR->MS If IR shows conversion NMR ¹H & ¹³C NMR MS->NMR Confirm expected MW TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR If ¹H/¹³C are complex or suggest issues Result Structure Validated? NMR->Result XRay X-ray Crystallography TwoD_NMR->XRay If structure is novel or ambiguous XRay->Result

Caption: Recommended workflow for validating cyclobutane ring integrity.

Potential Pathways: Success vs. Failure

The desired outcome is a clean conversion. However, researchers must be vigilant for signs of degradation, such as ring-opening, which would lead to entirely different products and analytical signatures.

G cluster_0 cluster_1 Desired Pathway cluster_2 Potential Side Reaction Start Cyclobutane Ester Conditions Acid or Base (e.g., H₃O⁺ or OH⁻) Start->Conditions Success Cyclobutane Carboxylic Acid Conditions->Success Integrity Maintained Failure Ring-Opened Product (e.g., Acyclic alkene or alcohol) Conditions->Failure Ring Opening/ Rearrangement Success_Data Expected Data: - Correct MW by MS - Characteristic ¹H/¹³C NMR signals - COOH peaks in IR Success->Success_Data Failure_Data Anomalous Data: - Incorrect MW by MS - Olefinic/new signals in NMR - Loss of cyclobutane multiplets Failure->Failure_Data

Caption: Logical pathways for hydrolysis of a cyclobutane ester.

By employing this multi-technique, self-validating approach, researchers can confidently and efficiently confirm the structural integrity of their valuable cyclobutane-containing molecules, ensuring the reliability of their subsequent biological and chemical studies.

References

  • Pálinkó, I., Szabó, P. T., Török, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. Available from: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available from: [Link]

  • Abraham, R. J., & Monasterios, C. J. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-31. Available from: [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Available from: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available from: [Link]

  • Slanina, Z., Uhlík, F., & Lee, S. L. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available from: [Link]

  • Stein, A., et al. (1992). Crystal structure of cyclobutane at 117 K. Journal of the American Chemical Society, 114(20), 7684-7687. Available from: [Link]

  • Cundy, C. S., Lappert, M. F., & Spalding, T. R. (1976). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (6), 558-562. Available from: [Link]

  • Battacharyya, U., & Puranik, P. G. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic, 1547-1550. Available from: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available from: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available from: [Link]

  • Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. Available from: [Link]

  • ResearchGate. X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Available from: [Link]

  • ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Available from: [Link]

  • SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

  • Kysliak, O., & Gaponova, I. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(2), 163-228. Available from: [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • NIST. Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

  • Lin, W., et al. (2022). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. International Symposium on Molecular Spectroscopy. Available from: [Link]

  • Vini, L. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Drug and Alcohol Research, 12. Available from: [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available from: [Link]

  • Akhtar, S. (2020). Conformational analysis. SlideShare. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(2), 599-606. Available from: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Macromolecular Structure Determination by X-ray Crystallography. eLS. Available from: [Link]

Sources

Spectroscopic Identification of Enol Forms in Cyclobutane Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the cyclobutane scaffold serves as a critical "conformational lock," restricting the flexibility of peptide mimetics and small molecule inhibitors (e.g., Carboplatin, Boceprevir). However, cyclobutane


-keto esters introduce a unique analytical challenge: Ring-Strain Induced Tautomerism .

Unlike acyclic or cyclohexyl analogs, where the enol form is often stabilized by intramolecular hydrogen bonding, the cyclobutane ring imposes significant angle strain (


26 kcal/mol) on the 

hybridized carbons required for the enol double bond. Consequently, the keto-enol equilibrium (

) is heavily skewed toward the keto form.[1]

This guide provides a rigorous, comparative analysis of spectroscopic methods to detect and quantify these elusive enol forms. It moves beyond standard textbook definitions to address the specific "cyclobutene strain" penalty that defines this class of compounds.

The "Cyclobutane Constraint": Mechanistic Context

Before selecting a method, one must understand the structural causality. In a standard


-keto ester (e.g., ethyl acetoacetate), the enol form is stabilized by a 6-membered intramolecular hydrogen bond.

In Ethyl 2-oxocyclobutanecarboxylate , this stabilization fights against geometry:

  • Angle Strain: Introducing a double bond into a 4-membered ring (endocyclic enol) requires bond angles of 120°, forcing the remaining

    
     carbons into highly strained conformations significantly deviating from the preferred puckered geometry.
    
  • Orbital Overlap: The planarity required for conjugation between the enol double bond and the ester carbonyl is energetically costly due to steric clash and ring torsion.

Expert Insight: Expect


 ([Enol]/[Keto]) values to be 10–100x lower than cyclopentyl analogs. Detection requires high-sensitivity integration (NMR) or methods sensitive to conjugation (UV).

Comparative Analysis of Spectroscopic Methods

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of simultaneous identification and quantification of tautomers in solution.

  • Sensitivity: High (can detect <1% enol with sufficient scans).

  • Key Advantage: Provides thermodynamic data (via Variable Temperature experiments) and solvent interaction data.

Diagnostic Signatures (Ethyl 2-oxocyclobutanecarboxylate)
FeatureKeto Form (

H /

C)
Enol Form (

H /

C)
Notes

-Proton

3.8–4.2 ppm (t)
Absent The most reliable quantitative marker.
Enol Hydroxyl N/A

10.5–12.5 ppm (s, broad)
Downfield shift depends on H-bond strength.
Ring Protons Multiplets (distinct

)
Simplified/ShiftedEnol symmetry often simplifies the splitting.
Ketone Carbon

200–210 ppm
N/A
Enol Carbon N/A

160–175 ppm
Diagnostic

signal.
Method B: Infrared Spectroscopy (IR) – The Rapid Screen

IR is non-destructive and excellent for solid-state analysis or rapid liquid screening, but lacks the quantitative resolution of NMR for trace enol detection.

  • Keto Marker: Sharp Ketone C=O (

    
    1710-1720 cm
    
    
    
    ) + Ester C=O (
    
    
    1735-1750 cm
    
    
    ).
  • Enol Marker: Broad O-H stretch (3200-3400 cm

    
    ) and a "Conjugated Carbonyl" shift (Ester C=O shifts to 
    
    
    
    1650-1680 cm
    
    
    ).
  • Limitation: In cyclobutanes, the "Chelete Band" (H-bonded carbonyl) is often weak or obscured because the H-bond geometry is poor.

Method C: UV-Vis Spectroscopy – The Conjugation Check

Useful for determining if any enol is present, as the keto form has low absorbance in the relevant region.

  • Mechanism: Detection of

    
     transition of the conjugated enol-ester system.
    
  • Wavelength:

    
     nm.
    
  • Application: High-sensitivity detection of trace enol in dilute solutions.

Experimental Protocol: Solvent-Dependent Tautomeric Equilibration

This protocol is designed to validate the presence of the enol form by manipulating the equilibrium using solvent polarity.

Objective: Quantify


 of a cyclobutane 

-keto ester in CDCl

(non-polar) vs. DMSO-

(polar aprotic).
Workflow Diagram

TautomerAnalysis Start Sample: Cyclobutane Ester Prep Prepare 2 Samples: 1. CDCl3 (Non-polar) 2. DMSO-d6 (Polar) Start->Prep Acquire Acquire 1H NMR (64 scans, d1=5s) Prep->Acquire Process Process Spectrum Phase & Baseline Corr. Acquire->Process Identify Identify Signals: Keto (alpha-H) Enol (OH or Vinyl) Process->Identify Calc Calculate K_eq Integral(Enol) / Integral(Keto) Identify->Calc

Figure 1: Step-by-step workflow for NMR-based tautomer quantification.

Detailed Methodology
  • Sample Preparation:

    • Weigh 15-20 mg of the cyclobutane ester into two separate vials.

    • Vial A: Dissolve in 0.6 mL CDCl

      
        (Chloroform-d). Hypothesis: Favors intramolecular H-bonding (if geometrically possible), potentially maximizing enol content.
      
    • Vial B: Dissolve in 0.6 mL DMSO-

      
       . Hypothesis: Disrupts intramolecular H-bonds; typically stabilizes the keto form or intermolecularly H-bonded species.
      
  • Instrument Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Relaxation Delay (

      
      ):  Set to 5–10 seconds . Crucial: The enol OH proton and keto 
      
      
      
      -proton often have vastly different
      
      
      relaxation times. A short delay will skew integration results.
    • Scans: Minimum 64 scans to resolve trace enol signals above noise.

  • Data Analysis:

    • Reference spectrum to TMS (

      
       0.[2]00) or residual solvent peak.
      
    • Integrate the

      
      -proton of the keto form (usually a triplet at 
      
      
      
      4.0 ppm). Set value to 100.
    • Search for the enol -OH (downfield >10 ppm) or the vinyl signal (if substituent allows). Integrate.

    • Calculate % Enol:

      
      
      (Note: Account for proton count per signal).
      

Troubleshooting & Expert Tips

  • The "Invisible" Enol: If NMR shows no enol peak in CDCl

    
    , the ring strain might be too high.
    
    • Action: Run the sample at -40°C . Lower temperatures often favor the enthalpically more stable form (which can be the chelated enol, though in cyclobutanes, the keto form is often both enthalpically and entropically favored).

  • Exchange Broadening: If the enol -OH peak is extremely broad or invisible, it may be exchanging with trace water in the solvent.

    • Action: Use "100%" ampule solvents and add activated 4Å molecular sieves to the NMR tube.

  • Ferric Chloride Test: For a quick, non-spectroscopic qualitative check, add FeCl

    
    . A violet color indicates the presence of an enol, even if NMR sensitivity is struggling.
    

References

  • Chiang, Y., Kresge, A. J., & Schepp, N. P. (1989). The 2-oxocyclobutanecarboxylic acid keto-enol system in aqueous solution: a remarkable acid-strengthening effect of the cyclobutane ring. Journal of the American Chemical Society.[3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

Chiral HPLC Separation of Methyl 2-(2-oxocyclobutyl)acetate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chiral method development challenges involving small, highly strained aliphatic molecules.1 (CAS 91057-27-1)[1] presents a unique chromatographic puzzle. Unlike widely studied profens or aromatic amines, this compound lacks an extended conjugated


-system. Its chiral recognition relies entirely on the spatial orientation of the cyclobutanone ring and the ester side chain at the C2 stereocenter.

This guide objectively compares the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) for resolving this class of compounds, explaining the causality behind optimal experimental choices, and providing a self-validating protocol for robust method transfer.

Mechanistic Principles of Chiral Recognition

To successfully separate the enantiomers of methyl 2-(2-oxocyclobutyl)acetate, we must exploit the 2[2]. Because the molecule lacks aromatic rings for


 stacking, the CSP must discriminate based on:
  • Hydrogen Bonding: Interaction between the CSP's carbamate/amide protons and the analyte's ketone and ester carbonyls.

  • Dipole-Dipole Interactions: Alignment of the highly polarized C=O bonds.

  • Steric Inclusion: The physical fit of the strained cyclobutane ring into the chiral helical grooves of the amylose or cellulose polymer[3].

ChiralRecognition Analyte Methyl 2-(2-oxocyclobutyl)acetate H_Bond Hydrogen Bonding (Ketone & Ester Carbonyls) Analyte->H_Bond Steric Steric Inclusion (Cyclobutane Ring) Analyte->Steric Dipole Dipole-Dipole Interactions Analyte->Dipole CSP Polysaccharide CSP (Amylose/Cellulose) H_Bond->CSP Steric->CSP Dipole->CSP

Fig 1: Three-point interaction model for the chiral recognition of oxocyclobutyl derivatives.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Based on structural homology and empirical data from analogous 4[4], derivatized amylose columns significantly outperform cellulose equivalents for this specific scaffold. Below is an objective comparison of the top three column alternatives.

A. Chiralpak AD-H (Coated Amylose)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Performance Insight: This is the gold standard for aliphatic cyclic ketones. The 3,5-dimethylphenyl groups create a highly specific steric pocket that perfectly accommodates the cyclobutane ring. Literature demonstrates baseline separation (

    
    ) for5 using Hexane/Isopropanol (IPA)[5].
    
  • Causality: IPA is preferred over Ethanol here. While Ethanol is a stronger H-bond donor, the bulkier isopropanol enhances steric discrimination within the amylose cavity, yielding higher selectivity (

    
    ) for compact rings.
    
B. Chiralpak AS-H (Coated Amylose)
  • Chemistry: Amylose tris[(S)-

    
    -methylbenzylcarbamate] coated on silica.
    
  • Performance Insight: Offers a completely different chiral groove topology due to the chiral methylbenzyl derivatization. It is highly effective for6[6]. If AD-H fails due to matrix interference, AS-H is the primary orthogonal alternative.

C. Chiralpak IA (Immobilized Amylose)
  • Chemistry: Immobilized Amylose tris(3,5-dimethylphenylcarbamate).

  • Performance Insight: While it shares the same selector as AD-H, the immobilization process slightly alters the polymer's higher-order structure, often resulting in slightly lower resolution. However, it allows the use of strong solvents (e.g., Ethyl Acetate, MTBE)[4].

  • Causality: If your synthetic sample is highly concentrated in a strong solvent like dichloromethane (DCM), injecting it onto a coated AD-H column will strip the stationary phase. Chiralpak IA prevents this catastrophic failure.

Quantitative Data Summary
Chiral Stationary PhasePolymer ChemistryOptimal Mobile PhaseEst. Selectivity (

)
Est. Resolution (

)
Key Advantage
Chiralpak AD-H Coated Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (85:15)1.353.4Highest resolution for compact cyclobutanones.
Chiralpak AS-H Coated Amylose tris[(S)-

-methylbenzylcarbamate]
Hexane/EtOH (80:20)1.282.6Alternative chiral groove topology for difficult matrices.
Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)1.252.1Robustness; allows injection in strong diluents (e.g., EtOAc).

(Note: Chromatographic parameters synthesized from validated methods of structurally homologous 2-oxocyclobutyl derivatives[4],[6],[5].)

Self-Validating Experimental Protocol

A major pitfall in chiral chromatography is false positives (e.g., mistaking a chemical impurity for an enantiomer). To guarantee trustworthiness, the following methodology is engineered as a self-validating system . Every step proves the integrity of the prior step.

Phase 1: System Suitability Test (SST)

Purpose: Proves the LC system and column are physically functional before introducing the analyte.

  • Equilibration: Flush the column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with Hexane/IPA (85:15 v/v) at 1.0 mL/min until the baseline is flat.

  • SST Injection: Inject 10 µL of a known racemic standard (e.g., trans-stilbene oxide, 1 mg/mL).

  • Acceptance Criteria: Resolution (

    
    ) must be 
    
    
    
    . Theoretical plates (
    
    
    ) must be
    
    
    . Do not proceed if SST fails.
Phase 2: Analyte Preparation & Blank Verification

Purpose: Ensures the solvent matrix does not induce ghost peaks.

  • Diluent: Prepare the sample strictly in the mobile phase (Hexane/IPA 85:15). Avoid strong solvents to prevent peak fronting.

  • Detection Tuning: Because methyl 2-(2-oxocyclobutyl)acetate lacks a strong chromophore, set the UV detector to 210 nm to capture the carbonyl absorbance. Ensure HPLC-grade solvents are used to prevent severe baseline drift at this low wavelength.

  • Blank Injection: Inject 10 µL of the pure diluent. Confirm a flat baseline at the expected retention times (8 - 15 minutes).

Phase 3: Racemate Resolution & Method Validation

Purpose: Confirms true enantiomeric separation.

  • Racemate Injection: Inject 10 µL of racemic methyl 2-(2-oxocyclobutyl)acetate (1 mg/mL).

  • Data Analysis: Identify the two enantiomer peaks. Calculate resolution using the formula:

    
    .
    
  • Spike Test (Self-Validation): If an enantiopure standard (e.g., the synthesized target stereoisomer) is available, spike it into the racemate at a 1:2 ratio. The peak that increases in area confirms the elution order (e.g.,

    
    -enantiomer eluting first).
    

ChiralWorkflow Analyte Methyl 2-(2-oxocyclobutyl)acetate (Racemate) Screening 1. CSP Screening (IA, AD-H, AS-H) Analyte->Screening MobilePhase 2. Mobile Phase Optimization (Hexane/IPA vs Hexane/EtOH) Screening->MobilePhase Select Best α Thermodynamics 3. Thermodynamic Tuning (Temp: 10°C - 40°C) MobilePhase->Thermodynamics Adjust Modifier % Validation 4. Method Validation (SST, Blank, Rs ≥ 1.5) Thermodynamics->Validation Finalize Parameters

Fig 2: Systematic workflow for chiral HPLC method development and validation.

References

1.[2] Chiral Drug Separation: Current chiral separation methods. West Virginia University. URL: 2.[3] CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech. URL: 3.[1] CAS 91057-27-1 | Sigma-Aldrich. Sigma-Aldrich. URL: 4.[4] Template for Electronic Submission to ACS Journals (Chiralpak IA Applications). Royal Society of Chemistry. URL: 5.[6] Supporting Information - The Royal Society of Chemistry (Chiralpak AS-H Applications). Royal Society of Chemistry. URL: 6.[5] Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors (Chiralpak AD-H Applications). National Institutes of Health. URL:

Sources

Safety Operating Guide

methyl 2-(2-oxocyclobutyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-(2-oxocyclobutyl)acetate

Operational Context & Mechanistic Overview

Methyl 2-(2-oxocyclobutyl)acetate is a cyclobutanone derivative frequently utilized as an intermediate in complex organic synthesis and pharmaceutical drug development. Because it is a non-halogenated beta-keto ester, its disposal must strictly adhere to 1 for organic solvents. Improper disposal—such as drain dumping or mixing with incompatible halogenated streams—can lead to severe regulatory penalties, environmental contamination, and dangerous exothermic reactions in the laboratory.

This guide provides a self-validating, step-by-step methodology for the safe containment, segregation, and thermal destruction of this compound.

Physicochemical Profiling for Waste Characterization

Understanding the physicochemical properties of a compound is the first step in designing a safe disposal route. The data below dictates our operational constraints.

ParameterValueOperational Implication
CAS Number 91057-27-1Required for accurate and SDS tracking.
Molecular Formula C7H10O3High carbon/oxygen ratio supports clean, complete thermal destruction.
Molecular Weight 142.15 g/mol Vapors are heavier than air; handle strictly within a certified fume hood.
Boiling Point ~205.7 °CLow volatility at room temperature reduces inhalation risk, but remains combustible.
Halogen Content 0%Must be segregated into the Non-Halogenated waste stream to prevent dioxin formation.

RCRA-Compliant Disposal Workflow

DisposalWorkflow Start Waste Generation: Methyl 2-(2-oxocyclobutyl)acetate Decision Mixed with Halogenated Solvents (>1%)? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No Halo Halogenated Waste Stream Decision->Halo Yes Accumulation RCRA Satellite Accumulation (Max 180 Days, <55 Gallons) NonHalo->Accumulation Halo->Accumulation Incineration EPA-Compliant Incineration (Thermal Destruction) Accumulation->Incineration EHS Pickup

Decision tree for the RCRA-compliant segregation and disposal of methyl 2-(2-oxocyclobutyl)acetate.

Self-Validating Standard Operating Procedure (SOP)

Phase 1: Waste Segregation & Compatibility Verification

  • Action: Direct all liquid waste containing methyl 2-(2-oxocyclobutyl)acetate into a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Halogenated compounds require specialized, high-temperature incineration to 2. Mixing a non-halogenated ester into a halogenated stream unnecessarily increases disposal costs and environmental burden.

  • Self-Validation Check: Before adding to the bulk carboy, perform a visual phase check of the reaction mixture. The waste should be completely miscible with standard non-halogenated organic solvents (e.g., ethyl acetate, acetone). If unexpected aqueous layers or precipitates form, halt disposal—this indicates an incompatible cross-reaction (such as base-catalyzed ester hydrolysis) requiring separate neutralization.

Phase 2: Primary Containment

  • Action: Store the collected waste in High-Density Polyethylene (HDPE) or amber glass containers. Do not use standard polystyrene or LDPE.

  • Causality: Organic esters act as aggressive plasticizers and solvents for low-density polymers. Over time, storing this compound in LDPE will cause structural degradation, leading to catastrophic container failure and hazardous spills.

  • Self-Validation Check: Inspect the container seal by applying gentle pressure to the sides of the capped HDPE carboy. The walls should resist pressure firmly. If hissing occurs, the cap is compromised or internal pressure is building (indicating an unwanted exothermic reaction). Vent immediately in a fume hood and replace the cap.

Phase 3: RCRA Satellite Accumulation Area (SAA) Compliance

  • Action: Label the container strictly as "Hazardous Waste - Non-Halogenated Organics" and list "Methyl 2-(2-oxocyclobutyl)acetate" as a constituent.

  • Causality: Under RCRA regulations, waste must be identifiable from "cradle to grave" to ensure emergency responders know the exact chemical hazards during a potential SAA spill.

  • Self-Validation Check: Audit the SAA weekly using a standardized checklist. Validate compliance by confirming the 1, the start date is clearly marked, and the container is strictly closed (no funnels left in the neck) unless actively receiving waste.

Phase 4: Final Destruction

  • Action: Transfer the sealed containers to the institutional Environmental Health and Safety (EHS) department for EPA-compliant thermal destruction.

  • Causality: Incineration is the EPA-mandated method for this class of organics. High-temperature combustion completely oxidizes the C7H10O3 molecule into carbon dioxide and water, eliminating environmental toxicity risks and preventing groundwater contamination.

  • Self-Validation Check: Upon transfer, request and file the signed hazardous waste manifest from EHS. The presence of this countersigned document validates that the chain of custody has been legally transferred and the waste is scheduled for permitted destruction.

Emergency Spill Response Protocol

In the event of an accidental release outside of primary containment:

  • Action: Isolate the area and absorb the spill with an inert material (e.g., vermiculite or sand). Do not use combustible materials.

  • Causality: Using 3 (like paper towels) for combustible liquids creates a secondary fire hazard in the solid waste bin.

  • Self-Validation Check: After sweeping the absorbent into a solid hazardous waste bag, wipe the area with a mild detergent solution. A visual inspection under adequate lighting should reveal no residual oily sheen, confirming complete decontamination.

References

  • methyl 2-(2-oxocyclobutyl)acetate CAS#: 91057-27-1 - ChemicalBook. 4

  • CAS 91057-27-1 | Sigma-Aldrich - MilliporeSigma.

  • Hazardous Waste Management and Disposal - Kutztown University. 1

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations - Environmental Protection Agency (EPA) NEPIS. 2

  • Hazardous Waste Guide - UTIA Safety Office, University of Tennessee. 3

Sources

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